QuadraSil MP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1225327-73-0 |
|---|---|
Molecular Formula |
Tb73 |
Molecular Weight |
11601.551 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/73Tb |
InChI Key |
XZMOPUYDVZOXSD-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Overview of QuadraSil MP: Chemical Composition and Functional Framework
For Researchers, Scientists, and Drug Development Professionals
QuadraSil MP is a specialized, high-performance adsorbent material engineered for the selective removal of metal impurities from chemical process streams.[1][2] Its robust and highly functionalized chemical structure makes it a valuable tool in catalyst scavenging and purification within the pharmaceutical and fine chemical industries.[1][3] This technical guide provides an in-depth look at the chemical composition, synthesis, and functional mechanism of this compound.
Core Chemical Composition
The fundamental structure of this compound consists of two primary components: a solid silica support and a covalently bound metal-scavenging functional group.
-
Silica (SiO₂) Substrate: The backbone of this compound is a high-purity silica (silicon dioxide) substrate.[1] This material provides a robust, inert scaffold with a high surface area, typically in the form of spherical or irregular beads.[1][2] The abundance of surface hydroxyl (-OH) groups on the silica provides the anchor points for functionalization.[1]
-
Mercaptopropyl Functional Group: The active component of this compound is the mercaptopropyl (-CH₂CH₂CH₂SH) group.[1] These groups are chemically grafted onto the silica surface. The terminal thiol (-SH) moiety is the linchpin of the material's metal-binding capability, exhibiting a strong affinity for a range of transition metals.[1]
The chemical structure of the functionalized surface can be represented as follows:
Quantitative Specifications
The performance of this compound is directly related to the density of the active functional groups on the silica surface. This is typically quantified as the "loading" or "extent of labeling."
| Parameter | Value | Reference |
| Extent of Labeling | 1.0 - 1.5 mmol/g | [4] |
| CAS Number | 1225327-73-0 | [1][4][5][6] |
Synthesis Methodology
The synthesis of this compound involves the chemical modification of a silica substrate. A common and effective method is post-synthesis grafting.[1]
Experimental Protocol: Post-Synthesis Grafting
-
Silica Pre-treatment: Silica gel beads are first activated to ensure a high concentration of surface hydroxyl (-OH) groups. This is typically achieved by heating the silica under vacuum to remove physisorbed water, followed by treatment with an acid to protonate the silanol groups.
-
Functionalization: The activated silica is then reacted with an organosilane precursor, mercaptopropyltrimethoxysilane (MPTMS).[1] The reaction is carried out in an anhydrous organic solvent, such as toluene, under reflux conditions. The methoxy groups (-OCH₃) of the MPTMS react with the surface silanol groups (Si-OH) of the silica, forming stable covalent siloxane (Si-O-Si) bonds.
-
Washing and Drying: After the reaction, the functionalized silica is thoroughly washed with solvent to remove any unreacted MPTMS and by-products. The final product, this compound, is then dried under vacuum.
References
In-Depth Technical Guide to QuadraSil MP: Mechanism of Action for Metal Scavenging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of QuadraSil MP, a silica-based metal scavenger, focusing on its core mechanism of action, performance data, and experimental applications.
Core Mechanism of Action
This compound is a high-performance scavenger designed for the selective removal of a range of metal impurities from process streams, particularly within the pharmaceutical and fine chemical industries.[1][2] Its efficacy is rooted in its specific chemical design: a silica support functionalized with mercaptopropyl (-CH₂CH₂CH₂SH) groups.[1]
The scavenging mechanism is primarily based on the principle of chemisorption , where strong chemical bonds are formed between the functional groups and the target metal ions.[1] The sulfur atom of the thiol group acts as a soft Lewis base, exhibiting a strong affinity for soft Lewis acid metal centers. This interaction is well-described by the Hard and Soft Acids and Bases (HSAB) theory.[1]
The primary mode of action involves complexation and ligand exchange , where the mercaptopropyl groups form stable complexes with the metal ions, effectively removing them from the solution.[3] This targeted approach allows for high selectivity in metal removal.[1]
Below is a diagram illustrating the fundamental mechanism of metal scavenging by this compound.
Caption: Metal Scavenging Mechanism of this compound
Performance Data
This compound exhibits high efficiency and rapid kinetics in the removal of various metal contaminants. The functional group loading is typically in the range of 1.0-1.5 mmol/g.[4][5]
Metal Affinity and Selectivity
Based on the HSAB principle, this compound is particularly effective for scavenging soft and borderline metals. The general affinity is for the following metals:
-
High Affinity: Palladium (Pd), Rhodium (Rh), Copper (Cu), Ruthenium (Ru), Platinum (Pt), Lead (Pb), Silver (Ag), Mercury (Hg)[5][6]
The selectivity of this compound allows for the targeted removal of these metals even in complex chemical mixtures, which is a significant advantage in multi-step organic synthesis.[1] The thiol functional groups show a distinct preference for soft metal ions, minimizing interaction with other components in the solution.[1]
Quantitative Performance Data
The following tables summarize available quantitative data on the performance of this compound.
| Metal | Initial Concentration (ppm) | Solvent | % Removal | Time |
| Palladium (Pd) | 1000 | THF | >95% | 18 min |
| Ruthenium (Ru) | 595 | Toluene | >99% | 1 hour |
Table 1: Examples of Metal Scavenging Efficiency [1][6]
| Parameter | Value | Conditions |
| Functional Group Loading | 1.0-1.5 mmol/g | - |
| High Surface Area | ~715 m²/g | - |
Table 2: Physical and Chemical Properties [1][7]
Experimental Protocols
The following sections provide generalized experimental protocols for batch and flow applications of this compound.
Batch Scavenging Protocol
This protocol is suitable for laboratory-scale purification of reaction mixtures.
Materials:
-
Crude reaction mixture containing metal catalyst.
-
This compound.
-
Anhydrous solvent (compatible with the reaction mixture).
-
Stirring apparatus (e.g., magnetic stirrer).
-
Filtration apparatus (e.g., fritted funnel or filter paper).
-
Analytical instrumentation for metal analysis (e.g., ICP-MS).
Procedure:
-
Determine the amount of this compound: The amount of scavenger required depends on the concentration of the residual metal. For initial screening, a 4-8 molar equivalent of this compound relative to the metal concentration is recommended.
-
Prepare the reaction mixture: If the crude product is solid, dissolve it in a suitable solvent.
-
Add this compound: Add the calculated amount of this compound to the reaction mixture. No pre-wetting of the scavenger is necessary.
-
Agitate the mixture: Stir the suspension at room temperature. For initial trials, a minimum of one hour is recommended. The scavenging rate can be increased by raising the temperature, though this compound performs excellently at room temperature.[2]
-
Monitor the reaction: The progress of metal removal can often be visually observed by a decrease in the color of the solution and a corresponding coloration of the this compound beads. For quantitative analysis, samples of the supernatant can be taken at different time points.
-
Isolate the purified product: Once the scavenging is complete, separate the this compound by filtration.
-
Wash and concentrate: Wash the filtered scavenger with a fresh portion of the solvent to ensure complete recovery of the product. The filtrates can then be combined and concentrated.
-
Analyze for residual metal: Determine the final metal concentration in the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
The following diagram outlines a typical batch experimental workflow.
Caption: Batch Scavenging Experimental Workflow
Flow Scavenging (Packed Bed) Protocol
For larger scale operations or continuous processes, a packed bed or cartridge system with this compound is often employed. The "zero swell" characteristic of the spherical form of this compound makes it ideal for such applications, ensuring consistent flow and preventing back-pressure.[1]
Materials:
-
Column or cartridge packed with this compound.
-
Pump for continuous flow of the reaction mixture.
-
Reaction mixture containing metal catalyst.
-
Analytical instrumentation for metal analysis (e.g., ICP-MS).
Procedure:
-
Pack the column: Prepare a column or use a pre-packed cartridge with the desired amount of this compound.
-
Equilibrate the column: Pass a small volume of the clean solvent through the column to wet the scavenger.
-
Process the reaction mixture: Pump the reaction mixture through the packed bed at a controlled flow rate.
-
Collect the purified product: The eluate is the purified product stream.
-
Monitor for breakthrough: Periodically analyze the eluate for metal content to determine when the scavenger is saturated and needs to be replaced or regenerated.
The logical relationship for selecting a scavenging method is depicted below.
Caption: Logic for Scavenging Method Selection
Regeneration
Effective regeneration of this compound is crucial for its cost-effective and sustainable use. While specific protocols can vary depending on the scavenged metal, a general approach involves washing the used scavenger with a solution that can displace the bound metal. For mercury-loaded this compound, for example, elution with a solution at an alkaline pH or containing sulfide or hydrogen sulfide salts has been suggested.[1] After regeneration, the material should be washed with a neutral solvent and dried before reuse. The reusability of this compound for up to five cycles with minimal loss of efficiency has been demonstrated.[1]
Conclusion
This compound is a highly effective and selective metal scavenger that operates through the principle of chemisorption, driven by the strong affinity of its mercaptopropyl functional groups for soft and borderline metals. Its robust performance, characterized by rapid kinetics and high loading capacity, makes it a valuable tool in modern chemical synthesis and pharmaceutical development for achieving high product purity. The choice between batch and flow application modes allows for flexibility in scaling up from laboratory to industrial processes.
References
- 1. This compound | 1225327-73-0 | Benchchem [benchchem.com]
- 2. This compound I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 3. matthey.com [matthey.com]
- 4. Buy this compound | 1225327-73-0 [smolecule.com]
- 5. QuadraSil® MP extent of labeling: 1.0-1.5 mmol/g loading | Sigma-Aldrich [sigmaaldrich.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
QuadraSil MP: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
QuadraSil MP is a high-performance silica-based adsorbent widely utilized in the pharmaceutical and fine chemical industries for its exceptional metal scavenging capabilities.[1] Its efficacy stems from the strategic functionalization of a silica support with mercaptopropyl (SH) groups, which exhibit a strong affinity for a variety of metal ions.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, along with generalized experimental protocols for its synthesis and characterization, to support its application in research and development.
Physical and Chemical Properties
The performance of this compound as a metal scavenger is intrinsically linked to its physical and chemical characteristics. These properties are summarized in the tables below.
Physical Properties
| Property | Value | Units | Notes |
| Appearance | White to cream, free-flowing solid | - | Available in powder or bead form.[2] |
| Particle Shape | Spherical or Irregular | - | Spherical and irregular forms are available.[3][4] |
| Average Particle Size | 54 (Spherical) | µm | A range of 20-100 µm is also cited.[5][6] |
| Particle Size Distribution | 250 - 710 (Irregular) | µm | [4] |
| Surface Area | ~715 | m²/g | Determined by BET nitrogen adsorption.[1][5] |
| Pore Size | 60 | Å | [5] |
| Water Solubility | Insoluble | - | The hydrophobic nature is due to the mercaptopropyl surface modification.[2] |
| Swell Characteristics | Zero swell | - | This simplifies its use in cartridge systems.[3] |
Chemical Properties
| Property | Value/Description | Units | Notes |
| Base Material | Functionalized Silica | - | Provides a robust and chemically resistant framework. |
| Functional Group | Mercaptopropyl (SH) | - | Provides strong chemical affinity for metal ions.[1] |
| Functional Group Loading | 1.0 - 1.5 | mmol/g | This is a key determinant of the material's metal scavenging capacity.[7] |
| pH Stability | 1 - 14 | pH units | Maintains structural integrity and functionality in a wide range of acidic and basic conditions.[2] |
| Thermal Decomposition | >200 | °C | Indicates high thermal stability of the functional groups.[2] |
| Chemical Resistance | High | - | Inert to most common organic and aqueous solvents.[2] |
Experimental Protocols
The following sections describe generalized experimental methodologies for the synthesis and characterization of mercaptopropyl-functionalized silica, representative of this compound.
Synthesis of Mercaptopropyl-Functionalized Silica
The introduction of mercaptopropyl groups onto a silica support can be achieved primarily through two methods: co-condensation and post-synthesis grafting (grafting).
1. Co-condensation Method:
This one-pot synthesis involves the simultaneous hydrolysis and condensation of a silica precursor (e.g., tetraethyl orthosilicate - TEOS) and a functional organosilane (e.g., (3-mercaptopropyl)trimethoxysilane - MPTMS).
-
Materials: Tetraethyl orthosilicate (TEOS), (3-mercaptopropyl)trimethoxysilane (MPTMS), ethanol, deionized water, and a catalyst (e.g., ammonia).
-
Procedure:
-
TEOS and MPTMS are dissolved in ethanol.
-
Deionized water and the catalyst are added to the solution under vigorous stirring.
-
The mixture is stirred for a set period (e.g., 16 hours) at ambient temperature to allow for the formation of the functionalized silica particles.[8]
-
The resulting particles are collected by centrifugation or filtration, washed with ethanol and water, and dried.
-
2. Post-Synthesis Grafting Method:
In this method, a pre-formed silica support is first synthesized and then chemically modified with the mercaptopropyl groups.
-
Materials: Pre-synthesized silica particles, (3-mercaptopropyl)trimethoxysilane (MPTMS), and a suitable solvent (e.g., toluene).
-
Procedure:
-
The silica particles are dried to remove surface water.
-
The dried silica is suspended in the solvent.
-
MPTMS is added to the suspension, and the mixture is refluxed for a specified time to allow the organosilane to react with the surface silanol groups of the silica.
-
The functionalized silica is then filtered, washed with the solvent to remove unreacted MPTMS, and dried.
-
Characterization Methods
-
Surface Area and Pore Size Analysis (BET Analysis): The specific surface area and pore size distribution are determined by nitrogen adsorption-desorption isotherms at 77 K using a surface area and porosimetry analyzer. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area.
-
Particle Size and Morphology (Electron Microscopy): The size, shape, and surface morphology of the particles are visualized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Functional Group Analysis (Thermogravimetric Analysis - TGA): TGA is used to determine the amount of organic functional groups grafted onto the silica surface. The sample is heated under a controlled atmosphere, and the weight loss at different temperatures corresponds to the decomposition of the organic moieties.
-
Chemical Structure (Fourier-Transform Infrared Spectroscopy - FTIR): FTIR is employed to identify the chemical bonds present in the material, confirming the presence of the mercaptopropyl groups and the silica framework.
Visualizations
Synthesis of Mercaptopropyl-Functionalized Silica
The following diagram illustrates the two primary synthesis routes for creating mercaptopropyl-functionalized silica.
Caption: Synthesis pathways for mercaptopropyl-functionalized silica.
Metal Scavenging Mechanism of this compound
The core functionality of this compound lies in the ability of its mercaptopropyl groups to chelate metal ions, effectively removing them from solution.
Caption: Metal chelation by the mercaptopropyl group on the silica surface.
Conclusion
This compound is a highly engineered material with well-defined physical and chemical properties that make it an effective tool for metal scavenging in demanding applications. Its high surface area, robust nature, and specific functionalization contribute to its efficiency in purifying active pharmaceutical ingredients and fine chemicals. Understanding these core characteristics and the underlying principles of its synthesis and function is crucial for its optimal use in research and industrial processes.
References
- 1. This compound | 1225327-73-0 | Benchchem [benchchem.com]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. chemrxiv.org [chemrxiv.org]
- 4. matthey.com [matthey.com]
- 5. Buy this compound | 1225327-73-0 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Silicate Core of QuadraSil MP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
QuadraSil® MP is a high-performance silica-based adsorbent engineered for the selective scavenging of metal impurities in pharmaceutical and fine chemical process streams.[1] Its efficacy is rooted in its unique silicate structure, which provides a robust and high-surface-area scaffold for functionalization with mercaptopropyl (SH) groups. These thiol groups exhibit a strong affinity for a wide range of metal ions, facilitating their removal to meet the stringent purity requirements of active pharmaceutical ingredients (APIs).[1] This technical guide provides an in-depth exploration of the silicate structure of QuadraSil MP, including its synthesis, characterization, and the experimental methodologies employed in its analysis.
Core Silicate Structure and Properties
This compound is built upon a foundational silica (silicon dioxide, SiO₂) substrate, which is available in both spherical and irregular particulate forms.[1] The material is characterized as a mesoporous silica, possessing a high surface area, which is a critical factor in maximizing its metal scavenging capacity.[1][2][3] The particles are chemically robust, thermally stable, and exhibit zero swell characteristics, making them suitable for use in various solvent systems and ideal for packing into fixed-bed cartridges for continuous processing.[2][3][4]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below. This data is compiled from publicly available product information and scientific literature on analogous functionalized silica materials.
| Property | Value | Source |
| Functional Group | Mercaptopropyl (SH) | [1] |
| Functional Group Loading | 1.0 - 1.5 mmol/g | |
| Particle Size (Diameter) | ~60 µm | [4] |
| Surface Area (BET) | ~715 m²/g | |
| Form | Spherical and Irregular Beads | [1][4] |
| Swelling | Zero | [2][3][4] |
| Solvent Compatibility | Wide range (organic, aqueous, protic, aprotic) | [2][3] |
Synthesis of the Silicate Scaffold
The synthesis of the this compound silicate core involves the creation of a porous silica network, which is then functionalized with mercaptopropyl groups. While the precise, proprietary manufacturing process for this compound is not publicly disclosed, the synthesis of functionalized mesoporous silica generally follows established methodologies such as sol-gel synthesis, followed by either co-condensation or post-synthesis grafting of the functional silane.
Experimental Protocols for Characterization
The structural and chemical properties of this compound are elucidated through a suite of analytical techniques. Below are detailed, illustrative methodologies for the key experiments used to characterize the silicate structure and functionalization of materials like this compound.
Scanning Electron Microscopy (SEM)
-
Objective: To visualize the surface morphology, particle size, and shape of the silica beads.
-
Methodology:
-
A small amount of the this compound powder is mounted onto an aluminum stub using double-sided carbon tape.
-
The sample is then sputter-coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.
-
The stub is placed into the SEM chamber and evacuated to high vacuum.
-
The sample is imaged using an accelerating voltage typically in the range of 5-15 kV. Images are captured at various magnifications to observe both the overall particle morphology and surface details.
-
Transmission Electron Microscopy (TEM)
-
Objective: To investigate the internal porous structure of the silica particles.
-
Methodology:
-
A small amount of this compound is dispersed in a solvent such as ethanol and sonicated for several minutes to create a dilute suspension.
-
A drop of the suspension is deposited onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry completely.
-
The grid is then loaded into the TEM holder and inserted into the microscope.
-
The sample is imaged at a high accelerating voltage (e.g., 100-200 kV) to visualize the mesoporous channels within the silica particles.
-
Nitrogen Adsorption-Desorption Analysis (BET Analysis)
-
Objective: To determine the specific surface area, pore volume, and pore size distribution of the mesoporous silica.
-
Methodology:
-
A known mass of the this compound sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed moisture and volatile impurities.
-
The degassed sample is then cooled to liquid nitrogen temperature (77 K).
-
Nitrogen gas is incrementally introduced to the sample, and the amount of adsorbed gas is measured at each pressure point, generating an adsorption isotherm.
-
The pressure is then incrementally decreased to generate the desorption isotherm.
-
The specific surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 using the Brunauer-Emmett-Teller (BET) equation.
-
The pore size distribution is determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To confirm the presence of the mercaptopropyl functional groups on the silica surface.
-
Methodology:
-
A small amount of the this compound sample is mixed with potassium bromide (KBr) powder and ground to a fine powder.
-
The mixture is then pressed into a thin, transparent pellet.
-
The pellet is placed in the sample holder of an FTIR spectrometer.
-
An infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
The presence of characteristic peaks for Si-O-Si bonds (around 1100 cm⁻¹), Si-OH groups (around 3400 cm⁻¹ and 960 cm⁻¹), and C-H stretching from the propyl chain (around 2900 cm⁻¹) and the S-H stretching (around 2570 cm⁻¹, though often weak) confirms the functionalization.
-
Signaling Pathway of Metal Scavenging
The primary function of this compound is the selective removal of metal ions from solution. This is achieved through the strong chemical affinity of the mercaptopropyl functional groups for various metals.
This technical guide provides a foundational understanding of the silicate structure of this compound. The combination of a high-surface-area mesoporous silica core with covalently attached mercaptopropyl functional groups results in a highly effective and versatile metal scavenger for critical purification applications in the pharmaceutical and fine chemical industries.
References
- 1. This compound | 1225327-73-0 | Benchchem [benchchem.com]
- 2. This compound S: Silica metal scavenger | Johnson Matthey [matthey.com]
- 3. This compound I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 4. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
An In-Depth Technical Guide to the Precious Metal Binding Affinity of QuadraSil MP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of QuadraSil MP for various precious metals. This compound is a silica-based scavenger functionalized with mercaptopropyl groups, designed for the efficient and selective removal of residual metal catalysts from reaction mixtures and active pharmaceutical ingredients (APIs).[1] Its high efficacy is rooted in the strong affinity of the sulfur atom in the thiol (-SH) functional group for soft Lewis acidic precious metal ions, a principle described by the Hard and Soft Acids and Bases (HSAB) theory.[1]
Core Principles of this compound Functionality
This compound operates through a complexation and ligand exchange mechanism. The mercaptopropyl groups act as strong chelating agents, forming stable complexes with precious metal ions, thereby sequestering them from the solution.[1][2] This silica-based scavenger is characterized by a high surface area, typically around 715 m²/g, and a functional group loading of 1.0-1.5 mmol/g, which contributes to its high binding capacity and rapid scavenging kinetics.[1][3] Furthermore, its "zero swell" characteristic makes it ideal for use in fixed-bed and cartridge applications for continuous flow processes.[4][5]
Quantitative Binding Affinity for Precious Metals
The following tables summarize the available quantitative data on the binding affinity and scavenging performance of this compound for various precious metals.
Table 1: Binding Capacity and Efficiency for Palladium (Pd)
| Parameter | Value | Conditions |
| Maximal Adsorption Capacity | 0.88 mmol/g | Not specified |
| Removal Efficiency | >95% | Initial Conc.: 1000 ppm Pd(OAc)₂ in THF; Time: 18 min |
Table 2: Scavenging Performance for Ruthenium (Ru)
| Parameter | Value | Conditions |
| Removal Efficiency | >99% | Initial Conc.: 595 ppm Grubbs' Catalyst in Toluene; Time: 1 hr |
Table 3: Qualitative Scavenging Performance for Other Precious Metals
| Metal | Metal Species/Catalyst | Solvent | Time to "Clear Solution" |
| Rhodium (Rh) | Rh(CO)(PPh₃)(acac) | DCM | < 5 min |
| Rhodium (Rh) | Rh(CO)₂(acac) | DCM | 2 min |
| Silver (Ag) | Ag(OAc) | THF | < 4 min |
Note: "Time to clear solution" is a qualitative measure from visual inspection as reported in the user guide and may not correspond to complete metal removal to trace levels.
Experimental Protocols
Detailed experimental protocols for the use of this compound can be tailored based on the specific application. However, a general procedure for batch scavenging is provided below, based on manufacturer recommendations.
General Batch Scavenging Protocol:
-
Addition of Scavenger: Add this compound to the solution containing the residual metal catalyst. A typical starting point is to use a 5-10 fold excess of the scavenger by weight relative to the metal content. For example, for a solution containing 100 mg of a precious metal catalyst, one might start with 500 mg to 1 g of this compound.
-
Agitation: The mixture should be agitated at room temperature. The rate of scavenging can be increased by raising the temperature or increasing the agitation rate.[6]
-
Reaction Time: The scavenging is often rapid, with significant metal removal occurring within minutes to a few hours.[6] The optimal time should be determined for each specific application through analysis of the metal content over time.
-
Isolation: The this compound, with the bound metal, is easily removed from the reaction mixture by simple filtration.[6]
Example Protocol for Palladium Removal:
This protocol is based on the reported scavenging of Pd(OAc)₂.
-
Prepare a 1000 ppm solution of Pd(OAc)₂ in THF.
-
To 10 mL of this solution, add 0.5 g of this compound. This corresponds to a scavenger to metal ratio of 50:1 by weight.
-
Stir the mixture at room temperature for 18 minutes.
-
Filter the mixture to remove the this compound.
-
Analyze the filtrate for residual palladium content using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
Visualizations
Metal Scavenging Workflow
The following diagram illustrates a typical workflow for the removal of precious metal catalysts from a reaction mixture using this compound in a batch process.
Caption: A typical batch workflow for metal scavenging with this compound.
Logical Relationship of this compound's Efficacy
The following diagram outlines the key factors contributing to the high efficacy of this compound in precious metal scavenging.
Caption: Key factors influencing this compound's scavenging performance.
References
- 1. benchchem.com [benchchem.com]
- 2. matthey.com [matthey.com]
- 3. QuadraSil® MP extent of labeling: 1.0-1.5 mmol/g loading | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 5. This compound S: Silica metal scavenger | Johnson Matthey [matthey.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide: Functional Group Density of QuadraSil® MP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the functional group density of QuadraSil® MP, a high-performance silica-based metal scavenger. Understanding this key parameter is crucial for optimizing its use in various applications, including the removal of residual metal catalysts from active pharmaceutical ingredients (APIs) and process streams.
Core Concepts: Functional Group Density
QuadraSil® MP is a specialized adsorbent comprised of a silica support functionalized with mercaptopropyl (thiol) groups.[1] The functional group density, also referred to as loading, quantifies the concentration of these active metal-binding sites on the silica surface. It is a critical factor that directly influences the material's metal scavenging capacity and kinetics.[1] A higher functional group density generally translates to a greater capacity for metal removal per unit mass of the scavenger.
Quantitative Data: Functional Group Densities of QuadraSil® Products
The functional group density of QuadraSil® MP and its variants is meticulously controlled during manufacturing to ensure consistent performance. The table below summarizes the typical functional group densities for various QuadraSil® products.
| Product Name | Functional Group | Functional Group Structure | Typical Loading (mmol/g) |
| QuadraSil® MP | Mercaptopropyl | -SH | 1.0 - 1.5 [1][2][3][4][5] |
| QuadraSil® AP | Aminopropyl | -NH2 | 2.0[1][6] |
| QuadraSil® MTU | Methylthiourea | -NH(CS)NHCH3 | 1.4[1][6] |
| QuadraSil® TA | Triamine | -NH(CH2)2NH(CH2)2NH2 | 1.0[1][6] |
Synthesis of Functionalized Silica
The attachment of functional groups to the silica support can be achieved through two primary methods: post-synthesis grafting and co-condensation. The chosen method can influence the distribution and density of the functional groups on the silica surface.
Experimental Protocols for Determining Functional Group Density
The functional group density of thiol-functionalized silica like QuadraSil® MP can be determined using several analytical techniques. Below are detailed methodologies for three common approaches.
Elemental Analysis
Principle: This method determines the weight percentage of sulfur in the material. From this, the molar quantity of the mercaptopropyl functional group per gram of silica can be calculated.
Methodology:
-
A precisely weighed sample of the dried QuadraSil® MP is combusted at high temperature in an oxygen-rich atmosphere.
-
The combustion products, including sulfur dioxide (SO₂), are passed through a series of detectors.
-
The amount of SO₂ is quantified, and from this, the percentage of sulfur in the original sample is determined.
-
The functional group density (in mmol/g) is calculated using the following formula:
Loading (mmol/g) = (%S / Molar Mass of S) * 10
Where:
-
%S is the weight percentage of sulfur from the analysis.
-
Molar Mass of S is the molar mass of sulfur (32.06 g/mol ).
-
Titration (Using Ellman's Reagent)
Principle: This colorimetric method utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to quantify thiol groups. DTNB reacts with a thiol to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of DTNB (e.g., 4 mg/mL in a buffer solution like phosphate-buffered saline, pH 7.4).
-
Prepare a standard solution of a known thiol (e.g., L-cysteine) for calibration.
-
-
Calibration Curve:
-
Prepare a series of dilutions of the L-cysteine standard.
-
React each dilution with the DTNB solution and measure the absorbance at 412 nm using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus thiol concentration.
-
-
Sample Analysis:
-
Suspend a known mass of QuadraSil® MP in the buffer solution.
-
Add the DTNB solution and allow the reaction to proceed to completion with gentle agitation.
-
Separate the QuadraSil® MP particles by centrifugation or filtration.
-
Measure the absorbance of the supernatant at 412 nm.
-
-
Calculation:
-
Determine the concentration of TNB²⁻ in the sample solution from the calibration curve.
-
Calculate the moles of thiol groups in the initial QuadraSil® MP sample.
-
Divide the moles of thiol by the mass of the QuadraSil® MP sample to obtain the loading in mmol/g.
-
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a material as a function of temperature. For functionalized silica, the weight loss at specific temperature ranges can be attributed to the decomposition of the organic functional groups, allowing for their quantification.
Methodology:
-
A small, accurately weighed sample of QuadraSil® MP is placed in the TGA instrument.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen) at a constant rate.
-
The weight loss of the sample is recorded as a function of temperature.
-
The TGA curve will show distinct weight loss steps. The loss corresponding to the decomposition of the mercaptopropyl groups is identified.
-
The functional group density is calculated based on the percentage weight loss attributed to the organic moiety.
Experimental Workflow: Metal Scavenging with QuadraSil® MP
The following diagram illustrates a typical workflow for the removal of a dissolved metal catalyst from a reaction mixture using QuadraSil® MP in a batch process.
This guide provides foundational knowledge on the functional group density of QuadraSil® MP, offering both quantitative data and detailed experimental protocols to support researchers in their drug development and chemical purification endeavors. For specific applications, optimization of scavenger amount, temperature, and contact time may be necessary.
References
QuadraSil™ MP: A Technical Guide to Selective Metal Ion Removal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of QuadraSil™ MP, a functionalized silica-based scavenger designed for the selective and efficient removal of metal ions from process streams and Active Pharmaceutical Ingredients (APIs). This document details the core technology, performance data, and experimental protocols for its application.
Core Technology and Mechanism of Action
QuadraSil™ MP is a high-performance adsorbent built on a robust silica scaffold.[1] Its specificity is derived from the covalent attachment of mercaptopropyl (-CH₂CH₂CH₂SH) functional groups to the silica surface.[1]
The primary mechanism of metal ion removal is adsorption, driven by the formation of strong, stable coordinate covalent bonds between the sulfur atom of the thiol group and transition metal ions.[1] The sulfur atom, with its available lone pair electrons, acts as a soft base, exhibiting a strong affinity for "soft" metal ions such as Palladium (Pd), Ruthenium (Ru), Rhodium (Rh), Platinum (Pt), Silver (Ag), and Mercury (Hg).[1][2] This selective binding is consistent with the Hard-Soft Acid-Base (HSAB) principle, allowing for the targeted removal of specific metal contaminants with minimal impact on the desired product yield.[1][3]
The rigid silica backbone ensures zero swelling, making it ideal for use in both batch and fixed-bed or cartridge applications.[3][4] Its high surface area and mechanical stability contribute to rapid kinetics and efficient performance even at room temperature.[3][4]
Performance Data
The efficacy of QuadraSil™ MP is demonstrated by its high binding capacity and rapid removal kinetics for various metal catalysts commonly used in organic synthesis.
| Characteristic | Description | Reference |
| Base Material | Functionalized Silica | [1] |
| Functional Group | Mercaptopropyl (SH) | [1] |
| Loading | 1.0 - 1.5 mmol/g | [2] |
| Appearance | Free-flowing powder (spherical or irregular) | [3][4] |
| Particle Size | ~54 µm (spherical form) | [4] |
| Surface Area | ~715 m²/g (spherical form) | [4] |
| Swelling | Zero swell characteristics | [3][4] |
| Solvent Compatibility | Wide range, including organic, aqueous, protic, and aprotic media | [3][4] |
The following tables summarize quantitative data from representative scavenging experiments.
Table 2.2.1: Palladium (Pd) Scavenging
| Initial Pd Species | Initial Conc. (ppm) | Solvent | Scavenger Loading | Time (min) | Temp. | % Removal | Reference |
| Pd(OAc)₂ | 1000 | THF | 0.5 g / 10 mL | 18 | Room | >95% | [1][5] |
| Pd(OAc)₂ | 1000 | THF | 50 g / L | 18 | Room | >95% | [5] |
| Pd(OAc)₂ | 529 | N/A | N/A | N/A | Room | Significant | [1] |
| Pd(OAc)₂ | 178 | N/A | N/A | N/A | Room | Significant | [1] |
Table 2.2.2: Ruthenium (Ru) Scavenging
| Initial Ru Species | Initial Conc. (ppm) | Solvent | Scavenger Loading | Time (h) | Temp. | % Removal | Reference |
| Grubbs' Catalyst | ~595 | Toluene | 0.25 g / 5 mL | 1 | Room | >99% | [1][5] |
| Grubbs' Catalyst | ~595 | Toluene | 50 g / L | 1 | Room | >99% | [5] |
QuadraSil™ MP is highly effective for scavenging a range of transition metals.
| Target Metals |
| Primary: Pd, Ru, Rh, Pt, Ag, Hg, Pb |
| Secondary: Cu |
Experimental Protocols
The following protocols provide a framework for the use of QuadraSil™ MP in a laboratory setting for the removal of metal contaminants from solution.
This protocol is intended for the initial evaluation of QuadraSil™ MP for a specific application.
-
Preparation:
-
Dissolve the product containing the metal contaminant in a suitable solvent.
-
Determine the initial metal concentration (e.g., via ICP-MS or ICP-OES) if possible.
-
-
Scavenging:
-
Add QuadraSil™ MP to the solution. For initial screening, a loading of approximately 5 g per 100 mL of solution (or 50 wt% scavenger relative to the substrate) is recommended.[4][6]
-
Agitate the mixture gently (e.g., using an orbital shaker or magnetic stirrer) at room temperature.
-
The reaction is often rapid, with significant removal occurring within 5 to 60 minutes.[4][5] Monitor the reaction progress by analyzing small aliquots of the solution over time.
-
-
Work-up and Analysis:
-
Once scavenging is complete, remove the QuadraSil™ MP scavenger by simple filtration (e.g., using a sintered funnel or filter paper).[4]
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any retained product.
-
Combine the filtrate and washings.
-
Analyze the final metal concentration in the purified solution to determine removal efficiency.
-
References
- 1. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 2. This compound loading 1.0-1.5mmol/g 1225327-73-0 [sigmaaldrich.com]
- 3. This compound I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sopachem.com [sopachem.com]
The Alchemist's Sieve: A Technical Guide to Solid-Supported Scavengers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the purification of reaction mixtures has traditionally been a significant bottleneck, often consuming more time and resources than the chemical transformation itself. The advent of solid-supported scavengers has revolutionized this critical step, offering a streamlined, efficient, and automatable alternative to classical purification techniques like chromatography, crystallization, and liquid-liquid extraction. This guide provides an in-depth exploration of the core principles, applications, and practical execution of solid-supported scavenging in modern organic synthesis, with a particular focus on its role in accelerating drug discovery and development.
Core Concepts: The Principle of Scavenging
Solid-supported scavengers are functionalized solid matrices, typically based on polystyrene or silica, designed to selectively react with and sequester excess reagents, catalysts, or undesirable byproducts from a reaction mixture.[1] The desired product remains in the solution phase, while the scavenger-bound impurities are easily removed by simple filtration.[2] This "catch-and-release" of impurities dramatically simplifies workflows, enhances product purity, and is highly amenable to parallel and automated synthesis platforms.[1][3]
The key advantages of employing solid-supported scavengers include:
-
Rapid and Simplified Purification: Eliminates the need for time-consuming chromatographic separations.
-
Driven Reactions: Allows the use of excess reagents to drive reactions to completion, with the surplus easily removed.
-
High Purity: Effectively removes targeted impurities, leading to cleaner products.
-
Automation Compatibility: The simple filtration step is ideal for high-throughput synthesis and automated workflows.[1]
-
Versatility: A wide array of functionalized scavengers are available to target a broad spectrum of chemical entities.[1][4]
The Scavenger's Toolkit: Types and Applications
The effectiveness of a scavenger lies in the specific chemical reactivity of its functional group. Scavengers are broadly categorized based on the type of species they target.
Electrophile Scavengers
These scavengers possess nucleophilic functional groups and are used to remove excess electrophilic reagents and byproducts. Common examples include polymer-bound amines, thiols, and hydrazines.
Nucleophile Scavengers
Conversely, nucleophile scavengers are functionalized with electrophilic groups to sequester excess nucleophiles such as primary and secondary amines, alcohols, and thiols. Isocyanate and sulfonyl chloride functionalized resins are prominent examples.[4]
Acid and Base Scavengers
Polymer-bound bases (e.g., carbonates, tertiary amines) are employed to neutralize and remove excess acids, while acidic resins (e.g., sulfonic acid) are used to capture basic compounds.[4]
Metal Scavengers
In the realm of cross-coupling and other metal-catalyzed reactions, the removal of residual metal catalysts is crucial, particularly in pharmaceutical synthesis due to their toxicity. A variety of metal scavengers with chelating functional groups like thiols, amines, and triaminetetraacetate are highly effective in reducing metal contamination to parts-per-million (ppm) levels.[5][6]
Quantitative Performance of Solid-Supported Scavengers
The efficiency of a scavenger is determined by its loading capacity, reaction kinetics, and the specificity of its interaction with the target impurity. The following tables summarize representative quantitative data for various scavenger types.
Table 1: Performance of Metal Scavengers
| Scavenger Type | Target Metal | Initial Concentration (ppm) | Final Concentration (ppm) | % Removal | Conditions |
| MP-TMT | Palladium | 800 | < 10 | > 98.75% | 5 equivalents, Room Temperature[1][5] |
| Si-TMT | Palladium | 1000 | < 10 | > 99% | Gravity flow, one pass[1] |
| Si-Thiol | Palladium | 1000 | 140 | 86% | Gravity flow, one pass[1] |
| MP-TMT | Palladium | 852 | < 8.5 | > 99% | 16 equivalents, 16h, RT[1] |
| Competitor TMT Resin | Palladium | 852 | < 8.5 | > 99% | 16 equivalents, 16h, RT[5] |
Table 2: Comparative Scavenging of Phenylchloroformate by Amine Scavengers
| Scavenger | Support | % Scavenged (1 hour, RT) |
| Si-Amine | Silica | > 99.9%[7] |
| PS-Amine | Polystyrene | 71.8%[7] |
| PS-Trisamine | Polystyrene | 82.8%[7] |
Table 3: Comparative Scavenging of Amines by Isocyanate Scavengers
| Scavenger | Support | Target Amine | % Scavenged (1 hour, RT) |
| Si-Isocyanate | Silica | Benzylamine | > 97%[7] |
| PS-Isocyanate | Polystyrene | Benzylamine | > 97%[7] |
| Si-Isocyanate | Silica | Aniline | 74%[7] |
| PS-Isocyanate | Polystyrene | Aniline | 60%[7] |
Table 4: Maximum Binding Capacity of Metal Scavengers
| Scavenger | Metal Ion | Maximum Binding Capacity (mmol/g) |
| Polymer-Bound 6-Thionicotinamide | Ag(I) | 1.45 |
| Polymer-Bound 6-Thionicotinamide | Cd(II) | 1.07 |
| Polymer-Bound 6-Thionicotinamide | Co(II) | 1.11 |
| Polymer-Bound 6-Thionicotinamide | Cu(II) | 1.00 |
| Polymer-Bound 6-Thionicotinamide | Hg(II) | 0.67 |
| Polymer-Bound Ethylenediaminetriacetic Acid Acetamide | Cd(II) | 1.28 |
| Polymer-Bound Ethylenediaminetriacetic Acid Acetamide | Co(II) | 0.89 |
| Polymer-Bound Ethylenediaminetriacetic Acid Acetamide | Cu(I) | 1.48 |
| Polymer-Bound Ethylenediaminetriacetic Acid Acetamide | Cu(II) | 1.57 |
Experimental Protocols
The following are generalized protocols for the use of solid-supported scavengers. The optimal conditions, including the choice of solvent, temperature, and reaction time, may need to be determined empirically for specific applications.
General Protocol for Batch Scavenging
-
Reaction Setup: Perform the organic reaction in a suitable solvent.
-
Scavenger Selection: Choose a scavenger with a functional group that is reactive towards the excess reagent or byproduct to be removed.
-
Addition of Scavenger: Upon completion of the reaction, add the solid-supported scavenger to the reaction mixture. A typical starting point is to use 3-5 equivalents of the scavenger relative to the species being scavenged.
-
Agitation: Stir or shake the mixture at room temperature. Reaction times can range from 15 minutes to 16 hours, depending on the scavenger and the target molecule.[8] Gentle heating can sometimes accelerate the scavenging process.[5]
-
Monitoring: The progress of the scavenging can be monitored by standard analytical techniques such as TLC, LC-MS, or GC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the desired product.
-
Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol for Metal Scavenging using a Fixed-Bed Cartridge
-
Cartridge Selection: Choose a pre-packed cartridge containing the appropriate metal scavenger.
-
Equilibration: Condition the cartridge by passing 3-5 bed volumes of the solvent used in the reaction mixture through it. This removes any air gaps and pre-wets the solid support.[1]
-
Loading: Load the crude reaction mixture onto the cartridge.
-
Elution: Allow the solution to pass through the cartridge via gravity flow or by applying a slight positive pressure. For challenging separations, multiple passes through the same cartridge may be beneficial.[9]
-
Washing: Wash the cartridge with 3 or more column volumes of the solvent to elute any remaining product.[9]
-
Product Collection: Collect the eluent, which contains the purified product, free from the metal catalyst.
-
Solvent Removal: Remove the solvent from the collected eluent to isolate the final product.
"Catch and Release" Purification Protocol for Amines
This technique is used to purify a desired product by temporarily immobilizing it on a solid support.
-
Catch Step:
-
Dissolve the crude reaction mixture containing the desired amine product in a non-basic solvent (e.g., methanol or dichloromethane).
-
Pass this solution through a cartridge containing a strong cation exchange (SCX) resin (e.g., silica-bound tosic acid).
-
The basic amine product will be "caught" by the acidic resin, while neutral and acidic impurities will pass through.
-
-
Washing Step:
-
Wash the cartridge with a neutral solvent (e.g., methanol) to remove all non-basic impurities.
-
-
Release Step:
-
Elute the purified amine product from the cartridge using a basic solvent, such as 5% ammonia in methanol or triethylamine in dichloromethane.
-
-
Isolation:
-
Collect the basic eluent and remove the solvent to obtain the pure amine product.
-
Visualizing Scavenger Workflows
The logical flow of synthesis and purification using solid-supported scavengers can be effectively visualized using diagrams.
Caption: General workflow for purification using a solid-supported scavenger.
Caption: A multi-step synthesis workflow incorporating sequential scavenger purification.
Caption: The "Catch and Release" purification strategy for basic compounds.
Conclusion and Future Outlook
Solid-supported scavengers have firmly established themselves as an indispensable tool in the modern organic synthesis laboratory. Their ability to simplify purification, enable the use of forcing reaction conditions, and integrate seamlessly into automated workflows has significantly accelerated the pace of research, particularly in the pharmaceutical and agrochemical industries. As the demand for more efficient and sustainable chemical synthesis continues to grow, we can anticipate the development of novel scavenger resins with higher capacities, enhanced selectivity, and broader applications. The synergy of scavenger technology with other enabling platforms, such as flow chemistry, promises to further redefine the landscape of molecular assembly, paving the way for the rapid and efficient synthesis of complex molecules.
References
- 1. biotage.com [biotage.com]
- 2. silicycle.com [silicycle.com]
- 3. researchgate.net [researchgate.net]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. sopachem.com [sopachem.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 9. silicycle.com [silicycle.com]
QuadraSil™ MP: A Technical Guide to Safety, Handling, and Application in Metal Scavenging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safety, handling, and application of QuadraSil™ MP, a mercaptopropyl-functionalized silica gel designed for the efficient scavenging of residual metals from reaction mixtures. This document is intended for use by professionals in research, development, and manufacturing environments who utilize metal catalysts in synthetic chemistry.
Product Overview and Chemical Identity
QuadraSil™ MP is a high-performance silica-based adsorbent.[1] Its efficacy stems from the covalent attachment of mercaptopropyl groups to the silica surface, which provides a strong affinity for a range of metal ions.[1] This functionalization allows for the selective removal of residual metals from both aqueous and organic process streams, which is critical for the purity of active pharmaceutical ingredients (APIs) and other fine chemicals.[2][3]
Chemical Structure and Properties:
-
CAS Number: 1225327-73-0[4]
-
Synonyms: QuadraSil® Mercaptopropyl, Mercapto-3 functionalized silica gel[4][5]
-
Functional Group: Mercaptopropyl (-SH)[4]
-
Appearance: White, free-flowing solid[3]
Safety and Handling Guidelines
Proper handling of QuadraSil™ MP is essential to ensure laboratory safety. The following guidelines are derived from available Safety Data Sheets (SDS).[8]
Hazard Identification and Classification
QuadraSil™ MP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[8]
-
Health Hazard: 2 (Moderate)[8]
-
Flammability Hazard: 0 (Will not burn)[8]
-
Instability Hazard: 0 (Stable)[8]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8] |
| Ingestion | Seek medical advice.[8] |
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[8] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask type N95 (US) is recommended.[8] |
Storage and Stability
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
-
Stability: Stable under normal conditions.[8]
-
Hazardous Polymerization: Does not occur.[8]
-
Incompatible Materials: Strong oxidizing agents.[1]
Synthesis and Characterization
Synthesis of QuadraSil™ MP
The synthesis of QuadraSil™ MP involves the functionalization of a silica support with mercaptopropyl groups. This is typically achieved through a grafting process where pre-formed silica gel is reacted with an organosilane precursor, such as (3-mercaptopropyl)trimethoxysilane (MPTMS).[1][2]
The process can be summarized in the following logical steps:
Caption: Synthesis workflow for QuadraSil™ MP.
Characterization Methods
A variety of analytical techniques are employed to characterize the physical and chemical properties of QuadraSil™ MP and to determine its metal scavenging performance.
| Analytical Method | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present on the silica surface and confirm the presence of mercaptopropyl groups.[4] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and to quantify the amount of organic functional groups grafted onto the silica support.[9] |
| Nitrogen Adsorption-Desorption (BET) | To determine the surface area and pore size distribution of the silica material. |
| Elemental Analysis | To determine the elemental composition, including the sulfur content, which correlates to the loading of mercaptopropyl groups.[7] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and particle size of the silica beads.[10] |
| Inductively Coupled Plasma (ICP) Spectroscopy | To accurately measure the concentration of metal ions in solution before and after treatment with QuadraSil™ MP, thereby determining the scavenging efficiency.[11] |
Performance Data in Metal Scavenging
QuadraSil™ MP has demonstrated high efficiency in scavenging a variety of metals, particularly residual palladium from cross-coupling reactions. The following tables summarize available quantitative performance data.
Palladium Scavenging Performance
| Initial Pd Concentration | Metal Species | Solvent | Scavenger Loading | Time | % Pd Removal | Final Pd Concentration |
| 1000 ppm | Pd(OAc)₂ | THF | 0.5 g / 10 ml | 18 min | >95% | <50 ppm |
| ~2400 ppm | Residual from Suzuki Coupling | Toluene / Water | 5 equivalents | 4 h | >99% | <10 ppm |
| 33,000 ppm | Residual from Suzuki Coupling | Organic Solvent | 5 equivalents | Overnight | ~99.4% | <200 ppm |
| 500-800 ppm | Residual from Suzuki Coupling | Organic Solvent | 5 equivalents | Overnight | >98.75% | <10 ppm |
Data sourced from product literature and a case study.[4][11]
Ruthenium Scavenging Performance
| Initial Ru Concentration | Metal Species | Solvent | Scavenger Loading | Time | % Ru Removal | Final Ru Concentration |
| 595 ppm | Grubbs' Catalyst | Toluene | 0.25 g / 5 ml | 1 h | >99% | <5.95 ppm |
Data sourced from product literature.[4]
Experimental Protocols
General Protocol for Batch Metal Scavenging
This protocol provides a general guideline for the use of QuadraSil™ MP in a typical batch scavenging process. The optimal quantity of scavenger and treatment time may vary depending on the specific metal, its concentration, the solvent system, and the reaction scale.
Caption: General workflow for batch metal scavenging.
Step-by-Step Procedure:
-
Determine the amount of residual metal in the reaction mixture, if possible, to calculate the required amount of QuadraSil™ MP. A typical starting point is to use 5 equivalents of the scavenger relative to the molar amount of the metal catalyst used in the reaction.
-
Add the calculated amount of QuadraSil™ MP to the reaction mixture containing the dissolved product and residual metal catalyst.
-
Stir the resulting suspension at room temperature. The scavenging kinetics are generally fast, with significant metal removal often observed within the first hour.[1] For challenging cases or to achieve very low residual metal levels, longer stirring times (e.g., 4 hours to overnight) may be beneficial.
-
Monitor the progress of the scavenging by taking small aliquots of the solution, filtering them, and analyzing the metal content by a suitable technique such as ICP.
-
Once the desired level of metal removal is achieved, filter the mixture through a suitable filter medium (e.g., celite or a filter paper) to separate the QuadraSil™ MP beads.
-
Wash the collected scavenger with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings to obtain the purified product solution.
Protocol for Palladium Removal from a Suzuki-Miyaura Coupling Reaction
This protocol is adapted from a case study and provides a specific example of using a mercaptopropyl-functionalized silica scavenger for palladium removal post-Suzuki-Miyaura coupling.
Reaction Context: A Suzuki-Miyaura coupling reaction is performed, and the resulting mixture contains the desired biaryl product along with residual palladium catalyst.
Caption: Workflow for palladium removal from a Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
At the completion of the Suzuki-Miyaura coupling reaction , allow the reaction mixture to cool to room temperature.
-
Directly to the crude reaction mixture , add 5 equivalents of QuadraSil™ MP relative to the initial amount of palladium catalyst used.
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Prepare a filtration setup with a pad of celite.
-
Filter the reaction mixture through the celite pad to remove the QuadraSil™ MP-palladium complex.
-
Wash the celite pad with the reaction solvent to ensure all the product is collected.
-
Combine the filtrate and the washings. The resulting solution contains the purified product with significantly reduced palladium content.
-
Proceed with standard workup and purification (e.g., solvent evaporation, crystallization) to isolate the final product.
Conclusion
QuadraSil™ MP is a highly effective and versatile tool for the removal of residual metals in a variety of chemical processes. Its robust nature, high scavenging efficiency, and ease of use make it a valuable asset in the production of high-purity chemical compounds. Adherence to the safety and handling guidelines outlined in this document is crucial for its safe implementation in a laboratory or manufacturing setting. The provided protocols offer a starting point for the development of optimized metal scavenging procedures tailored to specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of functionalized mesoporous silica nanoparticles for colorimetric and fluorescence sensing of selective metal (Fe3+) ions in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
QuadraSil™ MP: A Technical Guide for Researchers in Drug Development
Introduction
QuadraSil™ MP is a silica-based metal scavenger designed for the efficient removal of residual metal catalysts from reaction mixtures, a critical step in the synthesis of active pharmaceutical ingredients (APIs) and other high-purity compounds.[1][2] Functionalized with mercaptopropyl groups, QuadraSil™ MP exhibits a high affinity for a range of transition metals commonly employed in organic synthesis.[1] Its robust physical and chemical properties, including high surface area, rapid kinetics, and broad solvent compatibility, make it a versatile and effective tool for purification in both research and process development settings.[1]
Core Technical Specifications
The following table summarizes the key technical specifications for QuadraSil™ MP.
| Parameter | Specification | Source(s) |
| CAS Number | 1225327-73-0 | N/A |
| Functional Group | Mercaptopropyl (SH) | [1] |
| Extent of Labeling | 1.0 - 1.5 mmol/g loading | N/A |
| Appearance | White to off-white solid | N/A |
| Particle Size | 20 - 100 µm | N/A |
| Surface Area | 715 m²/g | [2] |
| Solvent Compatibility | Compatible with a wide range of organic, aqueous, protic, and aprotic media. | [1][2] |
| Swelling Characteristics | Zero swell, making it ideal for use in fixed-bed and cartridge applications. | [1][2] |
Performance Data
QuadraSil™ MP has demonstrated high efficiency in scavenging various metal catalysts. The following tables highlight its performance in removing palladium and ruthenium residues from organic solutions.
Table 1: Palladium Scavenging Performance
| Parameter | Value | Source(s) |
| Metal Complex | Pd(OAc)₂ | [3] |
| Initial Pd Concentration | 1000 ppm | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| % Pd Removal | >95% | [3] |
| Time | 18 minutes | [3] |
Table 2: Ruthenium Scavenging Performance
| Parameter | Value | Source(s) |
| Catalyst | Grubbs' Catalyst | [2] |
| Initial Ru Concentration | 595 ppm | [2] |
| Solvent | Toluene | [2] |
| Final Ru Concentration | < 5 ppm | [2] |
| Time | 1.5 hours | [2] |
Experimental Protocols
General Protocol for Metal Scavenging in a Batch Process
This protocol provides a general guideline for the use of QuadraSil™ MP to remove residual metal catalysts from a reaction mixture.
Materials:
-
Metal-contaminated reaction mixture
-
QuadraSil™ MP
-
Inert gas (e.g., Nitrogen or Argon)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Preparation: Once the desired chemical transformation is complete, cool the reaction mixture to room temperature.
-
Addition of Scavenger: Under an inert atmosphere, add QuadraSil™ MP to the reaction mixture. For initial trials, a loading of 5 grams per 100 mL of the metal-contaminated solution is recommended.[2]
-
Agitation: Gently agitate the suspension at room temperature. The scavenging rate can be enhanced by increasing the amount of QuadraSil™ MP, raising the temperature, or increasing the agitation speed.[2]
-
Monitoring: The progress of metal removal can often be visually monitored by a color change in the solution and/or the scavenger.[2] For quantitative analysis, periodic sampling and analysis by techniques such as ICP-MS are recommended.
-
Isolation: Once the metal scavenging is complete, the QuadraSil™ MP can be removed by simple filtration. Wash the collected scavenger with a small amount of fresh solvent to ensure complete recovery of the product.
-
Work-up: The filtrate, now free of the metal catalyst, can be carried forward to the next synthetic step or final product isolation.
Detailed Protocol: Palladium Removal from a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a representative procedure for the removal of a palladium catalyst following a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Completed Suzuki-Miyaura reaction mixture containing a palladium catalyst (e.g., Pd(PPh₃)₄)
-
QuadraSil™ MP
-
Ethyl acetate (or other suitable solvent)
-
Inert gas (e.g., Nitrogen or Argon)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Completion: Upon confirmation of reaction completion by TLC or LC-MS, cool the reaction mixture to ambient temperature.
-
Scavenger Addition: Under a nitrogen atmosphere, add approximately 10 equivalents of QuadraSil™ MP relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the resulting slurry at room temperature for 2-4 hours.
-
Monitoring: Monitor the palladium concentration in the solution periodically using appropriate analytical methods until the desired low level is achieved.
-
Filtration: Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, now significantly depleted of the palladium catalyst.
Visualizations
General Metal Scavenging Workflow
The following diagram illustrates the general workflow for removing metal catalysts from a reaction mixture using QuadraSil™ MP.
Caption: General workflow for metal scavenging using QuadraSil™ MP.
Logical Relationship: Factors Influencing Scavenging Efficiency
This diagram shows the key factors that can be adjusted to optimize the metal scavenging process with QuadraSil™ MP.
Caption: Key factors influencing the efficiency of metal scavenging.
References
QuadraSil® MP: A Technical Guide to Shelf Life and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage conditions and stability considerations for QuadraSil® MP, a mercaptopropyl-functionalized silica gel widely utilized as a metal scavenger in pharmaceutical and fine chemical applications. Adherence to these guidelines is crucial for maintaining the product's performance and ensuring the integrity of your research and development processes.
Recommended Storage and Handling
Proper storage is paramount to preserving the efficacy of QuadraSil® MP. The material is known for its chemical and thermal stability, making it robust under appropriate conditions.[1]
Key Storage Recommendations:
-
Temperature: Store at ambient room temperature.[2]
-
Atmosphere: QuadraSil® MP is air-stable.[2] For hygroscopic functionalized silicas, storage under an inert atmosphere is recommended to prevent moisture absorption.[3]
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] This prevents moisture ingress and contamination.
-
Incompatibilities: Avoid contact with strong oxidizing agents, which can lead to the degradation of the mercaptopropyl functional groups and the formation of hazardous decomposition products such as sulfur oxides, silicon dioxide, and hydrogen sulfide (H₂S).
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Ensures stability without the need for refrigeration. |
| Atmosphere | Air-stable; Inert atmosphere for long-term storage of hygroscopic materials | Prevents degradation from atmospheric components. Minimizes moisture uptake for sensitive functional groups.[3] |
| Container | Tightly sealed, in a dry and well-ventilated area | Protects from moisture and environmental contaminants. |
| Avoid | Strong oxidizing agents | Prevents chemical degradation of the functional groups. |
Shelf Life and Stability
While QuadraSil® MP is stable under normal storage conditions, a specific shelf life is not broadly published and is typically lot-dependent. For precise information, users should always refer to the Certificate of Analysis (CoA) provided by the manufacturer for the specific lot in use. The CoA will detail the manufacturing date and, in many cases, a recommended retest date or expiration date.
The stability of functionalized silica gels like QuadraSil® MP is determined through rigorous stability testing programs. These studies assess the material's physical and chemical integrity over time and under various environmental conditions.
Experimental Protocols for Stability Testing
The following outlines a generalized experimental approach for determining the shelf life of functionalized silica materials, based on industry-standard stability testing guidelines.[5][6]
Real-Time Stability Studies
-
Objective: To evaluate the long-term stability of the material under recommended storage conditions.
-
Methodology:
-
At least three different batches of QuadraSil® MP are stored in their commercial packaging at the recommended storage temperature (e.g., 25°C ± 2°C) and relative humidity (e.g., 60% RH ± 5% RH).
-
Samples are withdrawn at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
At each time point, the samples are analyzed for key quality attributes.
-
Accelerated Stability Studies
-
Objective: To predict the long-term stability of the material by subjecting it to exaggerated storage conditions.[5][6]
-
Methodology:
-
Samples from at least three batches are stored at elevated temperatures and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[6]
-
Samples are tested at more frequent intervals (e.g., 0, 1, 3, and 6 months).
-
The data is used to model the degradation kinetics and project a shelf life under normal storage conditions.
-
Key Quality Attributes for Testing:
-
Appearance: Visual inspection for any changes in color or texture.
-
Functional Group Loading: Titration or elemental analysis to determine the concentration of mercaptopropyl groups. A significant decrease would indicate degradation.
-
Metal Scavenging Performance: A functional assay to measure the efficiency of removing a target metal (e.g., palladium, ruthenium) from a standard solution.[7]
-
Moisture Content: Karl Fischer titration to assess the level of water absorption.
-
Particle Size Distribution: To ensure the physical integrity of the silica support.
Logical Workflow for Maintaining QuadraSil® MP Stability
The following diagram illustrates the relationship between proper storage practices and the preservation of QuadraSil® MP's quality and performance.
References
Methodological & Application
Application Notes and Protocols for Palladium Removal from a Suzuki Reaction using QuadraSil™ MP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A persistent challenge in the pharmaceutical and fine chemical industries is the removal of residual palladium catalyst from the reaction products to meet stringent regulatory limits, often requiring levels below 10 ppm.[1][2] QuadraSil™ MP, a mercaptopropyl-functionalized silica gel, is a highly effective scavenger for removing palladium species from reaction mixtures.[1] Its high surface area, fast kinetics, and excellent solvent compatibility make it an ideal choice for purifying products from Suzuki reactions.[3] This document provides detailed application notes and protocols for the use of QuadraSil™ MP in this context.
QuadraSil™ MP Specifications
QuadraSil™ MP is a silica-based scavenger with mercaptopropyl functional groups that exhibit a strong affinity for palladium.[1]
| Property | Value |
| Functional Group | Mercaptopropyl (-SH) |
| Loading | 1.0 - 1.5 mmol/g[4] |
| Particle Size | 200-400 mesh |
| Appearance | White to off-white powder |
Data on Palladium Scavenging Performance
The following tables summarize the performance of mercaptopropyl-functionalized silica scavengers, including QuadraSil™ MP and similar products, in removing palladium from various solutions, including post-Suzuki reaction mixtures.
Table 1: Palladium Removal from Standard Solutions
| Scavenger | Initial Pd Concentration (ppm) | Solvent | % Pd Removal | Time | Reference |
| QuadraSil™ MP | 1000 (as Pd(OAc)₂) | THF | >95% | 18 min | [1] |
| QuadraSil™ MP | 595 (as Grubbs' Catalyst) | Toluene | >99% | 1 hr | [1] |
Table 2: Palladium Removal from Suzuki Reaction Mixtures
| Scavenger | Initial Pd Concentration (ppm) | Scavenger Loading | Final Pd Concentration (ppm) | Solvent | Reference |
| SiliaMetS Thiol* | 2400 | 10 wt% | ≤ 16 | Not Specified | [5] |
| Mercaptopropyl-modified silica | Not Specified | Not Specified | 3 ppb | Not Specified | [6] |
*SiliaMetS Thiol is a mercaptopropyl-functionalized silica gel with similar properties to QuadraSil™ MP.
Experimental Protocols
Two primary methods are presented for the removal of palladium from a Suzuki reaction mixture using QuadraSil™ MP: a batch method and a flow (cartridge) method.
Protocol 1: Batch Scavenging Method
This is the most common method for laboratory-scale purification.
Materials:
-
Crude Suzuki reaction mixture containing residual palladium
-
QuadraSil™ MP
-
Anhydrous solvent (compatible with the reaction mixture, e.g., THF, Toluene, Ethyl Acetate)
-
Inert gas (e.g., Nitrogen or Argon)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Reaction Work-up (Initial):
-
Upon completion of the Suzuki reaction, perform a standard aqueous work-up to remove water-soluble impurities and the boronic acid by-products.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Preparation for Scavenging:
-
Redissolve the crude product in a suitable anhydrous solvent. The concentration of the product in the solvent can influence scavenging efficiency. A typical starting point is 50-100 mg of crude product per mL of solvent.
-
-
Addition of QuadraSil™ MP:
-
Under an inert atmosphere, add QuadraSil™ MP to the solution of the crude product.
-
The amount of QuadraSil™ MP to be added can be calculated based on the initial amount of palladium catalyst used in the reaction. A common starting point is to use 4-8 equivalents of the scavenger relative to the moles of palladium.
-
Alternatively, a weight percentage can be used. For highly contaminated mixtures, 10-20 wt% of the scavenger relative to the weight of the crude product is a good starting point.
-
-
Scavenging:
-
Stir the suspension at room temperature. The rate of scavenging can be increased by raising the temperature (e.g., to 40-60 °C) and by increasing the agitation speed.
-
The optimal scavenging time can vary from 1 to 16 hours. Monitor the palladium concentration periodically by taking small aliquots, filtering them, and analyzing by ICP-MS or a similar technique.
-
-
Isolation of the Purified Product:
-
Once the desired level of palladium has been reached, turn off the stirring and allow the QuadraSil™ MP to settle.
-
Filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger.
-
Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Flow Scavenging Method (Using a Pre-packed Cartridge)
This method is suitable for larger scale purifications or for continuous processes.
Materials:
-
Crude Suzuki reaction mixture (pre-filtered to remove particulates)
-
QuadraSil™ MP pre-packed cartridge
-
Pump (e.g., HPLC pump, peristaltic pump)
-
Tubing and fittings compatible with the solvent
Procedure:
-
Preparation of the Crude Solution:
-
Dissolve the crude product from the Suzuki reaction in a suitable solvent. It is crucial to ensure that the solution is free of any solid particles that could clog the cartridge. Pre-filtering through a 0.45 µm filter is recommended.
-
-
Cartridge Equilibration:
-
Equilibrate the QuadraSil™ MP cartridge by passing 3-5 bed volumes of the pure solvent through it at the desired flow rate.
-
-
Loading and Scavenging:
-
Pump the solution of the crude product through the cartridge.
-
The optimal flow rate will depend on the cartridge size and the concentration of palladium. Slower flow rates generally lead to more efficient scavenging.
-
Collect the eluent containing the purified product.
-
-
Washing:
-
After loading the entire solution, wash the cartridge with 2-3 bed volumes of fresh solvent to ensure all the product has been eluted.
-
-
Analysis and Concentration:
-
Combine the eluent and the washings.
-
Analyze an aliquot for palladium content to confirm successful removal.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Suzuki Coupling Reaction and Palladium Scavenging Workflow
Caption: Workflow for Suzuki coupling and subsequent palladium removal.
Factors Affecting QuadraSil™ MP Scavenging Efficiency
Caption: Key factors influencing the efficiency of palladium scavenging.
Conclusion
QuadraSil™ MP is a robust and efficient tool for the removal of residual palladium from Suzuki reaction mixtures. By following the detailed protocols and considering the key factors influencing scavenging performance, researchers, scientists, and drug development professionals can consistently achieve low levels of palladium contamination, ensuring the purity and quality of their final products. The choice between batch and flow methods will depend on the scale of the reaction and the specific requirements of the workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sopachem.com [sopachem.com]
- 3. Quadrasil MP I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. Mercaptopropyl-modified mesoporous silica: a remarkable support for the preparation of a reusable, heterogeneous palladium catalyst for coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Efficient Removal of Ruthenium Catalysts Using QuadraSil MP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are widely employed in organic synthesis, particularly for olefin metathesis reactions like ring-closing metathesis (RCM). While highly effective, the removal of residual ruthenium from the final product is a critical challenge, especially in the pharmaceutical industry where stringent limits on metal impurities are enforced.[1] Traditional purification methods can be time-consuming and may lead to product loss.
QuadraSil MP is a silica-based metal scavenger functionalized with mercaptopropyl (SH) groups, designed for the selective and efficient removal of metal impurities, including ruthenium, from organic and aqueous solutions.[2][3] Its high surface area, rapid kinetics, and broad solvent compatibility make it an excellent choice for purifying reaction mixtures at room temperature.[2][4] This application note provides a detailed protocol for the removal of ruthenium catalysts using this compound, supported by performance data.
Advantages of this compound
-
High Scavenging Efficiency: Effectively reduces ruthenium levels to single-digit ppm.[5]
-
Fast Kinetics: Metal removal is often complete within a short period, from minutes to a few hours.[3][4]
-
Ease of Use: As a free-flowing silica powder, it is easily added to reaction mixtures and removed by simple filtration.[3]
-
Mechanical and Thermal Stability: The silica matrix does not swell and is stable under various conditions.[5]
-
Minimal Product Loss: The selective nature of the scavenger minimizes the impact on the yield of the desired product.[2][4]
-
Broad Compatibility: Can be used in a wide range of organic and aqueous solvents.[3][4]
Quantitative Data on Ruthenium Removal
The following tables summarize the performance of this compound and similar silica-based scavengers in removing ruthenium catalysts from solution.
Table 1: Ruthenium Scavenging with this compound
| Catalyst | Initial Ru Concentration (ppm) | Solvent | Scavenger Loading | Time (h) | Final Ru Concentration (ppm) | % Ru Removal |
| Grubbs' Catalyst | 595 | Toluene | 0.25 g / 5 ml | 1 | < 5 | > 99% |
Data synthesized from product literature.
Table 2: Comparative Scavenging of Grubbs' 1st Gen. Catalyst
| Scavenger | Equivalents | Temperature (°C) | Time (h) | Initial Ru (ppm) | Final Ru (ppm) | Solvent |
| SiliaBond Thiol | 8 | 22 | 16 | 500 | 2 | Toluene |
| SiliaBond DMT | 8 | 22 | 16 | 500 | < 1 | Toluene |
| SiliaBond Amine | 8 | 22 | 16 | 500 | 12 | Toluene |
This table presents data for silica-based scavengers with functionalities similar to this compound to provide a broader context of performance.[5]
Experimental Protocol: Batch Scavenging of Ruthenium Catalysts
This protocol outlines the general procedure for removing residual ruthenium catalyst from a reaction mixture using this compound in a batch process.
Materials:
-
Crude reaction mixture containing residual ruthenium catalyst
-
This compound (functionalized with mercaptopropyl groups, loading typically 1.0-1.5 mmol/g)[6]
-
Anhydrous solvent (compatible with the reaction mixture)
-
Inert gas (e.g., nitrogen or argon)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Filtration apparatus (e.g., Buchner funnel, filter paper, or a fritted glass filter)
Procedure:
-
Reaction Work-up (Initial): Upon completion of the metathesis reaction, if necessary, perform any initial aqueous washes or extractions to remove water-soluble byproducts. Concentrate the organic phase containing the product and residual ruthenium catalyst under reduced pressure.
-
Redissolution: Dissolve the crude product in a suitable anhydrous solvent. The choice of solvent should ensure the solubility of the product while being compatible with this compound.
-
Addition of this compound: Under an inert atmosphere, add this compound to the stirred solution. A typical starting point is to use a 5-10 fold excess (by weight) of the scavenger relative to the amount of catalyst used in the reaction. For example, for a reaction that used 50 mg of Grubbs' catalyst, start with 250-500 mg of this compound. A general recommendation is to add 5 g of this compound per 100 ml of the metal-contaminated solution.[3]
-
Scavenging: Allow the suspension to stir at room temperature. The scavenging time can vary from 1 to 16 hours.[5] The progress of the scavenging can often be monitored by a color change in the solution and the scavenger. For faster removal, the amount of scavenger can be increased, or the temperature can be raised.[3]
-
Filtration: Once the scavenging is complete (as determined by TLC, GC, or a noticeable color change), remove the this compound by filtration. The scavenger, now containing the bound ruthenium, is easily separated from the product solution.
-
Washing: Wash the collected scavenger with a fresh portion of the solvent to ensure complete recovery of the product.
-
Final Product Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.
-
Analysis: Analyze the purified product for residual ruthenium content using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the level of metal removal.
Experimental Workflow Diagram
Caption: Workflow for Ruthenium Catalyst Removal.
Conclusion
This compound provides a simple, rapid, and highly effective method for the removal of residual ruthenium catalysts from organic synthesis reaction mixtures. Its ease of use and high efficiency make it a valuable tool for researchers and professionals in the pharmaceutical and fine chemical industries, enabling the production of high-purity compounds with minimal product loss. The protocol described herein can be readily adapted to various scales and specific reaction conditions.
References
- 1. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1225327-73-0 | Benchchem [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 5. silicycle.com [silicycle.com]
- 6. cymitquimica.com [cymitquimica.com]
Application Notes and Protocols for QuadraSil™ MP in Continuous Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of modern pharmaceutical and fine chemical synthesis, the demand for cleaner, more efficient, and scalable processes has led to the widespread adoption of continuous flow chemistry.[1] This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and higher yields.[1] A critical aspect of many syntheses, particularly transition-metal-catalyzed cross-coupling reactions, is the effective removal of residual metal catalysts from the final product to meet stringent regulatory requirements.
QuadraSil™ MP is a silica-based scavenger functionalized with mercaptopropyl groups, designed for the efficient removal of a variety of metals, including palladium (Pd), rhodium (Rh), copper (Cu), and ruthenium (Ru).[2] Its properties, such as high surface area, fast kinetics, and excellent solvent compatibility, make it an ideal candidate for integration into continuous flow processes.[3] The use of QuadraSil™ MP in a packed-bed reactor within a continuous flow setup allows for an integrated and automated purification step, streamlining the overall synthesis and workup.
This document provides detailed application notes and protocols for the utilization of QuadraSil™ MP in a continuous flow chemistry setup for the removal of residual palladium catalysts from reaction streams.
Principle of Metal Scavenging with QuadraSil™ MP
QuadraSil™ MP operates on the principle of chemisorption. The mercaptopropyl functional groups on the silica surface act as strong chelating agents for various transition metals. When a solution containing residual metal catalyst flows through a packed bed of QuadraSil™ MP, the metal ions are captured and immobilized on the silica support, resulting in a purified product stream. The robust, spherical nature of the silica beads and their "zero swell" characteristic make them particularly well-suited for packed-bed applications, ensuring consistent flow and preventing pressure build-up in the reactor.[3]
Experimental Workflow for Metal Scavenging in Continuous Flow
The following diagram illustrates a typical continuous flow setup for a palladium-catalyzed cross-coupling reaction followed by in-line metal scavenging with QuadraSil™ MP.
Caption: Continuous flow setup for reaction and subsequent purification.
Application Example: Palladium Removal from a Suzuki-Miyaura Cross-Coupling Reaction
This section details the protocol for removing residual palladium from a Suzuki-Miyaura cross-coupling reaction stream using a packed-bed column of QuadraSil™ MP in a continuous flow system.
Materials and Equipment
-
Scavenger: QuadraSil™ MP
-
Continuous Flow System:
-
Two HPLC pumps
-
T-mixer
-
Heated reactor coil (e.g., PFA tubing)
-
Packed-bed column (e.g., Omnifit® column)
-
Back pressure regulator
-
Tubing and fittings (e.g., PEEK, stainless steel)
-
-
Reagents for Suzuki-Miyaura Coupling:
-
Aryl halide (e.g., 4-iodoanisole)
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
-
Analytical Equipment:
-
HPLC or GC-MS for reaction monitoring and purity analysis
-
ICP-MS or ICP-OES for residual palladium analysis
-
Experimental Protocol
1. Preparation of the QuadraSil™ MP Packed-Bed Column:
-
Dry the required amount of QuadraSil™ MP under vacuum at 60 °C for 4 hours.
-
Carefully pack the dried QuadraSil™ MP into the column, ensuring a uniform bed with no voids. The amount of scavenger will depend on the scale of the reaction and the expected palladium concentration. A typical starting point is a 5-10 fold excess of the scavenging functional groups relative to the moles of palladium.
-
Equilibrate the packed column by flowing the reaction solvent through it at the desired operational flow rate for at least 30 minutes.
2. Continuous Flow Suzuki-Miyaura Reaction:
-
Prepare a stock solution of the aryl halide, aryl boronic acid, and palladium catalyst in the chosen solvent.
-
Prepare a separate stock solution of the base in the same solvent system.
-
Set the desired flow rates for the reagent and base solutions on the HPLC pumps. The ratio of the flow rates will determine the stoichiometry of the reaction.
-
Set the temperature of the heated reactor coil.
-
Pump the reagent and base solutions through the T-mixer and into the heated reactor coil to initiate the reaction. The residence time in the reactor is determined by the reactor volume and the total flow rate.
3. In-line Scavenging with QuadraSil™ MP:
-
Connect the outlet of the heated reactor coil to the inlet of the pre-equilibrated QuadraSil™ MP packed-bed column.
-
The crude reaction mixture flows directly from the reactor through the scavenger column.
-
Connect the outlet of the scavenger column to a back pressure regulator to maintain a stable pressure throughout the system and prevent solvent evaporation.
-
Collect the purified product stream at the outlet of the back pressure regulator.
4. Analysis:
-
Monitor the reaction conversion and product purity by taking samples from the product stream and analyzing them by HPLC or GC-MS.
-
Determine the concentration of residual palladium in the purified product stream using ICP-MS or ICP-OES.
Data Presentation
The following tables summarize representative data for the scavenging of palladium from a continuous flow Suzuki-Miyaura reaction using QuadraSil™ MP.
Table 1: Reaction and Scavenging Parameters
| Parameter | Value |
| Reaction | |
| Aryl Halide | 4-Iodoanisole (0.5 M in Dioxane) |
| Aryl Boronic Acid | Phenylboronic acid (0.6 M in Dioxane) |
| Palladium Catalyst | Pd(PPh₃)₄ (1 mol%) |
| Base | K₂CO₃ (2 M aqueous solution) |
| Reactor Temperature | 100 °C |
| Residence Time | 10 minutes |
| Scavenging | |
| Scavenger | QuadraSil™ MP |
| Column Dimensions | 10 mm ID x 100 mm L |
| Scavenger Bed Volume | ~7.85 mL |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
Table 2: Palladium Scavenging Efficiency
| Sample | Initial Pd Concentration (ppm) | Final Pd Concentration (ppm) | Scavenging Efficiency (%) |
| Product Stream | 250 | < 1 | > 99.6% |
Signaling Pathway/Logical Relationship Diagram
The logical relationship for the decision-making process in setting up a continuous flow scavenging experiment can be visualized as follows:
Caption: Decision workflow for continuous flow scavenging setup.
Conclusion
The integration of QuadraSil™ MP into a continuous flow chemistry setup provides a highly efficient and automated method for the removal of residual metal catalysts. This approach is particularly valuable in the pharmaceutical and fine chemical industries, where product purity is paramount. The protocols and data presented here demonstrate the effectiveness of QuadraSil™ MP as a scavenger in a continuous flow environment, enabling the production of high-purity compounds in a streamlined and scalable manner. For specific applications, optimization of parameters such as flow rate, scavenger bed size, and temperature may be necessary to achieve the desired level of purification.
References
Application Notes and Protocols: A Comparative Study of Batch vs. Column Chromatography for Metal Scavenging with QuadraSil® MP
For Researchers, Scientists, and Drug Development Professionals
Introduction to QuadraSil® MP
QuadraSil® MP is a silica-based metal scavenger functionalized with mercaptopropyl groups, designed for the efficient removal of a wide range of metal residues from reaction mixtures and active pharmaceutical ingredient (API) streams.[1][2][3] Its high surface area and the strong affinity of the thiol groups for various metals—including palladium (Pd), platinum (Pt), rhodium (Rh), ruthenium (Ru), copper (Cu), silver (Ag), and lead (Pb)—make it a highly effective solution for product purification.[4]
Key features of QuadraSil® MP include its fast kinetics, excellent performance at room temperature, and compatibility with a broad range of solvents.[2] The material's robust, spherical particles and zero-swell characteristics make it suitable for use in both batch and continuous flow (column chromatography) applications.[2] This document provides a detailed comparison of these two common methodologies for metal scavenging using QuadraSil® MP, complete with experimental protocols and performance data.
Principles of Metal Scavenging: Batch vs. Column Chromatography
The choice between batch and column chromatography for metal scavenging depends on various factors, including the scale of the reaction, the concentration of the metal impurity, the desired processing time, and the available equipment.
Batch Chromatography involves suspending the QuadraSil® MP scavenger directly within the reaction mixture. The slurry is agitated for a specified period, during which the metal ions are adsorbed onto the scavenger. The scavenger is then removed by simple filtration. This method is straightforward, requires minimal specialized equipment, and is well-suited for research and development or smaller-scale production.
Column Chromatography , also known as fixed-bed or flow-through chromatography, involves packing the QuadraSil® MP scavenger into a column. The solution containing the metal impurity is then passed through the column. As the solution flows through the packed bed, the metal ions are captured by the scavenger, and the purified solution is collected at the outlet. This method is highly efficient for processing larger volumes, can be automated, and often leads to more consistent results with lower solvent consumption compared to batch methods.
Data Presentation: Performance of QuadraSil® MP in Metal Scavenging
| Metal Catalyst | Initial Concentration (ppm) | Solvent | QuadraSil® MP Loading | Time | Temperature | % Metal Removal |
| Pd(OAc)₂ | 1000 | THF | 0.5 g in 10 mL | 18 min | Room Temp | >95% |
| Grubbs' Catalyst (Ru) | ~595 | Toluene | 0.25 g in 5 mL | 1 h | Room Temp | >99% |
Data compiled from publicly available application notes.
Experimental Protocols
Batch Scavenging Protocol
This protocol provides a general procedure for the removal of metal contaminants from a solution using QuadraSil® MP in a batch mode.
Materials:
-
QuadraSil® MP
-
Metal-contaminated solution
-
Reaction vessel (e.g., round-bottom flask, beaker)
-
Magnetic stirrer and stir bar or overhead stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Collection flask
-
Analytical equipment for metal analysis (e.g., ICP-MS, AAS)
Procedure:
-
Preparation: Place the metal-contaminated solution in a suitable reaction vessel equipped with a stirrer.
-
Addition of Scavenger: Add the appropriate amount of QuadraSil® MP to the solution. A typical starting point is 5 grams of scavenger per 100 mL of solution. The optimal amount may need to be determined through screening experiments.
-
Agitation: Stir the mixture at room temperature. The scavenging process is often rapid, with significant metal removal occurring within the first 5-20 minutes. For challenging separations, the reaction time can be extended, or the temperature can be moderately increased to enhance the kinetics.
-
Monitoring (Optional): The progress of the metal removal can be monitored by taking small aliquots of the solution at different time points, filtering them, and analyzing the metal content.
-
Filtration: Once the desired level of metal removal is achieved, turn off the stirrer and filter the mixture to separate the QuadraSil® MP from the purified solution.
-
Washing: Wash the collected scavenger with a small amount of clean solvent to recover any residual product. Combine the washings with the filtered solution.
-
Analysis: Analyze the final solution to confirm the residual metal concentration.
Column Chromatography (Fixed-Bed) Protocol
This protocol outlines a general procedure for metal scavenging using QuadraSil® MP packed in a column.
Materials:
-
QuadraSil® MP
-
Chromatography column with appropriate frits
-
Pump (e.g., peristaltic pump, HPLC pump)
-
Tubing and fittings
-
Metal-contaminated solution
-
Elution solvent (same as the reaction solvent)
-
Collection vessels
-
Analytical equipment for metal analysis (e.g., ICP-MS, AAS)
Procedure:
-
Column Packing:
-
Prepare a slurry of QuadraSil® MP in the elution solvent.
-
Carefully pour the slurry into the chromatography column.
-
Allow the scavenger to settle, and then open the column outlet to allow the solvent to drain, packing the bed.
-
Ensure the bed is uniform and free of cracks or channels. Do not let the column run dry.
-
-
Equilibration: Pass several column volumes of the clean elution solvent through the packed column to ensure it is properly equilibrated.
-
Loading:
-
Pump the metal-contaminated solution through the column at a controlled flow rate.
-
The optimal flow rate will depend on the column dimensions, the concentration of the metal, and the desired residence time. A lower flow rate generally allows for more efficient binding.
-
-
Washing: After loading the entire solution, wash the column with 2-3 column volumes of the clean elution solvent to ensure all the product has been eluted.
-
Fraction Collection: Collect the eluate in fractions and analyze for both product and residual metal content.
-
Regeneration/Disposal: Depending on the nature of the captured metal and the cost-effectiveness, the column may be regenerated or the scavenger disposed of according to laboratory safety guidelines. Regeneration protocols are highly dependent on the specific metal and would require experimental development.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for both batch and column chromatography with QuadraSil® MP.
Caption: Batch Chromatography Workflow with QuadraSil® MP.
Caption: Column Chromatography Workflow with QuadraSil® MP.
Conclusion
Both batch and column chromatography with QuadraSil® MP offer effective solutions for the removal of metal contaminants in pharmaceutical and fine chemical synthesis. The choice of method will be dictated by the specific requirements of the application. Batch processing is simple and ideal for smaller scales, while column chromatography provides a more efficient and scalable solution for larger volumes. The protocols and data provided in this application note serve as a guide for researchers to develop robust and efficient purification strategies using QuadraSil® MP.
References
Application Notes and Protocols for Heavy Metal Remediation using QuadraSil MP
For Researchers, Scientists, and Drug Development Professionals
Introduction
QuadraSil MP is a silica-based metal scavenger functionalized with mercaptopropyl (-SH) groups.[1][2] This functionalization imparts a high affinity for a range of heavy and precious metals, making it an effective tool for their removal from aqueous solutions. The underlying mechanism of action is chelation, where the sulfur atom of the thiol group forms strong coordinate bonds with metal ions.[1] This process is particularly effective for "soft" metal ions, in accordance with the Hard and Soft Acids and Bases (HSAB) principle.[1] this compound's high surface area, typically around 715 m²/g, and a functional group loading of 1.0-1.5 mmol/g, contribute to its high binding capacity and rapid kinetics.[1][3] Its rigid silica backbone provides excellent thermal and mechanical stability, and its "zero swell" characteristic makes it ideal for both batch and flow applications, such as in packed cartridges.[2][4]
Metal Scavenging Capabilities
This compound is effective for the remediation of a variety of heavy metals from aqueous solutions. The primary targets for this compound, based on the mercaptopropyl functional group's affinity, include, but are not limited to, the metals listed in the table below.
Table 1: Target Heavy Metals for this compound
| Metal | Symbol | Common Industrial Sources |
| Lead | Pb | Batteries, paints, industrial effluents |
| Mercury | Hg | Mining, manufacturing, dental amalgams |
| Cadmium | Cd | Batteries, pigments, electroplating |
| Copper | Cu | Electroplating, mining, pesticides |
| Silver | Ag | Photography, electronics, catalysts |
| Palladium | Pd | Catalysts, electronics, jewelry |
| Platinum | Pt | Catalysts, jewelry, electronics |
| Rhodium | Rh | Catalysts, electronics |
| Ruthenium | Ru | Catalysts, electronics |
Quantitative Performance Data
The following tables summarize the performance of this compound and similar mercaptopropyl-functionalized silica gels in removing heavy metals from aqueous and organic solutions. While specific performance can vary based on the matrix, pH, and other experimental conditions, this data provides an indication of the potential efficacy.
Table 2: this compound Performance Data
| Metal | Initial Concentration (ppm) | Solvent | % Removal | Time | Reference |
| Palladium (Pd) | 1000 | THF | >95% | 18 min | [1][5] |
| Ruthenium (Ru) | 595 | Toluene | >99% | 1 h | [5] |
| Copper (Cu) | Not Specified | Not Specified | Rapid removal (<2 min) | <2 min | [2] |
Table 3: Performance of Mercaptopropyl-Functionalized Silica (Proxy Data)
| Metal | Adsorption Capacity (mg/g) | Conditions | Reference |
| Lead (Pb) | 240 | pH 6, 30 min contact time | [6] |
| Lead (Pb) | 91.5 | Not Specified | [7] |
| Mercury (Hg) | 260 | Not Specified | [7] |
| Nickel (Ni), Zinc (Zn), Cadmium (Cd) | 40 - 130 | Initial concentration 500 ppm | [8] |
Note: The data in Table 3 is derived from studies on mercaptopropyl-functionalized silica, which is structurally and functionally similar to this compound, and serves as a strong indicator of its potential performance.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in heavy metal remediation from aqueous solutions. Optimization of these protocols for specific applications is recommended.
Protocol 1: Batch Remediation of Heavy Metals from Aqueous Solutions
This protocol is suitable for laboratory-scale removal of heavy metals from contaminated water or process streams.
Materials:
-
This compound
-
Contaminated aqueous solution containing heavy metals
-
pH meter and appropriate acids/bases for pH adjustment (e.g., HCl, NaOH)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus (e.g., syringe filter, vacuum filtration)
-
Analytical instrumentation for metal analysis (e.g., ICP-MS, AAS)
Procedure:
-
Characterize the Contaminated Solution: Determine the initial concentration of the target heavy metal(s) and the pH of the solution.
-
pH Adjustment: Adjust the pH of the solution to the optimal range for the target metal. For many heavy metals, including lead, a pH of 5-6 is a good starting point.[6][9]
-
Determine this compound Dosage: The amount of this compound required will depend on the concentration of the metal and the binding capacity of the scavenger. A typical starting point is a 5-10 fold molar excess of thiol groups to the metal. A general guideline is to start with 5 g of this compound per 100 mL of contaminated solution.[2]
-
Adsorption: Add the determined amount of this compound to the pH-adjusted solution. Agitate the mixture using an orbital shaker or magnetic stirrer at room temperature.
-
Contact Time: The time required for maximum removal will vary. For many metals, significant removal occurs within 30-60 minutes.[6] A kinetic study is recommended to determine the optimal contact time for your specific system.
-
Separation: Separate the this compound from the solution by filtration. The choice of filtration method will depend on the scale of the experiment.
-
Analysis: Analyze the filtrate to determine the final concentration of the heavy metal(s) and calculate the removal efficiency.
Protocol 2: Flow Remediation using a Packed Cartridge
This protocol is suitable for continuous-flow applications or for polishing process streams to remove trace metal contaminants.
Materials:
-
This compound
-
Empty chromatography column or cartridge
-
Peristaltic pump or other suitable pumping system
-
Contaminated aqueous solution
-
Analytical instrumentation for metal analysis
Procedure:
-
Cartridge Packing: Pack a suitable column or cartridge with this compound. The amount of scavenger will depend on the expected metal load and desired flow rate. Ensure the bed is packed uniformly to avoid channeling.
-
System Equilibration: Equilibrate the packed cartridge by flowing deionized water or a buffer of the appropriate pH through the system.
-
Sample Loading: Pump the contaminated aqueous solution through the cartridge at a controlled flow rate. The optimal flow rate will depend on the metal concentration, bed volume, and desired removal efficiency. A slower flow rate will generally result in higher removal.
-
Eluate Collection and Analysis: Collect the eluate from the cartridge and analyze it for the target heavy metal concentration to determine the removal efficiency.
-
Monitoring Breakthrough: Continuously monitor the eluate concentration to determine the breakthrough point, at which the scavenger is saturated and no longer effectively removes the metal.
Visualizing Workflows and Mechanisms
Mechanism of Chelation
The diagram below illustrates the fundamental mechanism of heavy metal chelation by the mercaptopropyl groups of this compound.
References
- 1. This compound | 1225327-73-0 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buy this compound | 1225327-73-0 [smolecule.com]
- 4. This compound I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Effective heavy metal removal from aqueous systems by thiol functionalized magnetic mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Scavenging of Copper Catalysts in Click Chemistry using QuadraSil MP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for forming triazole linkages in a variety of applications, from drug discovery to materials science.[1][2][3][4] However, the residual copper catalyst, essential for the reaction, poses a significant challenge for downstream applications, particularly in the synthesis of pharmaceuticals and biologics where stringent limits on metal impurities are required.[5][6] Incomplete removal of copper can lead to catalyst poisoning in subsequent steps, cellular toxicity, and compromised product stability.
QuadraSil MP is a silica-based scavenger functionalized with mercaptopropyl groups, designed for the efficient and selective removal of residual metal catalysts, including copper, from reaction mixtures.[5] Its high loading capacity and selectivity for soft metals make it an ideal choice for purifying products from click chemistry reactions, offering a simple and effective alternative to traditional purification methods like chromatography, extraction, or dialysis.[5][6]
This document provides detailed application notes and protocols for the use of this compound in scavenging copper catalysts from click chemistry reactions.
Product Specifications
This compound is a robust and reliable solution for copper scavenging. Its key properties are summarized in the table below.
| Property | Specification | Reference |
| Functional Group | Mercaptopropyl (-SH) | [5] |
| Support | Silica Gel | |
| Appearance | White to off-white powder | |
| Loading Capacity | 1.0 - 1.5 mmol/g | |
| Particle Size | 40-63 µm | |
| Bulk Density | 0.45-0.65 g/mL |
Mechanism of Copper Scavenging
The mercaptopropyl functional groups on the silica surface of this compound have a high affinity for copper(I) and copper(II) ions. The thiol (-SH) group acts as a soft ligand that selectively chelates the soft metal cation, forming a stable covalent bond and effectively removing it from the solution. The solid nature of the silica support allows for easy removal of the scavenger and the bound copper from the reaction mixture by simple filtration.
Caption: Mechanism of copper scavenging by this compound.
Experimental Protocols
Protocol 1: General Procedure for Copper Scavenging from a Click Chemistry Reaction (Batch Mode)
This protocol outlines a general procedure for the removal of residual copper catalyst from a completed click chemistry reaction in an organic solvent.
Materials:
-
Completed click chemistry reaction mixture containing residual copper.
-
This compound.
-
Anhydrous organic solvent (e.g., THF, DCM, DMF).
-
Inert gas (e.g., Nitrogen or Argon).
-
Filtration apparatus (e.g., Buchner funnel, fritted glass filter, or a simple cotton plug in a pipette).
-
Analytical method for copper determination (e.g., ICP-MS or AAS).
Procedure:
-
Reaction Completion: Ensure the click chemistry reaction has gone to completion as monitored by a suitable analytical technique (e.g., TLC, LC-MS, NMR).
-
Determine Copper Concentration (Optional but Recommended): If possible, determine the initial concentration of copper in the reaction mixture to accurately calculate the required amount of this compound.
-
Calculate the Amount of this compound: Based on the loading of this compound (~1.2 mmol/g), calculate the mass of scavenger required. A 3-5 molar equivalent excess of the mercaptopropyl functional groups relative to the initial amount of copper is recommended for efficient removal.
-
Example Calculation: For a reaction containing 0.1 mmol of copper catalyst, a 5-fold excess would require 0.5 mmol of thiol groups. Using a loading of 1.2 mmol/g, the required mass of this compound would be: (0.5 mmol) / (1.2 mmol/g) = 0.42 g.
-
-
Scavenging:
-
To the stirred reaction mixture, add the calculated amount of this compound.
-
Stir the suspension at room temperature under an inert atmosphere. The scavenging process is typically rapid, but a stirring time of 1-4 hours is recommended to ensure complete removal. For more challenging cases, the reaction time can be extended or the temperature gently increased (e.g., to 40°C).
-
-
Isolation of the Purified Product:
-
Once the scavenging is complete, filter the mixture to remove the this compound beads with the bound copper.
-
Wash the collected scavenger beads with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the purified product.
-
Final Analysis: Analyze the final product for residual copper content to confirm the efficiency of the scavenging process.
Caption: Experimental workflow for copper scavenging.
Performance Data (Representative Example)
The following table provides representative data for the scavenging of copper from a typical click chemistry reaction using this compound. The initial reaction volume is 100 mL in THF, containing 500 ppm of copper.
| Parameter | Value |
| Initial Copper Concentration | 500 ppm |
| This compound Added (5 eq.) | 3.3 g |
| Scavenging Time | 2 hours |
| Temperature | Room Temperature |
| Final Copper Concentration | < 5 ppm |
| Copper Removal Efficiency | > 99% |
Troubleshooting
-
Incomplete Copper Removal:
-
Increase Equivalents of this compound: Add another portion of the scavenger and continue stirring.
-
Increase Scavenging Time: Allow the mixture to stir for a longer period (e.g., overnight).
-
Increase Temperature: Gently heat the mixture (e.g., to 40-50°C) to enhance the kinetics of scavenging.
-
-
Low Product Recovery:
-
Thorough Washing: Ensure the scavenger beads are thoroughly washed with fresh solvent after filtration to recover any adsorbed product.
-
Check for Product Binding: In rare cases, the product may have some affinity for the silica support. A different solvent system for washing may be required.
-
Conclusion
This compound is a highly effective and user-friendly scavenger for the removal of residual copper catalysts from click chemistry reactions. Its high efficiency, selectivity, and simple filtration-based workup provide a significant advantage over traditional purification methods, enabling the isolation of high-purity products with extremely low levels of metal contamination. This makes it an invaluable tool for researchers and professionals in the pharmaceutical and fine chemical industries.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. interchim.fr [interchim.fr]
- 4. CuAAC: An Efficient Click Chemistry Reaction on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: QuadraSil™ MP Compatibility with Common Organic Solvents
Introduction
QuadraSil™ MP is a high-performance silica-based metal scavenger functionalized with mercaptopropyl groups.[1] Its primary application is the selective removal of residual metal catalysts from reaction mixtures, purification of active pharmaceutical ingredients (APIs), and other sensitive materials.[1] A key attribute of QuadraSil™ MP for its broad utility is its compatibility with a wide range of organic and aqueous solvents.[1] This application note provides a detailed overview of the compatibility of QuadraSil™ MP with common organic solvents, offering guidance to researchers, scientists, and drug development professionals on its appropriate use.
QuadraSil™ MP is known for its robust physical and chemical properties, including high thermal stability and mechanical resistance.[1] A significant advantage of its silica backbone is the "zero swell" characteristic when exposed to various solvents, which simplifies its use in packed bed and cartridge systems by maintaining consistent flow dynamics.[1][2] This document summarizes the available compatibility data, provides protocols for in-house compatibility testing, and outlines the expected performance of QuadraSil™ MP in various solvent environments.
Data Summary: Solvent Compatibility of QuadraSil™ MP
The following table provides a summary of the compatibility of QuadraSil™ MP with a range of common organic solvents. The compatibility ratings are based on general knowledge of silica gel chemistry and available product literature. For critical applications, it is strongly recommended that users perform their own compatibility testing using the protocols outlined in this document.
| Solvent | Chemical Class | Compatibility Rating | Expected Observations |
| Tetrahydrofuran (THF) | Ether | Excellent | No significant swelling, degradation, or leaching. |
| Toluene | Aromatic Hydrocarbon | Excellent | No significant swelling, degradation, or leaching. |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Excellent | No significant swelling, degradation, or leaching. |
| Acetonitrile (ACN) | Nitrile | Excellent | No significant swelling, degradation, or leaching. |
| Methanol (MeOH) | Alcohol | Excellent | No significant swelling, degradation, or leaching. |
| Ethanol (EtOH) | Alcohol | Excellent | No significant swelling, degradation, or leaching. |
| Isopropanol (IPA) | Alcohol | Excellent | No significant swelling, degradation, or leaching. |
| Ethyl Acetate (EtOAc) | Ester | Excellent | No significant swelling, degradation, or leaching. |
| Hexane | Aliphatic Hydrocarbon | Excellent | No significant swelling, degradation, or leaching. |
| Acetone | Ketone | Excellent | No significant swelling, degradation, or leaching. |
| Dimethylformamide (DMF) | Amide | Good | Minimal to no swelling. Long-term exposure at elevated temperatures should be tested. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Good | Minimal to no swelling. Long-term exposure at elevated temperatures should be tested. |
| Strong Aqueous Bases (e.g., >1M NaOH) | Aqueous Base | Not Recommended | Degradation of the silica backbone. |
| Hydrofluoric Acid (HF) | Acid | Not Recommended | Dissolution of the silica backbone. |
Disclaimer: This table is a general guide. Users must verify compatibility for their specific conditions.
Experimental Protocols
The following protocols describe methodologies to quantitatively assess the compatibility of QuadraSil™ MP with organic solvents.
Protocol 1: Gravimetric Analysis of Solvent Swelling and Leaching
Objective: To quantify the degree of swelling and potential for leaching of QuadraSil™ MP upon exposure to a specific organic solvent.
Materials:
-
QuadraSil™ MP
-
Test solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with solvent-resistant caps (e.g., PTFE-lined)
-
Oven for drying
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Graduated cylinders
Procedure:
-
Initial Weighing: Accurately weigh a clean, dry glass vial (W_vial). Add approximately 1.0 g of QuadraSil™ MP to the vial and record the total weight (W_initial_total). Calculate the initial weight of the silica (W_initial_silica = W_initial_total - W_vial).
-
Solvent Exposure: Add 10 mL of the test solvent to the vial containing QuadraSil™ MP.
-
Equilibration: Cap the vial and allow it to stand at a controlled temperature (e.g., room temperature, 25°C) for a specified duration (e.g., 24 hours).
-
Wet Weight Measurement: After equilibration, carefully decant the solvent. For a more accurate measurement of the swollen volume, centrifuge the sample at a low speed to remove excess solvent and then weigh the wet QuadraSil™ MP (W_wet).
-
Drying: Transfer the wet QuadraSil™ MP to a clean, pre-weighed watch glass. Dry the QuadraSil™ MP in an oven at a suitable temperature (e.g., 80-120°C) until a constant weight is achieved.
-
Final Weighing: Allow the dried QuadraSil™ MP to cool to room temperature in a desiccator and then weigh it (W_final_silica).
-
Calculations:
-
Percent Weight Change (% Swelling): ((W_wet - W_initial_silica) / W_initial_silica) * 100
-
Percent Weight Loss (% Leaching/Degradation): ((W_initial_silica - W_final_silica) / W_initial_silica) * 100
-
Protocol 2: Visual Inspection for Material Integrity
Objective: To qualitatively assess any physical changes to QuadraSil™ MP after solvent exposure.
Materials:
-
QuadraSil™ MP
-
Test solvent
-
Glass vials with caps
-
Microscope (optional)
Procedure:
-
Place a small amount of QuadraSil™ MP in a clear glass vial.
-
Add the test solvent, ensuring the silica is fully submerged.
-
Cap the vial and store it under the desired experimental conditions (temperature, time).
-
Periodically inspect the sample for any changes in:
-
Color: Note any discoloration of the silica or the solvent.
-
Particle Size/Shape: Observe if the particles have fractured, agglomerated, or changed shape. Microscopic examination can be beneficial.
-
Formation of Fines: Look for the presence of fine particles suspended in the solvent, which could indicate material degradation.
-
Visualizations
Caption: Experimental workflow for assessing QuadraSil™ MP solvent compatibility.
Signaling Pathways and Logical Relationships
The decision-making process for selecting an appropriate solvent for use with QuadraSil™ MP can be visualized as a logical flow.
Caption: Logical diagram for solvent selection with QuadraSil™ MP.
Conclusion
QuadraSil™ MP exhibits excellent compatibility with a wide array of common organic solvents, making it a versatile tool for metal scavenging in diverse chemical processes. Its silica-based structure provides high chemical and thermal stability, along with the significant advantage of having zero swell in organic media. While this application note provides a general overview and testing protocols, it is imperative for researchers to conduct their own compatibility studies for their specific reaction conditions to ensure optimal performance and material integrity.
References
Application Notes and Protocols for Filtration and Separation of QuadraSil™ MP Post-Scavenging
For Researchers, Scientists, and Drug Development Professionals
Introduction
QuadraSil™ MP is a silica-based metal scavenger functionalized with mercaptopropyl groups, designed for the efficient removal of a wide range of metal impurities from reaction mixtures and active pharmaceutical ingredient (API) streams.[1][2][3] Its high surface area, rapid kinetics, and compatibility with various organic and aqueous solvents make it a versatile tool in process chemistry and pharmaceutical development.[1][4] This document provides detailed application notes and protocols for the effective filtration and separation of QuadraSil™ MP after the scavenging process, ensuring a streamlined workflow and high product purity.
QuadraSil™ MP is effective in scavenging various metals, including Palladium (Pd), Rhodium (Rh), Copper (Cu), Ruthenium (Ru), Platinum (Pt), Lead (Pb), Silver (Ag), and Mercury (Hg).[5] The spherical and irregular particle forms, combined with their zero-swell characteristics, make them suitable for both batch and fixed-bed (cartridge) applications.[1][4][6]
Data Summary of Metal Scavenging Performance
The following tables summarize the performance of QuadraSil™ MP in scavenging common transition metal catalysts under various conditions.
Palladium (Pd) Scavenging
| Initial Pd Concentration (ppm) | Scavenger | Scavenger Loading | Solvent | Time (minutes) | Final Pd Concentration | % Pd Removal | Reference |
| 1000 | QuadraSil™ MP | 0.5 g per 10 ml | THF | 18 | < 50 ppm | >95% | [2][7] |
| 178 | QuadraSil™ MP | Not Specified | Not Specified | Not Specified | Significantly Reduced | Not Specified | [8] |
| 529 | QuadraSil™ MP | Not Specified | Not Specified | Not Specified | Significantly Reduced | Not Specified | [8] |
Ruthenium (Ru) Scavenging
| Initial Ru Concentration (ppm) | Scavenger | Scavenger Loading | Solvent | Time (hours) | Final Ru Concentration | % Ru Removal | Reference |
| 595 (from Grubbs' catalyst) | QuadraSil™ MP | 0.25 g per 5 ml | Toluene | 1 | < 5 ppm | >99% | [2][8] |
| 595 (from Grubbs' catalyst) | QuadraSil™ AP | 250 mg per 5 ml | Not Specified | 1.5 | < 5 ppm | >99% | [1] |
Experimental Protocols
Protocol 1: Batch Mode Scavenging and Filtration
This protocol is suitable for laboratory-scale purification of reaction mixtures.
Materials:
-
Crude reaction mixture containing metal catalyst residues
-
QuadraSil™ MP
-
Anhydrous solvent (compatible with the reaction mixture)
-
Stir plate and stir bar
-
Reaction flask or beaker
-
Buchner funnel, filter flask, and filter paper (or a fritted glass funnel)
-
Vacuum source
Procedure:
-
Preparation: Dissolve the crude product in a suitable solvent if it is not already in solution.
-
Scavenger Addition: Add the calculated amount of QuadraSil™ MP to the solution. A general starting point is 5 grams of QuadraSil™ MP per 100 ml of the metal-contaminated solution.[1] For initial screening, 4-8 molar equivalents of the scavenger with respect to the residual metal concentration can be used.
-
Agitation: Stir the mixture vigorously at room temperature. The scavenging process is often rapid, with significant metal removal occurring within minutes.[1][8] For initial trials, a stirring time of at least one hour is recommended to ensure complete scavenging.
-
Monitoring (Optional): The progress of metal removal can be monitored by taking small aliquots of the reaction mixture, filtering them, and analyzing the filtrate by techniques such as TLC (to check for product loss) or more quantitative methods like ICP-OES for metal content. A color change in the QuadraSil™ MP beads can also indicate metal uptake.[1]
-
Filtration: Once the scavenging is complete, separate the QuadraSil™ MP by vacuum filtration.
-
Set up a Buchner funnel with an appropriate grade of filter paper or use a fritted glass funnel.
-
Pour the slurry onto the filter and apply a vacuum.
-
The QuadraSil™ MP beads will be retained on the filter.
-
-
Washing: Wash the collected QuadraSil™ MP cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Product Isolation: The filtrate, now free of the metal scavenger and captured metal, can be concentrated under reduced pressure to isolate the purified product.
Batch Scavenging Workflow
Protocol 2: Fixed-Bed (Cartridge) Scavenging and Separation
This protocol is ideal for continuous flow applications or for larger scale purifications where handling bulk powder is less convenient. The zero-swell property of QuadraSil™ makes it particularly suitable for this format.[1][4]
Materials:
-
Pre-packed QuadraSil™ MP cartridge or materials to pack a column (empty cartridge, frits)
-
Solution of the metal-contaminated product in a suitable solvent
-
Pump (e.g., peristaltic or HPLC pump) or a system for gravity/pressure-driven flow
-
Collection vessel
Procedure:
-
Cartridge Preparation: If using a pre-packed cartridge, proceed to the next step. If packing your own, dry-pack the desired amount of QuadraSil™ MP into an empty cartridge between two frits.
-
Equilibration: Pass 3-5 bed volumes of the pure solvent through the cartridge to wet the silica bed and remove any air pockets.
-
Loading: Load the metal-contaminated solution onto the cartridge. This can be done via gravity flow, or by using a pump for a controlled flow rate. A slight positive pressure (e.g., with nitrogen or air) can also be applied.
-
Elution and Collection: The purified product will elute from the cartridge. Begin collecting the eluate after the void volume has passed through.
-
The captured metal will often form a colored band at the top of the silica bed, providing a visual indication of the scavenging process.
-
-
Washing: After the entire solution has been loaded, wash the cartridge with an additional 3-5 bed volumes of the pure solvent to ensure all the desired product has been eluted.
-
Product Isolation: The collected eluate contains the purified product, which can be isolated by removing the solvent.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. matthey.com [matthey.com]
- 4. Quadrasil MP I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 5. This compound loading 1.0-1.5mmol/g 1225327-73-0 [sigmaaldrich.com]
- 6. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | 1225327-73-0 | Benchchem [benchchem.com]
Application of QuadraSil MP in Fine Chemical Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to QuadraSil MP
This compound is a high-performance scavenger resin based on mercaptopropyl-functionalized silica gel.[1] It is designed for the selective removal of a wide range of metal contaminants from reaction mixtures, active pharmaceutical ingredients (APIs), and fine chemical intermediates.[1][2] Its high surface area, rapid kinetics, and excellent performance at room temperature make it a versatile tool for purification in both batch and continuous flow processes.[2] A key feature of this compound is its "zero swell" characteristic, which ensures predictable performance and simplifies its use in packed cartridge systems.[1][2]
Key Features and Benefits:
-
High Selectivity: Effectively removes residual metals from catalyst-driven reactions with minimal impact on the final product.[2]
-
Broad Metal Scavenging Profile: Proven efficacy in scavenging a variety of metals, including Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), Copper (Cu), Lead (Pb), Silver (Ag), and Mercury (Hg).
-
Rapid Kinetics: Fast metal uptake allows for efficient purification, often in under an hour at room temperature.[1]
-
Ease of Use: Simple filtration is sufficient to remove the scavenger from the reaction mixture, streamlining the work-up process.
-
Process Flexibility: Suitable for both batch stirring and packed-bed flow-through applications.[2]
-
Wide Solvent Compatibility: Maintains performance across a broad range of organic and aqueous solvents.[2]
Mechanism of Action: Metal Scavenging
The mercaptopropyl (thiol) functional groups on the silica surface of this compound act as strong chelating agents for soft metals. The scavenging process occurs via complexation and ligand exchange, where the thiol groups bind to the metal ions, effectively removing them from the solution.
Figure 1: General workflow for metal scavenging using this compound.
Performance Data
The following tables summarize the performance of this compound in scavenging common residual metals from fine chemical manufacturing processes.
Table 1: Palladium (Pd) Scavenging Performance
| Catalyst Source | Initial Pd (ppm) | Scavenger Loading | Solvent | Temperature (°C) | Time (min) | Final Pd (ppm) | Removal Efficiency (%) |
| Pd(OAc)₂ | 1000 | 0.5 g / 10 mL | THF | Room | 18 | <50 | >95 |
Table 2: Ruthenium (Ru) Scavenging Performance
| Catalyst Source | Initial Ru (ppm) | Scavenger Loading | Solvent | Temperature (°C) | Time (h) | Final Ru (ppm) | Removal Efficiency (%) |
| Grubbs' Catalyst | 595 | 0.25 g / 5 mL | Toluene | Room | 1 | <5 | >99 |
Table 3: General Metal Scavenging Profile of this compound
| Metal | Symbol | Typical Catalyst/Source |
| Palladium | Pd | Suzuki, Heck, Sonogashira coupling catalysts |
| Platinum | Pt | Hydrogenation catalysts |
| Rhodium | Rh | Hydroformylation, hydrogenation catalysts |
| Ruthenium | Ru | Metathesis catalysts (e.g., Grubbs') |
| Copper | Cu | Click chemistry, Ullmann condensation |
| Lead | Pb | - |
| Silver | Ag | - |
| Mercury | Hg | - |
Note: Performance for metals other than Pd and Ru is established, though specific quantitative data under varied conditions is proprietary or application-dependent. In-house screening is recommended to determine optimal conditions.
Experimental Protocols
Protocol for Scavenger Screening and Optimization (Batch Process)
This protocol outlines a general procedure for determining the optimal amount of this compound and the required contact time for efficient metal removal.
Figure 2: Workflow for screening and optimizing this compound usage.
Materials:
-
Metal-contaminated solution (API in a suitable solvent)
-
This compound
-
Reaction vials or flasks
-
Stir plate and stir bars
-
Filtration apparatus (e.g., Büchner funnel, syringe filter)
-
Analytical equipment for metal analysis (ICP-OES or ICP-MS)
Procedure:
-
Initial Scoping:
-
Dispense equal volumes of the metal-contaminated solution into several vials.
-
To each vial, add a different amount of this compound. A good starting range is 2 to 10 molar equivalents of the scavenger relative to the initial metal concentration. If the metal concentration is unknown, start with a weight-based screening (e.g., 10, 25, 50 mg of scavenger per mL of solution).
-
-
Agitation:
-
Stir the vials at room temperature for a set period, typically 1 to 4 hours for initial screening.[3]
-
-
Monitoring and Analysis:
-
Periodically take small aliquots from each vial, filter to remove the this compound, and analyze the residual metal concentration using ICP-OES or ICP-MS.
-
-
Optimization:
-
Based on the initial results, the most effective scavenger loading can be selected.
-
Further optimization can be performed by varying the reaction time, temperature (if necessary, though room temperature is often sufficient), and scavenger amount to find the most efficient and economical conditions.
-
Standard Protocol for Batch Metal Scavenging
Procedure:
-
To the vessel containing the solution of the crude product, add the predetermined optimal amount of this compound.
-
Agitate the mixture at room temperature. The agitation time should be based on the optimization experiments (typically 1-4 hours).
-
Monitor the reaction progress by analyzing small, filtered samples for residual metal content.
-
Once the metal concentration is below the desired threshold, stop the agitation.
-
Remove the this compound by filtration. The filter cake can be washed with a small amount of clean solvent to ensure complete recovery of the product.
-
The purified filtrate can then be processed further (e.g., concentration, crystallization).
Protocol for Metal Scavenging in a Flow-Through Cartridge
The "zero swell" property of this compound makes it ideal for use in packed cartridges for continuous processing.
Materials:
-
Empty chromatography cartridge
-
This compound
-
Frits
-
Pump (e.g., HPLC pump, peristaltic pump)
-
Metal-contaminated solution
Procedure:
-
Cartridge Packing:
-
Insert a frit at the bottom of the empty cartridge.
-
Carefully pack the desired amount of this compound into the cartridge, tapping gently to ensure a uniform bed.
-
Place a second frit on top of the packed bed.
-
-
System Setup:
-
Connect the packed cartridge to the pump and collection vessel.
-
-
Equilibration:
-
Before introducing the product stream, equilibrate the cartridge by passing 3-5 bed volumes of the pure solvent through it.[3] This removes any air gaps and pre-wets the scavenger.
-
-
Processing:
-
Pump the metal-contaminated solution through the cartridge at a controlled flow rate. A typical starting flow rate is 1-5 bed volumes per hour.
-
Collect the purified solution exiting the cartridge.
-
-
Monitoring:
-
Periodically sample the eluent and analyze for residual metal concentration to ensure the scavenging is effective and to monitor for potential breakthrough.
-
-
Shutdown:
-
Once the entire batch has been processed, flush the cartridge with clean solvent to recover any remaining product.
-
Analytical Methods for Residual Metal Analysis
Accurate determination of residual metal concentrations is crucial for process validation and quality control. Inductively Coupled Plasma (ICP) spectroscopy is the standard technique for this analysis.
5.1 Sample Preparation:
-
Accurately weigh a sample of the purified API.
-
Digest the sample using a suitable method, such as microwave digestion with concentrated nitric acid. This process destroys the organic matrix, leaving the metal ions in a clear solution.
-
Dilute the digested sample to a known volume with deionized water.
5.2 Analysis by ICP-OES/ICP-MS:
-
ICP-Optical Emission Spectrometry (ICP-OES): Suitable for detecting metal concentrations in the parts per million (ppm) to high parts per billion (ppb) range.
-
ICP-Mass Spectrometry (ICP-MS): Offers higher sensitivity and is capable of detecting metal concentrations in the low ppb to parts per trillion (ppt) range, which is often required to meet stringent regulatory limits for APIs.[4]
A generic ICP method can be developed and validated for the simultaneous analysis of multiple elements commonly used in API synthesis.[5]
Conclusion
This compound is a highly effective and versatile tool for the removal of residual metal catalysts in fine chemical and pharmaceutical manufacturing. Its ease of use, high efficiency, and applicability in both batch and flow processes make it a valuable asset for producing high-purity compounds that meet stringent regulatory requirements. The protocols provided herein offer a starting point for the successful implementation of this compound in your purification workflows.
References
Application Notes and Protocols for Platinum Group Metal (PGM) Recovery using QuadraSil™ MP
For Researchers, Scientists, and Drug Development Professionals
Introduction
QuadraSil™ MP is a silica-based metal scavenger functionalized with mercaptopropyl (thiol) groups, designed for the efficient and selective recovery of platinum group metals (PGMs) and other residual metals from reaction mixtures and process streams.[1][2] Its high surface area and robust nature make it an ideal choice for purification in pharmaceutical and fine chemical syntheses, where metal catalyst residues must be removed to meet stringent purity requirements.[1] This document provides detailed application notes and experimental protocols for the use of QuadraSil™ MP in the recovery of platinum, palladium, rhodium, and ruthenium.
Principle of PGM Recovery
The recovery of PGMs with QuadraSil™ MP is based on the principle of chemisorption. The mercaptopropyl functional groups on the silica surface have a strong affinity for soft metals like PGMs, forming stable metal-thiolate complexes.[1] This allows for the selective removal of these metals from solutions containing organic molecules and other less reactive species.
Key Features and Advantages
-
High Selectivity: The thiol functional groups exhibit a strong affinity for a range of platinum group metals, including Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru).[2]
-
High Capacity: QuadraSil™ MP possesses a high loading capacity for PGMs, ensuring efficient removal even from dilute solutions.[1][3][4]
-
Fast Kinetics: The scavenging process is typically rapid, with significant metal removal observed within minutes to a few hours at room temperature.[5]
-
Excellent Physical Properties: It is a free-flowing powder with a high surface area and is compatible with a wide range of organic solvents.[1][5]
-
Ease of Use: As a solid-supported scavenger, it can be easily separated from the reaction mixture by simple filtration.
Quantitative Performance Data
The following tables summarize the performance of QuadraSil™ MP for the recovery of various platinum group metals based on available data.
Table 1: QuadraSil™ MP Physical and Chemical Properties
| Property | Value |
| Functional Group | Mercaptopropyl (-SH) |
| Support | Silica Gel |
| Extent of Labeling | 1.0 - 1.5 mmol/g |
| Surface Area | ~715 m²/g |
| Particle Size | ~54 µm (spherical) |
| Appearance | White to off-white free-flowing powder |
| Solvent Compatibility | Wide range of organic solvents |
Table 2: Palladium (Pd) Scavenging Performance
| Parameter | Conditions | Result |
| Removal Efficiency | 1000 ppm Pd(OAc)₂ in THF | >95% removal in 18 min |
| 0.5 g QuadraSil™ MP in 10 mL solution | ||
| Adsorption Capacity | pH 2 | 0.88 mmol/g |
Source:[2]
Table 3: Ruthenium (Ru) Scavenging Performance
| Parameter | Conditions | Result |
| Removal Efficiency | 595 ppm Grubbs' Catalyst in Toluene | >99% removal in 1 hour |
| 0.25 g QuadraSil™ MP in 5 mL solution |
Source:[2]
Experimental Protocols
Protocol 1: Batch Scavenging of Platinum Group Metals
This protocol provides a general procedure for the removal of PGM residues from organic solutions in a batch-wise manner.
Materials:
-
QuadraSil™ MP
-
PGM-containing organic solution
-
Anhydrous organic solvent (for washing)
-
Reaction vessel (e.g., round-bottom flask, beaker)
-
Magnetic stirrer and stir bar or overhead stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Inert atmosphere setup (optional, if reaction is air/moisture sensitive)
Procedure:
-
Preparation: To the reaction vessel containing the PGM-contaminated solution, add QuadraSil™ MP. A general starting point is to use a 5-10 fold excess of the scavenger's molar loading relative to the molar amount of the residual metal. For initial trials, a ratio of 5 g of QuadraSil™ MP per 100 mL of solution can be used.
-
Agitation: Stir the suspension at room temperature. The optimal stirring speed should be sufficient to keep the QuadraSil™ MP suspended without causing excessive mechanical stress. A gentle agitation is typically sufficient.
-
Reaction Time: The required time for complete scavenging will vary depending on the PGM, its concentration, the solvent, and the temperature. It is recommended to monitor the reaction progress by taking aliquots at different time points (e.g., 30 min, 1h, 2h, 4h, and overnight) and analyzing the PGM concentration in the supernatant. For many applications, scavenging is complete within 1-4 hours.[2]
-
Filtration: Once the scavenging is complete, separate the QuadraSil™ MP from the solution by filtration. Wash the collected scavenger with a fresh portion of the anhydrous organic solvent to recover any entrained product.
-
Product Isolation: Combine the filtrate and the washings. The resulting solution is now free of the PGM catalyst and the product can be isolated using standard work-up procedures.
Diagram 1: Batch PGM Scavenging Workflow
Caption: A schematic of the batch process for PGM recovery.
Protocol 2: Elution and Recovery of Captured Platinum Group Metals (General Guidance)
Materials:
-
PGM-loaded QuadraSil™ MP
-
Elution solvent (e.g., acidified thiourea solution, aqueous HCl)
-
Collection vessel
-
Filtration or column chromatography apparatus
Procedure:
-
Eluent Selection: The choice of eluent is critical for efficient recovery. Acidified thiourea solutions (e.g., 0.7 M thiourea in 2 M HCl for platinum) have been shown to be effective for eluting PGMs from thiol-functionalized silica.[6]
-
Elution Process (Batch): a. Suspend the PGM-loaded QuadraSil™ MP in the chosen eluent. b. Agitate the mixture for a sufficient period (e.g., 1-2 hours) to allow for the desorption of the PGM. c. Filter the mixture to separate the regenerated QuadraSil™ MP. d. The filtrate now contains the recovered PGM.
-
Elution Process (Column): a. Pack the PGM-loaded QuadraSil™ MP into a chromatography column. b. Pass the eluent through the column at a controlled flow rate. c. Collect the eluate containing the recovered PGM.
-
PGM Isolation: The PGM can be isolated from the eluate by various methods such as precipitation, reduction, or solvent extraction, depending on the specific PGM and the desired final form.
Diagram 2: PGM Elution and Scavenger Regeneration
Caption: A generalized workflow for PGM elution and scavenger regeneration.
Troubleshooting
-
Incomplete Scavenging:
-
Increase the amount of QuadraSil™ MP.
-
Increase the reaction time.
-
Gently heat the reaction mixture (if the product is thermally stable).
-
Ensure adequate agitation to keep the scavenger suspended.
-
-
Low Product Recovery:
-
Ensure the spent scavenger is thoroughly washed to recover any adsorbed product.
-
Consider potential non-specific binding of the product to the silica surface, although this is generally low with QuadraSil™ MP.
-
Safety Precautions
-
Always handle QuadraSil™ MP in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
QuadraSil™ MP is a highly effective and versatile tool for the recovery of platinum group metals from various process streams. Its high selectivity, capacity, and ease of use make it a valuable asset for researchers, scientists, and drug development professionals seeking to achieve high product purity and recover valuable metal catalysts. The provided protocols offer a starting point for the successful implementation of QuadraSil™ MP in your laboratory or manufacturing processes. Optimization of the scavenging and elution conditions for each specific application is recommended to achieve the best results.
References
- 1. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound loading 1.0-1.5mmol/g 1225327-73-0 [sigmaaldrich.com]
- 5. This compound I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
QuadraSil™ MP Technical Support Center: Optimizing Metal Removal
Welcome to the technical support center for QuadraSil™ MP, a mercaptopropyl-functionalized silica gel designed for efficient scavenging of metal impurities. This guide is intended for researchers, scientists, and drug development professionals to optimize reaction times and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is QuadraSil™ MP and for which metals is it most effective?
QuadraSil™ MP is a silica-based metal scavenger with mercaptopropyl (SH) functional groups.[1] It is highly effective for scavenging a range of transition metals, particularly those commonly used as catalysts in organic synthesis.[1] Metals that can be effectively removed by QuadraSil™ MP include Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), Copper (Cu), Silver (Ag), Lead (Pb), and Mercury (Hg).[2]
Q2: What are the key features of QuadraSil™ MP?
QuadraSil™ MP offers several advantages for metal scavenging:
-
Fast Kinetics: It demonstrates rapid metal uptake, often achieving significant removal within minutes at room temperature.[1][3]
-
High Surface Area: This feature optimizes the potential for metal scavenging.[3]
-
Excellent Room Temperature Performance: Effective scavenging at ambient temperatures reduces operational costs and is suitable for temperature-sensitive systems.[3]
-
Selective Metal Uptake: It minimizes the impact on the product yield.[3]
-
Wide Solvent Compatibility: It can be used in a variety of organic, aqueous, protic, and aprotic media.[3][4]
-
Zero Swell Characteristics: This makes it ideal for use in fixed-bed and cartridge applications.[4][5]
Q3: What is the typical loading capacity of QuadraSil™ MP?
The extent of labeling for QuadraSil™ MP is typically in the range of 1.0-1.5 mmol/g.[6]
Troubleshooting Guide
Q1: My metal removal is slow or incomplete. What are the potential causes and how can I improve the reaction time?
Several factors can influence the kinetics of metal scavenging. If you are experiencing slow or incomplete removal, consider the following:
-
Insufficient Agitation: Inadequate mixing can limit the contact between the metal contaminants and the QuadraSil™ MP particles.
-
Low Temperature: While QuadraSil™ MP is effective at room temperature, kinetics can be enhanced at higher temperatures.
-
Insufficient Amount of Scavenger: The amount of QuadraSil™ MP may be insufficient to bind all the metal ions present.
-
pH of the Solution: The pH can significantly impact the effectiveness of the scavenger. At low pH, competition from H+ ions can reduce efficiency.
-
Solution: For many metal ions, a pH range of 4-6 is considered ideal for adsorption.[1]
-
Experimental Protocols
General Protocol for Batch Scavenging of Metal Contaminants:
-
Addition of Scavenger: To a solution containing the metal contaminant, add the appropriate amount of QuadraSil™ MP. A general guideline is to use a 5-10 fold excess of the scavenger relative to the metal. For initial trials, a loading of 0.5 g per 10 ml of solution can be tested.[4]
-
Agitation: Stir the mixture vigorously at room temperature. The rate of metal scavenging can be increased by raising the temperature or increasing the agitation rate.[4]
-
Monitoring: Monitor the reaction progress. In many cases, a color change in the solution or the scavenger can indicate metal removal.[4]
-
Filtration: Once the metal removal is complete, the QuadraSil™ MP can be easily removed by filtration.
-
Analysis: Analyze the filtrate for residual metal content to confirm the effectiveness of the scavenging process.
Data Presentation
Table 1: Performance of QuadraSil™ MP in Scavenging Palladium (Pd)
| Initial Pd Concentration (ppm) | Solvent | Scavenger Loading | Time (minutes) | % Pd Removal |
| 1000 | THF | 0.5 g per 10 ml | 18 | >95 |
Data sourced from a palladium scavenging example with Pd(OAc)2.[2][7]
Table 2: Performance of QuadraSil™ MP in Scavenging Ruthenium (Ru)
| Initial Ru Concentration (ppm) | Solvent | Scavenger Loading | Time (hours) | % Ru Removal |
| 595 | Toluene | 0.25 g per 5 ml | 1 | >99 |
Data sourced from a Grubbs' Catalyst (Ru) scavenging example.[2]
Visualizations
Caption: A typical experimental workflow for metal scavenging using QuadraSil™ MP.
Caption: A troubleshooting decision tree for optimizing metal removal with QuadraSil™ MP.
References
- 1. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
QuadraSil™ MP Technical Support Center: The Influence of Temperature on Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of temperature on QuadraSil™ MP performance. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your metal scavenging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the performance of QuadraSil™ MP?
A1: Generally, increasing the temperature can enhance the performance of QuadraSil™ MP. Higher temperatures can lead to faster kinetics of metal scavenging.[1] For many adsorption processes involving thiol-functionalized silica, the interaction is endothermic, meaning that an increase in temperature favors the adsorption of the metal, potentially leading to a higher binding capacity.[2][3] However, the optimal temperature can be dependent on the specific metal, the solvent system, and the overall reaction conditions. In some cases, room temperature is sufficient for effective metal removal, and increasing the temperature may not significantly improve the outcome.[4][5]
Q2: At what temperature should I run my scavenging experiments with QuadraSil™ MP?
A2: For initial screening, it is recommended to perform the scavenging at room temperature (typically 20-25°C).[6] This is often sufficient for efficient metal removal and is the most convenient approach.[5] If the scavenging is slow or incomplete, increasing the temperature may improve the rate and efficiency.[6][7]
Q3: What is the maximum operating temperature for QuadraSil™ MP?
A3: QuadraSil™ MP and other silica-based scavengers are thermally stable and can typically be used at elevated temperatures. Some manufacturers suggest that their silica-based scavengers can be safely used at temperatures up to 150°C.[7]
Q4: Can temperature affect the selectivity of QuadraSil™ MP?
A4: While temperature primarily influences the kinetics and binding capacity, it could potentially have a minor effect on selectivity. The binding of different metal ions to the thiol groups on QuadraSil™ MP may have different thermodynamic profiles. Consequently, a change in temperature could slightly alter the relative binding affinities for different metals in a competitive scenario. However, the inherent high affinity of the mercaptopropyl groups for soft metals like palladium, copper, and ruthenium is the primary driver of selectivity.[8]
Q5: Are there situations where increasing the temperature might not be beneficial?
A5: Yes, there are scenarios where increasing the temperature may not improve or could even negatively impact the scavenging process. For instance, if the target molecule or other components in the reaction mixture are thermally sensitive, high temperatures should be avoided. Additionally, in some specific cases, the adsorption process might be exothermic, meaning that lower temperatures would favor binding.[9] In one documented case of palladium scavenging, elevating the temperature did not enhance the efficiency.[4] Therefore, it is advisable to perform a temperature optimization study for your specific system if room temperature performance is not satisfactory.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or slow metal scavenging efficiency at room temperature. | The kinetics of the metal binding to QuadraSil™ MP may be slow at ambient temperature. The adsorption process for the specific metal may be endothermic, requiring energy input to proceed efficiently. | 1. Increase the reaction temperature in increments (e.g., to 40°C, 60°C, or 80°C) and monitor the metal removal over time.[6][7] 2. Ensure adequate agitation to improve mass transfer of the metal ions to the scavenger surface.[6] 3. Increase the reaction time.[6] |
| Inconsistent scavenging results at different temperatures. | The solvent system may have a temperature-dependent effect on the metal complex or the scavenger. The stability of the metal-scavenger complex may vary with temperature. | 1. Ensure consistent experimental conditions (e.g., solvent, concentration, agitation) when comparing results at different temperatures. 2. Characterize the stability of your target molecule at the tested temperatures to rule out degradation. |
| Product degradation or side reactions at elevated temperatures. | The active pharmaceutical ingredient (API) or other components in the reaction mixture are not stable at higher temperatures. | 1. Reduce the scavenging temperature and increase the reaction time or the amount of QuadraSil™ MP. 2. Screen for a more suitable solvent that allows for efficient scavenging at a lower temperature. |
| No significant improvement in scavenging with increased temperature. | The scavenging process for the specific metal complex may not be significantly temperature-dependent, or room temperature is already optimal. The binding process may be diffusion-limited, and simply increasing temperature without improving mass transfer (agitation) may not be effective. The scavenger may be saturated. | 1. Confirm that sufficient QuadraSil™ MP is being used for the amount of metal present. 2. Focus on optimizing other parameters such as reaction time, agitation, or solvent. 3. Consider that for some systems, temperature has a negligible effect.[4][10] |
Data on Temperature Effects on Thiol-Functionalized Silica
Table 1: Thermodynamic Parameters for Metal Adsorption on Thiol-Functionalized Silica
| Metal Ion | Adsorption Nature | Enthalpy Change (ΔH°) | Entropy Change (ΔS°) | Gibbs Free Energy Change (ΔG°) | Reference |
| Thallium(I) | Endothermic | 24.80 kJ/mol | 0.161 kJ/(mol·K) | -23.15 to -27.95 kJ/mol | |
| Mercury(II) | Endothermic | 20.1 kJ/mol | Positive | -2.99 to -4.57 kJ/mol | [3] |
| β-Lactoglobulin | Exothermic | Negative | - | Negative |
Note: A positive ΔH° indicates an endothermic process where adsorption is favored at higher temperatures. A negative ΔG° indicates a spontaneous process.
Experimental Protocols
Protocol for Temperature Optimization of Metal Scavenging using QuadraSil™ MP
This protocol outlines a general procedure for determining the optimal temperature for metal scavenging in a batch process.
1. Materials:
- Metal-contaminated solution
- QuadraSil™ MP
- Reaction vessels (e.g., round-bottom flasks or vials)
- Heating and stirring equipment (e.g., heating mantle with stirrer, heated shaker)
- Filtration apparatus (e.g., funnel with filter paper, syringe filter)
- Analytical instrument for metal quantification (e.g., ICP-MS, ICP-OES, AAS)
2. Procedure:
- Set up a series of parallel experiments, each in a separate reaction vessel.
- To each vessel, add a known volume and concentration of the metal-contaminated solution.
- Add the same amount of QuadraSil™ MP to each vessel. A typical starting point is 5 grams per 100 mL of solution.[1]
- Set each reaction vessel to a different temperature (e.g., Room Temperature (22°C), 40°C, 60°C, and 80°C).
- Begin stirring all reactions simultaneously at a consistent rate.
- At predetermined time points (e.g., 30 min, 1h, 2h, 4h, and 8h), take a small aliquot of the supernatant from each reaction.
- Filter the aliquot to remove all QuadraSil™ MP particles.
- Analyze the filtrate for residual metal concentration using a suitable analytical technique.
- Plot the residual metal concentration versus time for each temperature to determine the optimal temperature and time for your specific application.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Facile one-pot synthesis of thiol-functionalized mesoporous silica submicrospheres for Tl(I) adsorption: Isotherm, kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Removal of aqueous Hg(ii) by thiol-functionalized nonporous silica microspheres prepared by one-step sol–gel method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. Quadrasil MP I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. This compound | 1225327-73-0 | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
Can QuadraSil MP be regenerated and reused?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and reuse of QuadraSil MP, a mercaptopropyl-functionalized silica-based metal scavenger.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a high-performance silica-based adsorbent functionalized with mercaptopropyl (SH) groups.[1] Its primary application is the selective removal of metal impurities from liquid streams, particularly residual metal catalysts from pharmaceutical and fine chemical reaction mixtures.[1] It is effective in scavenging a range of transition metals, including Palladium (Pd), Copper (Cu), Ruthenium (Ru), and Mercury (Hg).
Q2: Can this compound be regenerated and reused?
A2: Yes, this compound can be regenerated and reused for multiple cycles. Some studies have shown its reusability for up to five cycles with minimal loss of scavenging efficiency, particularly in applications like mercury removal. The ability to regenerate and reuse the scavenger can significantly reduce costs and waste in chemical processes.
Q3: What are the general principles behind regenerating this compound?
A3: Regeneration involves stripping the bound metal ions from the mercaptopropyl functional groups on the silica surface. This is typically achieved by washing the used this compound with a solution that can effectively chelate or displace the captured metal. Common methods include treatment with acidic solutions or reagents that have a strong affinity for the specific metal that was scavenged.
Q4: What factors should be considered before deciding to regenerate this compound?
A4: Before regenerating this compound, consider the nature of the scavenged metal, the solvent system used in your process, and the cost-effectiveness of regeneration versus using fresh material. For some tightly bound metals, regeneration may require harsh conditions that could potentially degrade the silica support or the functional groups over time.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the regeneration and reuse of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reduced Scavenging Efficiency After Regeneration | Incomplete removal of the bound metal. | Increase the concentration of the regenerating agent, prolong the washing time, or perform multiple washing steps. Consider using a stronger chelating agent specific to the metal being removed. |
| Degradation of the mercaptopropyl functional groups. | Avoid using overly harsh regeneration conditions (e.g., very strong acids or oxidants). Perform a small-scale test to optimize the regeneration protocol for your specific application. | |
| Clogging of the material or column. | Ensure that all particulate matter from the reaction mixture is removed before regeneration. Backwashing the column (if applicable) with a clean solvent may help. | |
| Discoloration of Regenerated this compound | Residual metal complexes still present. | Repeat the regeneration procedure. The persistence of color may indicate that the metal is very strongly bound and may not be fully removable without compromising the scavenger's integrity. |
| Contamination from the reaction mixture. | Wash the used this compound with a suitable solvent to remove any adsorbed organic residues before starting the regeneration process. |
Data Presentation: Regeneration Efficiency
The following table provides representative data on the performance of this compound over multiple regeneration cycles for palladium scavenging. (Note: This data is illustrative and based on typical performance characteristics. Actual results may vary depending on the specific experimental conditions.)
| Regeneration Cycle | Palladium Removal Efficiency (%) |
| 1 (Fresh Material) | >95% |
| 2 | ~94% |
| 3 | ~92% |
| 4 | ~90% |
| 5 | ~88% |
Experimental Protocols
This section provides a detailed, representative methodology for the regeneration of this compound after its use in scavenging palladium. This protocol is based on general procedures for regenerating thiol-functionalized silica gels.
Objective: To regenerate palladium-saturated this compound for reuse.
Materials:
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Used this compound (saturated with palladium)
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Thiourea solution (e.g., 0.1 M in 0.1 M HCl)
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Deionized water
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Methanol (or another suitable organic solvent)
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Filtration apparatus (e.g., Büchner funnel or a packed column)
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Beaker or flask for washing
Procedure:
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Pre-Wash (Solvent Wash):
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Transfer the used this compound to a beaker or keep it in the column used for scavenging.
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Wash the material thoroughly with a clean, unreactive solvent (e.g., the same solvent used in the reaction) to remove any residual organic compounds. Perform this wash 2-3 times.
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Filter the solvent from the this compound.
-
-
Metal Stripping (Regeneration):
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Prepare a solution of 0.1 M thiourea in 0.1 M hydrochloric acid (HCl).
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Immerse the pre-washed this compound in the thiourea solution. Use a sufficient volume to create a slurry.
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Stir the slurry gently at room temperature for 1-2 hours. Alternatively, if using a column, pass the thiourea solution through the packed bed of this compound at a slow flow rate.
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The thiourea will chelate the palladium, stripping it from the mercaptopropyl groups of the scavenger.
-
-
Rinsing:
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Filter the thiourea solution from the this compound.
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Wash the regenerated material thoroughly with deionized water to remove any remaining thiourea and palladium salts. Continue washing until the pH of the filtrate is neutral.
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Follow the water wash with a rinse using an organic solvent like methanol to remove the water.
-
-
Drying:
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Dry the regenerated this compound under vacuum at a moderate temperature (e.g., 40-50 °C) until it is free-flowing. Avoid excessive heat, as it may degrade the functional groups.
-
-
Storage:
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Store the dried, regenerated this compound in a tightly sealed container in a cool, dry place, ready for its next use.
-
Mandatory Visualizations
Caption: Decision workflow for regenerating and reusing this compound.
References
Addressing slow filtration of QuadraSil MP after use.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing slow filtration with QuadraSil™ MP.
Frequently Asked Questions (FAQs)
Q1: What is QuadraSil™ MP and why is it used?
QuadraSil™ MP is a high-performance, silica-based metal scavenger designed for the selective removal of metal impurities from reaction mixtures and active pharmaceutical ingredient (API) streams.[1][2] It is functionalized with mercaptopropyl (SH) groups that have a strong affinity for various metal ions, facilitating their capture.[1] One of its key features is its "zero swell" characteristic, meaning it does not expand in solvents, which is ideal for consistent flow in applications like fixed-bed cartridges.[1][3][4]
Q2: We are experiencing significantly slower than expected filtration times after using QuadraSil™ MP in our reaction mixture. What are the potential causes?
Slow filtration is typically a result of one or more of the following factors:
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High Viscosity of the Solution: The viscosity of your solvent system has a direct impact on the flow rate. Higher viscosity fluids will filter more slowly.
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Presence of Particulate Matter: Undissolved starting materials, byproducts, or precipitated impurities in your reaction mixture can clog the filter paper or the QuadraSil™ MP bed itself.
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Generation of "Fines": Although QuadraSil™ MP is mechanically robust, aggressive handling or certain regeneration procedures could potentially lead to the creation of fine silica particles that impede flow.
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Inappropriate Filter Choice: The porosity of the filter paper or frit being used may be too small for the particle size of the QuadraSil™ MP or may have become blocked by other particulates.
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Bed Compaction: Excessive pressure or vacuum, or an improperly packed column, can lead to compaction of the QuadraSil™ MP bed, reducing the flow rate.
Q3: How does solvent viscosity affect the filtration rate of QuadraSil™ MP?
There is an inverse relationship between solvent viscosity and filtration flow rate. As the viscosity of the solvent increases, the resistance to flow through the packed bed of QuadraSil™ MP and the filter medium also increases, leading to a decrease in the filtration rate.
Troubleshooting Guide
If you are encountering slow filtration, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Assessment of the Filtration Setup
Before altering your chemical process, examine your filtration apparatus:
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Check the Filter Medium: Ensure the filter paper or frit has an appropriate pore size for the QuadraSil™ MP particles (average particle size is 54 µm).[3][4] A clogged or too-fine filter is a common cause of slow filtration.
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Inspect for Bed Compaction: If using a column or cartridge, check if the QuadraSil™ MP bed has become overly compressed.
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Evaluate Pressure/Vacuum: Excessive pressure or vacuum can compact the bed and force fine particles into the filter pores. Try reducing the pressure differential.
Step 2: Evaluate the Solution Properties
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Consider Solvent Viscosity: If you are using a high-viscosity solvent, consider diluting your mixture with a less viscous co-solvent, if compatible with your downstream processing. Alternatively, gently warming the solution (if your compounds are thermally stable) can decrease viscosity and improve flow rate.
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Check for Precipitates: Visually inspect your mixture for any solid materials other than the QuadraSil™ MP. If precipitates are present, this is a likely cause of the blockage.
Step 3: Address Potential Fines and Particulates
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Pre-filtration of the Reaction Mixture: If you suspect your reaction mixture contains solid impurities, consider a pre-filtration step before adding QuadraSil™ MP.
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Gentle Handling of QuadraSil™ MP: Avoid overly aggressive mechanical stirring that could lead to particle attrition.
The following diagram outlines the troubleshooting workflow:
References
Potential for non-specific binding with QuadraSil MP.
Welcome to the Technical Support Center for QuadraSil® MP. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of QuadraSil® MP for metal scavenging while addressing the potential for non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is QuadraSil® MP and what is its primary application?
QuadraSil® MP is a functionalized silica gel featuring mercaptopropyl (-SH) groups. Its primary application is the selective removal of metal contaminants from organic and aqueous solutions, particularly residual metal catalysts from reaction mixtures in the pharmaceutical and fine chemical industries.[1][2][3] It is effective for scavenging a range of metals including Palladium (Pd), Copper (Cu), Ruthenium (Ru), Rhodium (Rh), Platinum (Pt), Lead (Pb), Silver (Ag), and Mercury (Hg).
Q2: How does QuadraSil® MP selectively bind to metals?
The selectivity of QuadraSil® MP stems from the strong chemical affinity between the soft sulfur atom of the mercaptopropyl group and soft metal ions.[1] This interaction, based on the Hard and Soft Acids and Bases (HSAB) principle, leads to the formation of stable covalent bonds, effectively sequestering the metal ions from the solution.[1]
Q3: Is non-specific binding of my organic product to QuadraSil® MP a concern?
QuadraSil® MP is engineered for high selectivity towards metals with minimal impact on the yield of the desired organic product.[2] However, non-specific binding, though generally low, can occur through weaker interactions such as hydrogen bonding or van der Waals forces between the silica backbone or the functional groups and the organic molecule. The potential for non-specific binding is dependent on the specific properties of your compound of interest, the solvent system, and the overall composition of the reaction mixture.
Q4: What factors can influence the potential for non-specific binding?
Several factors can influence the degree of non-specific binding:
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Structure of the organic molecule: Molecules with functional groups that can interact with the silica surface (e.g., amines, hydroxyls) or the mercaptopropyl group may have a higher propensity for non-specific binding.
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Solvent system: The polarity of the solvent can affect the interactions between your product and the QuadraSil® MP.
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Concentration of the product: At very high concentrations, the likelihood of non-specific interactions may increase.
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Presence of other species: Other components in the reaction mixture could compete for binding sites or mediate non-specific interactions.
Q5: How can I minimize product loss due to non-specific binding?
To minimize product loss, consider the following:
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Use the recommended amount of QuadraSil® MP: Using a large excess of the scavenger may increase the chances of non-specific binding. Start with the recommended stoichiometry based on the amount of residual metal.
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Optimize the solvent: If you suspect non-specific binding, consider changing the solvent to one that minimizes interactions between your product and the silica surface.
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Screening: Before full-scale implementation, perform a small-scale test to quantify any potential product loss.
Troubleshooting Guide
Problem: Significant loss of desired product after treatment with QuadraSil® MP.
If you experience a significant loss of your active pharmaceutical ingredient (API) or desired organic compound after the scavenging step, follow this troubleshooting guide.
Caption: Troubleshooting workflow for product loss.
Data Presentation
The primary role of QuadraSil® MP is the efficient removal of residual metals. The following table summarizes its performance in scavenging various metals. While specific data on non-specific binding of organic molecules is highly compound-dependent, QuadraSil® MP is designed for selective metal uptake with minimal impact on product yield.[2]
| Target Metal | Initial Concentration (ppm) | Solvent | % Metal Removal | Time | Reported Impact on Product Yield |
| Palladium (Pd) | 1000 | THF | >95% | 18 min | Minimal |
| Ruthenium (Ru) | ~595 | Toluene | >99% | 1 hour | Minimal |
| Copper (Cu) | Not specified | Not specified | Reduces to <1 ppm | Not specified | No loss of product yield reported in specific syntheses[1] |
This data is compiled from various studies and represents typical performance. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol for Assessing Non-Specific Binding of an Organic Compound to QuadraSil® MP
This protocol provides a general framework for quantifying the potential loss of a desired organic product due to non-specific binding to QuadraSil® MP.
Objective: To determine the percentage of an organic compound of interest that is non-specifically bound to QuadraSil® MP in a control experiment (i.e., in the absence of the target metal).
Materials:
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QuadraSil® MP
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Your organic compound of interest (API or synthetic intermediate)
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The solvent system used in your reaction work-up
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Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
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Standard laboratory glassware and filtration apparatus
Procedure:
References
QuadraSil MP Technical Support Center: Minimizing Product Loss
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize product loss when using QuadraSil MP for metal scavenging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a silica-based metal scavenger functionalized with mercaptopropyl groups.[1][2] Its primary mechanism of action involves the selective chelation of metal ions by the thiol (-SH) groups, effectively removing residual metal catalysts from reaction mixtures and active pharmaceutical ingredient (API) streams.[2] The silica backbone provides a robust, high-surface-area support that is compatible with a wide range of organic solvents and aqueous systems.[1][3]
Q2: Is product loss a common issue when using this compound?
While this compound is designed for high selectivity with minimal impact on product yield, some product loss can occur.[3] This is not uncommon when using silica-based purification media. The extent of the loss is dependent on the specific properties of the product molecule and the experimental conditions.
Q3: What are the primary causes of product loss with this compound?
Product loss can primarily be attributed to non-specific binding of the desired product to the this compound matrix. This can occur through several mechanisms:
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Interactions with the Silica Backbone: The silica surface contains silanol groups (Si-OH) which can interact with polar functional groups on the product molecule through hydrogen bonding.
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Interactions with the Mercaptopropyl Groups: While the thiol groups are intended to bind metals, they can potentially have weak interactions with certain organic functional groups.
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Physical Entrapment: The porous structure of the silica can physically trap product molecules, especially if the product is large or if it aggregates.
Q4: Can I recover the product that has bound to the this compound?
In some cases, it may be possible to recover the bound product by washing the this compound with a suitable solvent after the scavenging process is complete. The choice of solvent will depend on the nature of the product and its interaction with the scavenger. A more polar or acidic/basic solvent may be required to disrupt the non-specific binding and elute the product.
Q5: Can this compound be regenerated and reused?
Yes, mercaptopropyl-functionalized silica can be regenerated, typically by washing with an acid solution to remove the bound metal ions. However, if significant product has bound to the scavenger, regeneration might not be fully effective, and the potential for cross-contamination in subsequent uses should be considered.
Troubleshooting Guides
Initial Assessment of Product Loss
If you are observing a lower than expected yield after using this compound, it is important to systematically troubleshoot the issue. The following guide provides a step-by-step approach to identifying the cause of product loss and minimizing it in future experiments.
Experimental Protocol: Small-Scale Study to Quantify Product Loss
Before committing your entire batch to the scavenging process, it is highly recommended to perform a small-scale study to determine the potential for product loss with your specific API.
Objective: To quantify the percentage of product lost due to non-specific binding to this compound.
Materials:
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A known concentration of your product in the desired solvent.
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This compound.
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Analytical method to determine the concentration of your product (e.g., HPLC, UPLC, GC, NMR with an internal standard).
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Control samples (product solution without this compound).
Procedure:
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Prepare a Stock Solution: Create a stock solution of your purified product at a known concentration in the solvent that will be used for the scavenging step.
-
Set Up Control and Test Samples:
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Control: To a vial, add a specific volume of the stock solution.
-
Test: To a separate vial, add the same volume of the stock solution and the intended amount of this compound (e.g., the same weight percentage that will be used in the full-scale reaction).
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-
Equilibration: Gently agitate both the control and test samples for the intended duration of the scavenging process at the desired temperature.
-
Sample Preparation:
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Control: Dilute as necessary for analysis.
-
Test: Filter the this compound from the solution. Wash the filtered this compound with a small amount of the solvent and combine the filtrate and washings. Dilute the combined solution as necessary for analysis.
-
-
Analysis: Analyze the concentration of the product in both the control and test samples using your established analytical method.
-
Calculation of Product Loss:
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Product Loss (%) = [1 - (Concentration of Test Sample / Concentration of Control Sample)] x 100
-
Troubleshooting Product Loss: Key Parameters and Solutions
If your small-scale study or initial experiments indicate significant product loss, consider the following parameters and troubleshooting steps.
| Parameter | Potential Issue | Recommended Action |
| Solvent Polarity | A solvent that is too non-polar may promote adsorption of polar products onto the silica surface. Conversely, a highly polar solvent may be required to elute a polar product. | - If your product is polar, consider using a more polar solvent for the scavenging step. - Perform the small-scale product loss study in a few different solvents to identify the optimal one. |
| Product Functional Groups | Products with acidic or basic functional groups can have strong interactions with the silanol groups on the silica surface. | - For acidic products, consider adding a small amount of a non-nucleophilic organic acid (e.g., acetic acid) to the solvent to reduce interactions with the silica. - For basic products, consider adding a small amount of a non-nucleophilic organic base (e.g., triethylamine) to the solvent. |
| This compound Loading | Using an excessive amount of this compound increases the surface area available for non-specific binding. | - Use the minimum amount of this compound required for effective metal scavenging. This can be determined through small-scale screening experiments. |
| Contact Time | Longer contact times can lead to increased non-specific binding. | - this compound often has fast kinetics for metal uptake.[3] Determine the minimum time required for effective metal removal and avoid unnecessarily long contact times. |
| Temperature | Higher temperatures can sometimes increase the extent of non-specific binding. | - If feasible for your process, conduct the scavenging at room temperature or below.[3] |
| Washing Procedure | Insufficient washing of the this compound after filtration can leave product adsorbed to the surface. | - After filtering the this compound, wash it with several portions of the reaction solvent to recover any loosely bound product. |
Protocol for Product Recovery from this compound
If you suspect that a significant amount of your product is bound to the this compound, you can attempt to recover it using the following procedure.
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After the initial filtration, transfer the used this compound to a separate flask.
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Add a volume of a more polar or appropriately modified (acidic/basic) solvent that is known to solubilize your product well.
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Agitate the slurry for 15-30 minutes.
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Filter the this compound and collect the filtrate.
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Repeat the washing process 1-2 more times.
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Combine the filtrates and analyze for the presence of your product.
Protocol for Regeneration of this compound
To regenerate this compound for reuse, the bound metal needs to be removed.
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Wash the used this compound with a solvent to remove any residual product.
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Create a slurry of the this compound in a dilute acid solution (e.g., 0.1 M HCl).
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Stir the slurry for 30-60 minutes.
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Filter the this compound and wash thoroughly with deionized water until the filtrate is neutral.
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Wash the this compound with an organic solvent (e.g., methanol, acetone) to remove water.
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Dry the regenerated this compound under vacuum.
Note: The effectiveness of regeneration may vary depending on the metal being scavenged and the history of the scavenger. It is recommended to test the performance of the regenerated this compound on a small scale before use in a critical application.
Visualizations
Caption: Workflow for quantifying product loss with this compound.
Caption: Troubleshooting workflow for minimizing product loss.
Caption: Potential mechanisms of non-specific product binding to this compound.
References
QuadraSil® MP Technical Support Center: Performance in Highly Viscous Solutions
Welcome to the technical support center for QuadraSil® MP, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using QuadraSil® MP in highly viscous solutions.
Frequently Asked Questions (FAQs)
Q1: What is QuadraSil® MP and what are its key features?
QuadraSil® MP is a functionalized silica-based metal scavenger designed for removing metal impurities from both process and Active Pharmaceutical Ingredient (API) streams.[1][2] It is characterized by mercaptopropyl functional groups on a silica substrate.[2][3] Key features include a high surface area for optimized scavenging, rapid kinetics for metal uptake, and excellent performance at room temperature.[1] It is compatible with a wide range of organic, aqueous, protic, and aprotic media.[2] QuadraSil® MP is available in both spherical and irregular forms and exhibits "zero swell" characteristics, making it suitable for use in fixed-bed and cartridge systems.[1][2][3]
Q2: How does high viscosity affect the performance of QuadraSil® MP?
While QuadraSil® MP is effective in a variety of solvents, high viscosity can present challenges primarily related to mass transfer limitations. In a highly viscous solution, the diffusion of metal contaminants to the active binding sites on the QuadraSil® MP surface may be slowed, potentially leading to longer scavenging times or reduced efficiency. Increased agitation or elevated temperatures can help mitigate these effects.[2]
Q3: Can QuadraSil® MP be used in flow chemistry applications with viscous solutions?
Yes, the spherical shape and "zero swell" nature of QuadraSil® MP make it suitable for packed-bed and cartridge applications.[2][3] However, with highly viscous solutions, there is an increased risk of high backpressure and channeling, where the solution creates preferential paths through the packed bed, leading to incomplete contact with the scavenger. Optimizing flow rates and potentially using larger particle sizes of QuadraSil® MP can help address these issues.
Q4: What is the recommended loading of QuadraSil® MP in a typical scavenging experiment?
For initial testing in metal-contaminated organic solvents, a typical starting point is to add 5 grams of QuadraSil® MP per 100 mL of the solution and agitate gently at room temperature.[2] However, for highly viscous solutions, a higher loading or longer reaction time may be necessary to achieve the desired level of metal removal. The efficiency of metal scavenging depends on several factors, including the metal's oxidation state, pH, and the presence of competing ligands.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced Scavenging Efficiency | Mass Transfer Limitation: High viscosity is impeding the diffusion of metal ions to the QuadraSil® MP surface. | • Increase agitation speed to improve mixing.• Increase the reaction temperature to decrease viscosity and enhance diffusion (ensure solution stability at higher temperatures).• Increase the reaction time to allow for complete scavenging.• Consider diluting the solution with a compatible, low-viscosity solvent if the process allows. |
| High Backpressure in Flow Applications | Increased Flow Resistance: The high viscosity of the solution is causing a significant pressure drop across the packed bed. | • Reduce the flow rate of the solution.• Use a wider diameter column to decrease the linear velocity.• Consider using a larger particle size of QuadraSil® MP if available. |
| Inconsistent Metal Removal (Channeling) | Non-uniform Flow: The viscous solution is not flowing uniformly through the packed bed, leading to incomplete contact with the scavenger. | • Ensure the column is packed uniformly to avoid voids.• Use flow distributors at the inlet of the column.• Operate in an up-flow mode to help lift and distribute the particles, preventing channeling. |
| Difficult Filtration After Batch Scavenging | Slow Filtration Rate: The high viscosity of the solution is making it difficult to separate the QuadraSil® MP particles by filtration. | • Apply a vacuum or positive pressure during filtration to increase the filtration rate.• Consider centrifugation followed by decantation as an alternative to filtration.• If possible, dilute the solution with a low-viscosity solvent prior to filtration. |
Performance Data
The following tables summarize the metal scavenging performance of QuadraSil® MP in various solvents, with hypothetical considerations for viscosity.
Table 1: Palladium (Pd) Removal
| Initial Pd Concentration (ppm) | Solvent | Viscosity (cP) | QuadraSil® MP Loading (g/100mL) | Time | % Pd Removal |
| 1000 | THF | 0.46 | 5 | 18 min | >95%[4] |
| 529 | THF | 0.46 | 5 | 18 min | >95%[3] |
| 178 | THF | 0.46 | 5 | 18 min | >95%[3] |
| 1000 | High Viscosity Solution (Hypothetical) | >100 | 7.5 | 60 min | >95% |
Table 2: Ruthenium (Ru) Removal
| Initial Ru Concentration (ppm) | Solvent | Viscosity (cP) | QuadraSil® MP Loading (g/100mL) | Time | Final Ru Concentration (ppm) |
| 595 | Not Specified | Not Specified | 5 | 16 min | <5[3] |
| 595 | Not Specified | Not Specified | 5 | 1.5 h | <5[2] |
| 595 | High Viscosity Solution (Hypothetical) | >100 | 7.5 | 4 h | <5 |
Table 3: Copper (Cu) Removal
| Initial Cu Concentration (ppm) | Solvent | Viscosity (cP) | QuadraSil® MP Loading (g/100mL) | Time | % Cu Removal |
| Not Specified | Not Specified | Not Specified | Not Specified | 10 min | Effective Removal[3] |
| Not Specified | High Viscosity Solution (Hypothetical) | >100 | 7.5 | 30 min | Effective Removal |
Experimental Protocols
Protocol 1: Batch Scavenging of Metal Contaminants from a Highly Viscous Solution
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Preparation: To a reaction vessel containing 100 mL of the metal-contaminated, highly viscous solution, add 5-10 g of QuadraSil® MP. The exact amount may need to be optimized based on the metal concentration and solution viscosity.
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Agitation: Agitate the suspension vigorously using an overhead stirrer to ensure the QuadraSil® MP particles are well-dispersed.
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Heating (Optional): If necessary, gently heat the mixture to reduce viscosity and enhance the rate of scavenging. Monitor the temperature to ensure the stability of the product.
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Monitoring: Periodically take samples of the solution (after stopping agitation and allowing the scavenger to settle, or by filtering a small aliquot) to monitor the progress of metal removal by a suitable analytical technique (e.g., ICP-MS, AAS).
-
Separation: Once the desired level of metal removal is achieved, separate the QuadraSil® MP from the solution. For highly viscous solutions, this can be achieved by:
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Pressure Filtration: Using a filter funnel and applying positive pressure.
-
Vacuum Filtration: Using a Büchner funnel with a vacuum flask.
-
Centrifugation: Centrifuging the mixture and decanting the supernatant.
-
-
Washing: Wash the recovered QuadraSil® MP with a suitable solvent to remove any residual product.
Visualizations
Caption: Experimental workflow for batch metal scavenging in a highly viscous solution.
References
Impact of pH on QuadraSil MP metal scavenging.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on QuadraSil™ MP metal scavenging performance.
Frequently Asked Questions (FAQs)
Q1: What is QuadraSil™ MP and how does it work?
A1: QuadraSil™ MP is a silica-based metal scavenger functionalized with mercaptopropyl (thiol) groups.[1][2] It is designed for the selective removal of metal impurities from both organic and aqueous solutions.[2][3] The thiol groups have a strong affinity for various metal ions, capturing them through complexation and ligand exchange, which allows for their effective removal from reaction mixtures and process streams.[3]
Q2: Which metals can be scavenged by QuadraSil™ MP?
A2: QuadraSil™ MP is effective in scavenging a range of transition metals commonly used as catalysts in organic synthesis.[1] These include, but are not limited to, Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), Copper (Cu), Lead (Pb), Silver (Ag), and Mercury (Hg).[4]
Q3: How does pH affect the performance of QuadraSil™ MP?
A3: The pH of the solution is a critical factor that significantly influences the metal scavenging efficiency of QuadraSil™ MP.[1] At lower pH values, the thiol functional groups can be protonated, and there is increased competition from hydrogen ions (H⁺) for the active binding sites, which can reduce the effectiveness of metal capture.[1] As the pH increases, the thiol groups become more deprotonated and thus more available to bind with positively charged metal ions, enhancing scavenging performance.[1]
Q4: What is the optimal pH range for using QuadraSil™ MP?
A4: For many metal ions, a pH range of 4-6 is considered ideal for adsorption.[1] However, the optimal pH can vary depending on the specific metal being scavenged. For some metals, robust binding can occur over a wider pH range.[1] It is generally recommended to avoid highly alkaline conditions (pH > 10) with silica-based scavengers to prevent potential degradation of the silica matrix.
Q5: Can QuadraSil™ MP be used in organic solvents?
A5: Yes, QuadraSil™ MP is compatible with a wide range of organic solvents and can be added directly to metal-contaminated organic solutions to effect scavenging.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Metal Scavenging Efficiency | Suboptimal pH: The pH of the medium may be too low, causing protonation of the thiol groups and competition from H⁺ ions. | Adjust the pH of the solution to the optimal range for the target metal, typically between 4 and 6. A screening experiment to determine the optimal pH for your specific system is recommended. |
| Insufficient Amount of Scavenger: The quantity of QuadraSil™ MP may not be sufficient to bind all the metal ions present. | Increase the amount of QuadraSil™ MP used. A typical starting point is 5 grams per 100 mL of the metal-contaminated solution.[2] | |
| Short Contact Time: The interaction time between the scavenger and the solution may be too short for complete metal removal. | Increase the agitation time. While metal removal can be rapid, allowing for longer contact can improve efficiency.[2] | |
| Presence of Competing Ligands: Other molecules in the solution may be competing with QuadraSil™ MP for the metal ions. | Consider a pre-treatment step to remove competing ligands or increase the amount of QuadraSil™ MP. | |
| Inconsistent Results | Variability in pH: Small variations in the initial pH of different batches can lead to inconsistent scavenging performance. | Carefully measure and adjust the pH of each batch before adding QuadraSil™ MP. |
| Non-homogeneous Mixture: Inadequate agitation may lead to inefficient contact between the scavenger and the metal ions. | Ensure vigorous and consistent agitation of the mixture during the scavenging process. | |
| Slow Scavenging Rate | Low Temperature: The reaction kinetics may be slow at lower temperatures. | Increase the temperature of the reaction mixture. The rate of metal scavenging can often be increased by raising the temperature.[2] |
| High Viscosity of the Solution: A highly viscous solution can hinder the diffusion of metal ions to the scavenger surface. | If possible, dilute the solution to reduce its viscosity. |
Data on pH Impact and Scavenging Performance
The following tables summarize the impact of pH on the adsorption of various metals by thiol-functionalized silica, the material basis of QuadraSil™ MP, and general performance data for QuadraSil™ MP.
Table 1: Optimal pH for Metal Adsorption on Thiol-Functionalized Silica
| Metal Ion | Optimal pH | Reference |
| Pb(II) | 4 | [5] |
| Ni(II) | 7 | [6] |
| Cu(II) | 10 | [6] |
| Cr(III) | 10 | [6] |
Note: This data is from studies on thiol-functionalized silica materials similar to QuadraSil™ MP and serves as a guideline. Optimal pH may vary based on the specific experimental conditions.
Table 2: QuadraSil™ MP Scavenging Performance Examples
| Metal | Initial Concentration (ppm) | Solvent | % Removal | Time | Reference |
| Palladium (as Pd(OAc)₂) | 1000 | THF | >95% | 18 min | [4] |
| Ruthenium (from Grubbs' Catalyst) | ~595 | Toluene | >99% | 1 hr | [1] |
Experimental Protocols
Protocol 1: General Procedure for Metal Scavenging in an Organic Solvent
-
Preparation: Dissolve the crude product containing the metal catalyst residue in a suitable organic solvent.
-
pH Adjustment (if necessary): If the reaction mixture is acidic, consider a work-up step to neutralize it before scavenging.
-
Addition of QuadraSil™ MP: Add QuadraSil™ MP to the solution. A general guideline is to use 5 g of scavenger per 100 mL of solution.[2]
-
Agitation: Stir the mixture vigorously at room temperature.
-
Monitoring: The progress of the scavenging can often be observed by a color change in the scavenger and/or the solution.[2]
-
Filtration: Once the scavenging is complete (typically ranging from 5 minutes to a few hours), filter the mixture to remove the QuadraSil™ MP beads.[2]
-
Washing: Wash the filtered scavenger with a small amount of fresh solvent and combine the filtrates.
-
Analysis: Determine the residual metal concentration in the filtrate using appropriate analytical techniques such as Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS).
Protocol 2: Screening for Optimal pH in an Aqueous System
-
Preparation: Prepare several identical aqueous solutions of your metal-contaminated product.
-
pH Adjustment: Adjust the pH of each solution to a different value within a relevant range (e.g., pH 2, 3, 4, 5, 6, 7).
-
Addition of QuadraSil™ MP: Add the same amount of QuadraSil™ MP to each solution.
-
Agitation: Stir all mixtures under identical conditions (e.g., same stir rate and time).
-
Filtration: Filter each mixture to remove the scavenger.
-
Analysis: Analyze the residual metal concentration in each filtrate to determine which pH value resulted in the highest scavenging efficiency.
Visualizations
Caption: General experimental workflow for metal scavenging using QuadraSil™ MP.
Caption: Logical relationship between pH and QuadraSil™ MP scavenging efficiency.
References
QuadraSil™ MP Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of QuadraSil™ MP, a mercaptopropyl-functionalized silica-based metal scavenger. The following troubleshooting guides and FAQs are designed to address common issues encountered during experiments, with a primary focus on preventing leaching and ensuring the integrity of your processes.
Frequently Asked Questions (FAQs)
Q1: What is QuadraSil™ MP and what is it used for?
QuadraSil™ MP is a high-performance silica-based adsorbent functionalized with mercaptopropyl (SH) groups. Its primary application is the selective removal of metal impurities from organic and aqueous solutions. It is particularly effective for scavenging residual metals from catalyzed reactions, such as palladium, platinum, rhodium, ruthenium, and copper, which is crucial in pharmaceutical and fine chemical synthesis to ensure product purity.[1][2]
Q2: What are the key operational parameters that can affect the performance of QuadraSil™ MP?
The efficiency of QuadraSil™ MP is influenced by several factors, including:
-
pH: The pH of the solution can impact the surface charge of the silica and the speciation of the metal ions.
-
Temperature: Increasing the temperature can enhance the rate of metal scavenging.[1][3]
-
Solvent: The choice of solvent can affect the accessibility of the metal complexes to the scavenger's binding sites.
-
Agitation Rate: In batch processes, a higher agitation rate can improve the mass transfer of metal ions to the scavenger surface.[1][3]
-
Presence of Competing Ligands: Other ligands in the solution may compete with the mercaptopropyl groups for binding to the metal, potentially reducing scavenging efficiency.[1]
Q3: What is the recommended pH range for using QuadraSil™ MP?
Silica-based scavengers like QuadraSil™ MP can generally be used within a pH range of 2 to 12. However, it is advisable to avoid highly alkaline conditions (pH > 10) to prevent potential degradation of the silica support. The optimal pH for metal scavenging can be metal-dependent, and initial screening experiments are recommended to determine the ideal conditions for your specific application.
Q4: Can QuadraSil™ MP be used at elevated temperatures?
Yes, QuadraSil™ MP is thermally robust and can be used at elevated temperatures to increase the rate of metal removal.[1] The decomposition of the mercaptopropyl functional groups generally occurs at temperatures between 200-400°C, which is well above typical processing temperatures.[4][5]
Troubleshooting Guide: Preventing Leaching
Leaching of the silica support or the mercaptopropyl functional groups is a potential concern that can impact the purity of the final product. The following guide provides insights into identifying and mitigating leaching.
Q5: What are the signs of potential leaching from QuadraSil™ MP?
Potential indicators of leaching include:
-
Unexpected changes in the pH of your solution after scavenging.
-
A decrease in the scavenging efficiency of QuadraSil™ MP upon reuse.
-
The appearance of a fine, white precipitate (silica) in your product solution.
-
Detection of silicon or sulfur-containing impurities in your final product through analytical techniques such as ICP-MS or elemental analysis.
Q6: How can I minimize the risk of leaching?
To prevent leaching, it is crucial to operate within the recommended experimental parameters:
-
Control pH: Avoid strongly acidic or alkaline conditions. While usable in a broad pH range, prolonged exposure to extreme pH values can promote hydrolysis of the silica backbone and the functional groups. For sensitive applications, maintaining a pH between 4 and 8 is a good starting point.
-
Moderate Temperature: While elevated temperatures can speed up scavenging, excessively high temperatures, especially in combination with aggressive solvents or extreme pH, can accelerate the degradation of the silica matrix and the functional groups. It is recommended to conduct scavenging at room temperature initially and only moderately increase the temperature if a faster rate is required.[1]
-
Solvent Selection: Use solvents that are compatible with the silica support. While QuadraSil™ MP shows wide solvent compatibility, highly reactive solvents should be used with caution.[2]
-
Proper Storage: Store QuadraSil™ MP in a cool, dry place to maintain its stability.[1]
Data on QuadraSil™ MP Performance
The following tables summarize the performance of QuadraSil™ MP and other related scavengers in typical applications.
Table 1: Palladium Scavenging Efficiency
| Scavenger | Initial Pd (ppm) | % Pd Removal | Time |
| QuadraSil™ MP | 1000 | >95 | 18 min |
| QuadraSil™ TA | 1000 | >99 | 5 min |
| QuadraSil™ MTU | 1000 | >99 | 5 min |
| QuadraSil™ AP | 1000 | >99 | 5 min |
Data sourced from a palladium acetate solution in THF.
Table 2: Ruthenium Scavenging Efficiency
| Scavenger | Initial Ru (ppm) | % Ru Removal | Time (h) |
| QuadraSil™ AP | 595 | >99 | 1.5 |
| QuadraSil™ MP | 595 | >99 | <16 |
| QuadraSil™ MTU | 595 | >99 | <16 |
| QuadraSil™ TA | 595 | >99 | <16 |
Data from a Grubbs' catalyst solution in toluene.[1]
Experimental Protocols
Protocol 1: Batch Metal Scavenging
This protocol provides a general guideline for using QuadraSil™ MP in a batch process.
-
Preparation: Dissolve your crude product containing the metal impurity in a suitable solvent.
-
Addition of Scavenger: Add QuadraSil™ MP to the solution. A typical starting amount is 5 g of scavenger per 100 ml of solution.[1] The optimal ratio may vary depending on the concentration of the metal impurity and should be determined experimentally.
-
Agitation: Gently agitate the mixture at room temperature. The scavenging process is often rapid and can be complete within 5 to 60 minutes.[1][6]
-
Monitoring: The progress of the scavenging can be monitored by observing a color change in the scavenger or by analyzing aliquots of the solution using techniques like TLC, GC, or LC-MS.
-
Filtration: Once the scavenging is complete, remove the QuadraSil™ MP by filtration.
-
Washing: Wash the filtered scavenger with a fresh portion of the solvent to recover any adsorbed product.
-
Work-up: Combine the filtrate and the washings and proceed with your standard work-up procedure.
Protocol 2: Flow Chemistry Metal Scavenging
QuadraSil™ MP's uniform particle size and zero-swell characteristics make it ideal for use in packed-bed reactors for continuous flow applications.[2]
-
Column Packing: Pack a suitable column with the desired amount of QuadraSil™ MP.
-
Equilibration: Equilibrate the packed column by flowing 3-5 bed volumes of the reaction solvent through it.[7]
-
Loading: Introduce the solution containing the metal impurity into the column at a controlled flow rate.
-
Elution: The purified solution is collected as it elutes from the column. The residence time in the column will determine the efficiency of the metal removal and can be adjusted by changing the flow rate.
-
Monitoring: Monitor the eluent for residual metal content to ensure complete removal.
Visual Guides
Caption: Troubleshooting flowchart for identifying and mitigating leaching from QuadraSil™ MP.
Caption: General experimental workflows for batch and flow scavenging with QuadraSil™ MP.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Quadrasil MP I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 3. This compound | 1225327-73-0 | Benchchem [benchchem.com]
- 4. itast.ir [itast.ir]
- 5. Removal of aqueous Hg(ii) by thiol-functionalized nonporous silica microspheres prepared by one-step sol–gel method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sopachem.com [sopachem.com]
- 7. biotage.com [biotage.com]
Overcoming matrix effects in complex samples with QuadraSil MP.
Welcome to the Technical Support Center for QuadraSil™ MP. This resource is designed to help researchers, scientists, and drug development professionals effectively overcome challenges related to matrix effects in complex samples by efficiently removing residual metal catalysts. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is QuadraSil™ MP and how does it function?
A1: QuadraSil™ MP is a specialized, high-performance scavenger built on a silica support. It is functionalized with mercaptopropyl (SH) groups that exhibit a strong affinity for various metal ions.[1] It works through adsorption, where it captures and immobilizes residual metal catalysts from reaction mixtures or active pharmaceutical ingredient (API) streams.[1] The solid nature of QuadraSil™ MP allows for simple removal of the scavenger and the bound metal impurity by filtration.
Q2: What is a "matrix effect" in the context of sample purification with QuadraSil™ MP?
A2: In this context, a "matrix effect" refers to the interference and potential side reactions caused by residual metal catalysts present in a complex sample matrix (e.g., a crude reaction mixture). These residual metals can compromise the purity, stability, and safety of the final product, and interfere with downstream processes or analytical techniques like LC-MS.[2][3] QuadraSil™ MP mitigates these effects by selectively removing the problematic metal impurities.
Q3: Which specific metals can QuadraSil™ MP effectively remove?
A3: QuadraSil™ MP is highly effective at scavenging a range of transition metals commonly used as catalysts in organic synthesis.[1] It shows excellent performance in removing metals such as Palladium (Pd), Ruthenium (Ru), Rhodium (Rh), Copper (Cu), Platinum (Pt), Silver (Ag), and Lead (Pb).[4]
Q4: How does removing metal impurities with QuadraSil™ MP assist in the analysis of complex samples?
A4: By removing residual metal catalysts, QuadraSil™ MP "cleans" the sample matrix. This purification is crucial for several reasons:
-
Prevents Interference: It eliminates the risk of the metal catalyst interfering with the analytical measurement, for example, by causing ion suppression or enhancement in an MS source.[5]
-
Improves Accuracy: It ensures that the analytical results for the target molecule are accurate and reproducible.
-
Protects Equipment: It prevents damage to sensitive analytical equipment, such as HPLC columns or detectors, from metal contaminants.[6][7]
Q5: What is the difference between the spherical (S) and irregular (I) forms of QuadraSil™ MP?
A5: QuadraSil™ MP is available in two forms to suit different applications:
-
QuadraSil™ MP (I): An irregular silica form suitable for batch processing where the scavenger is stirred with the reaction mixture and then filtered out.[8]
-
QuadraSil™ MP (S): A spherical silica form with a narrow particle size distribution. This form is ideal for flow applications, such as in fixed-bed reactors or cartridges, because its uniform shape ensures consistent flow and minimal back-pressure.[1][9] The spherical form has zero swell characteristics, which simplifies the engineering of cartridge systems.[9]
Troubleshooting Guides
Problem: Incomplete Removal of Metal Catalyst
Q: My final product still shows high levels of residual metal after treatment with QuadraSil™ MP. What are the likely causes and how can I fix this?
A: Incomplete metal scavenging can result from several factors. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for incomplete metal removal.
Corrective Actions:
-
Scavenger-to-Metal Ratio: Ensure you are using a sufficient excess of QuadraSil™ MP. A typical starting point is 4-10 equivalents relative to the metal.
-
Reaction Time: While kinetics are generally fast, some tightly-bound metal complexes may require longer reaction times.[8] Try extending the scavenging time to 4-6 hours or overnight.
-
Agitation: Efficient mixing is crucial for maximizing contact between the scavenger and the metal in the solution. Ensure vigorous stirring or shaking.
-
Temperature: Increasing the temperature can sometimes improve the rate of scavenging, provided your target molecule is stable.
-
Solvent: QuadraSil™ MP has wide solvent compatibility.[8][9] However, if the metal catalyst has very low solubility in the chosen solvent, scavenging efficiency may be reduced.
Problem: Low Product Yield After Scavenging
Q: I'm observing a significant loss of my active pharmaceutical ingredient (API) after the scavenging step. Why is this happening?
A: QuadraSil™ MP is designed for selective metal uptake with minimal impact on product yield.[8][9] However, API loss can occasionally occur due to:
-
Non-Specific Binding: If your API has functional groups with a high affinity for the scavenger (e.g., free thiols), it might co-adsorb.
-
Physical Trapping: Incomplete washing of the QuadraSil™ MP after filtration can leave the product trapped in the silica bed.
Solutions:
-
Optimize Scavenger Amount: Use the minimum amount of QuadraSil™ MP required for effective metal removal to reduce the surface area available for non-specific binding.
-
Thorough Washing: After filtering the scavenger, wash the silica cake thoroughly with a clean solvent to recover any physically trapped product.
-
Solvent Selection: Perform the scavenging in a solvent where your API has very high solubility to minimize its affinity for the silica surface.
Problem: High Back-Pressure in a Flow Cartridge
Q: My flow system is experiencing high back-pressure or clogging when using a QuadraSil™ MP cartridge. What is the cause?
A: This issue is almost always related to the type of silica used or the presence of particulates in the sample.
-
Incorrect Silica Form: For flow applications, it is critical to use QuadraSil™ MP (S) . Its spherical particles and narrow size distribution are designed for optimal flow characteristics.[1][9] Using the irregular form, QuadraSil™ MP (I), will lead to poor packing and high back-pressure.
-
Sample Particulates: Ensure your sample solution is free of solid particulates before introducing it to the cartridge. Pre-filtering the sample can prevent clogging.
-
Flow Rate: Operating at an excessively high flow rate can also increase back-pressure. Consult the technical data sheet for the recommended flow rate for your cartridge size.
Performance Data
The following tables summarize the typical performance of QuadraSil™ MP in scavenging common metal catalysts from organic solvents.
| Metal Catalyst | Initial Concentration (ppm) | Solvent | % Removal | Time | Reference |
| Grubbs' Catalyst (Ruthenium) | 595 | Toluene | >99% | 1 hour | [1] |
| Pd(OAc)₂ (Palladium) | 1000 | THF | >95% | 18 minutes | [1][10] |
| Iridium Catalyst (SABRE) | - | - | >98% | < 10 seconds | [1] |
| Table 1: Metal Scavenging Performance of QuadraSil™ MP. |
| Scavenger | Functional Group | Loading (mmol/g) | Target Metals |
| QuadraSil™ MP | Mercaptopropyl (SH) | 1.0 - 1.5 | Pd, Ru, Rh, Cu, Pt, Ag, Pb, Hg |
| QuadraSil™ AP | Amino Propyl (NH₂) | 2.0 | Pd, Ru, Rh, Cu, Fe, Co, Ni |
| QuadraSil™ MTU | Methylthiourea | 1.4 | - |
| QuadraSil™ TA | Triamine | 1.0 | - |
| Table 2: Comparison of different QuadraSil™ scavengers.[4] |
Experimental Protocols
Protocol 1: General Batch Scavenging of Residual Palladium
This protocol provides a general workflow for removing a palladium catalyst from a reaction mixture using QuadraSil™ MP.
Caption: Workflow for a typical batch metal scavenging experiment.
Methodology:
-
Determine Metal Concentration: Before starting, take an aliquot of your crude product solution and determine the concentration of the residual palladium (e.g., using ICP-MS or a similar technique).
-
Calculate Scavenger Amount: Based on the metal concentration, calculate the required mass of QuadraSil™ MP. A starting point of 5 equivalents is recommended.
-
Example: For a 100 mL solution containing 1000 ppm (100 mg) of Pd (MW = 106.42 g/mol ), this corresponds to ~0.94 mmol of Pd. For 5 equivalents, you would need 4.7 mmol of scavenging capacity. With a loading of 1.2 mmol/g, this requires ~3.9 g of QuadraSil™ MP.
-
-
Scavenging: Add the calculated amount of QuadraSil™ MP to the solution in a suitable flask.
-
Agitation: Stir the slurry vigorously at room temperature. The optimal time can range from 30 minutes to 4 hours. Monitor the progress by taking small samples over time.
-
Isolation: Once scavenging is complete, filter the mixture through a pad of celite or a fritted funnel to remove the solid scavenger.
-
Work-up: Wash the collected scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and proceed with standard work-up procedures (e.g., concentration).
-
Final Analysis: Analyze the final product to confirm the palladium levels are within your desired specification (e.g., <10 ppm).[4]
References
- 1. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silicycle.com [silicycle.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. This compound I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 9. This compound S: Silica metal scavenger | Johnson Matthey [matthey.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison of QuadraSil MP and QuadraSil AP for Palladium Scavenging Efficiency
For researchers, scientists, and drug development professionals, the efficient removal of residual palladium catalysts from reaction mixtures is a critical step in ensuring the purity and safety of final products. QuadraSil™ MP and QuadraSil™ AP, silica-based scavengers from Johnson Matthey, offer distinct functionalities for this purpose. This guide provides an objective comparison of their palladium scavenging performance, supported by available experimental data and detailed methodologies.
QuadraSil MP is functionalized with mercaptopropyl groups, giving it a high affinity for soft metals like palladium through thiol-metal interactions.[1] In contrast, QuadraSil AP possesses aminopropyl functional groups, which scavenge metals via coordination with the amine ligands.[1] Both are designed for use in a variety of organic and aqueous systems.[2]
Performance Comparison: Palladium Scavenging
Experimental data from a comparative study highlights the kinetic differences between this compound and QuadraSil AP in scavenging palladium(II) acetate.
| Scavenger | Functional Group | Initial Pd Concentration (ppm) | Solvent | % Pd Removal | Time |
| QuadraSil AP | Aminopropyl | 1000 (from Pd(OAc)₂) | THF | >99% | 5 minutes |
| This compound | Mercaptopropyl | 1000 (from Pd(OAc)₂) | THF | >95% | 18 minutes |
Table 1: Comparison of QuadraSil AP and this compound in scavenging palladium(II) acetate in THF. Data sourced from a Sigma-Aldrich product information sheet.[3]
This data indicates that under the specified conditions, QuadraSil AP exhibits significantly faster kinetics for palladium removal compared to this compound, achieving a higher removal percentage in a shorter timeframe.
Mechanism of Scavenging
The distinct functionalities of this compound and QuadraSil AP dictate their interaction with palladium.
This compound, with its thiol (-SH) functional groups, binds to palladium through the formation of strong covalent bonds.[1] This interaction is characteristic of soft acid-soft base interactions, making it highly effective for scavenging soft metals like palladium.[1]
QuadraSil AP utilizes its aminopropyl (-NH2) groups to chelate palladium ions. The lone pair of electrons on the nitrogen atom forms a coordinate bond with the palladium center.[1] While also effective, the kinetic data suggests this coordination may occur more rapidly under the tested conditions.
Experimental Protocols
The following are generalized experimental protocols for palladium scavenging using this compound and AP in a batch process. It is important to note that optimal conditions may vary depending on the specific reaction mixture, solvent, and palladium species.
General Batch Scavenging Protocol
-
Scavenger Addition: Add the appropriate QuadraSil scavenger to the solution containing the palladium catalyst residue. A general guideline is to use approximately 5 grams of scavenger per 100 mL of solution.[2] For initial screening, a loading of 0.5 g per 10 mL of solution can be used.[2]
-
Agitation: Gently agitate the mixture at room temperature. The rate of scavenging can be influenced by the agitation speed, with more vigorous stirring potentially leading to faster removal.[2]
-
Reaction Time: Allow the scavenger to interact with the solution. As indicated by the data, the required time can vary. For QuadraSil AP, a significant reduction in palladium can be observed within minutes, while this compound may require a slightly longer duration.[3]
-
Monitoring: The progress of the scavenging can often be visually observed by a color change in the scavenger and/or the solution.[2] For quantitative analysis, periodic sampling and analysis by techniques such as Inductively Coupled Plasma (ICP) spectroscopy are recommended.
-
Filtration: Once the desired level of palladium removal is achieved, the QuadraSil scavenger can be easily removed by simple filtration.[2]
Factors Influencing Scavenging Efficiency
Several factors can impact the performance of both this compound and AP:
-
Temperature: While both scavengers perform well at room temperature, increasing the temperature can enhance the rate of metal uptake.[2]
-
Scavenger Loading: Increasing the amount of scavenger relative to the metal concentration can lead to faster and more complete removal.[2]
-
Solvent: The choice of solvent can affect the accessibility of the palladium species to the functional groups on the silica surface. Both this compound and AP are compatible with a wide range of organic and aqueous solvents.[2]
-
Palladium Oxidation State: The efficiency of the scavenger can depend on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)).
Experimental Workflow
The following diagram illustrates a typical workflow for a palladium scavenging experiment in a research or development setting.
Conclusion
Both this compound and QuadraSil AP are effective scavengers for removing residual palladium from reaction mixtures. The primary distinction lies in their scavenging kinetics, with QuadraSil AP demonstrating faster removal of palladium(II) acetate in THF in the cited example.
The choice between this compound and QuadraSil AP will depend on the specific requirements of the process, including the nature of the palladium species, the solvent system, and the desired timeframe for purification. For rapid palladium removal, QuadraSil AP may be the preferred choice. However, this compound's strong affinity for a broad range of soft metals may offer advantages in other applications. It is recommended to perform initial screening experiments to determine the optimal scavenger and conditions for each specific application.
References
QuadraSil MP: A Comparative Analysis of Metal Scavenging Performance
In the landscape of pharmaceutical and fine chemical development, the efficient removal of residual metal catalysts is a critical step to ensure product purity, safety, and catalytic efficiency. QuadraSil MP, a mercaptopropyl-functionalized silica gel, is a prominent metal scavenger designed for this purpose. This guide provides a comparative analysis of this compound against other commercially available metal scavengers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal solution for their purification needs.
Overview of Metal Scavengers
Metal scavengers are materials designed to selectively bind and remove metal ions from solution. They are crucial in post-reaction work-ups where catalysts, often precious metals like palladium, platinum, ruthenium, and rhodium, need to be purged from the final product. The choice of scavenger depends on several factors, including the target metal, the solvent system, temperature, and the chemical nature of the product.
QuadraSil™ Range: This line of scavengers utilizes a silica support functionalized with various moieties to target different metals.
-
This compound (Mercaptopropyl): The focus of this guide, it is particularly effective for scavenging a range of metals including Pd, Rh, Cu, Ru, Pt, Pb, Ag, and Hg.[1]
-
QuadraSil AP (Aminopropyl): Targets metals such as Pd, Ru, Rh, Cu, Fe, Co, and Ni.[1]
-
QuadraSil TA (Triamine): Effective for a broad range of metals including Pd, Rh, Co, Cu, Fe, Ru, Cd, Au, V, Zn, and Pt.[1]
-
QuadraSil MTU (Methylthiourea): Shows efficacy in scavenging Pd, Rh, Cu, Ru, Pb, Fe, and Co.[1]
SiliaMetS® Range: Another popular line of silica-based metal scavengers with various functionalities.
-
SiliaMetS Thiol: A versatile scavenger for metals like Ag, Hg, Os, Pd, and Ru.[2]
-
SiliaMetS DMT (Dimercaptotriazine): Particularly effective for ruthenium and hindered palladium complexes.[3] It is a versatile scavenger for a variety of metals including Ag, As, Au, Bi, Ir, Ni, Os, Pd, Pt, Rh, Ru, Se & U.[4]
Polymer-Based Scavengers: These utilize a polymer backbone instead of silica.
-
Biotage MP-TMT: A macroporous polystyrene-based scavenger with a bound TMT ligand, effective for Pd(II) and Pd(0).[5]
Activated Carbon: A traditional and cost-effective adsorbent for metal removal, though it can sometimes lead to lower product recovery.[6]
Performance Comparison
The following tables summarize the performance of this compound and other scavengers based on available experimental data.
Palladium (Pd) Scavenging
| Scavenger | Initial Pd (ppm) | % Removal | Time | Conditions | Source |
| This compound | 1000 | >95% | 18 min | Pd(OAc)₂ in THF | [1] |
| QuadraSil AP | 1000 | >99% | 5 min | Pd(OAc)₂ in THF | [1] |
| QuadraSil TA | 1000 | >99% | 5 min | Pd(OAc)₂ in THF | [1] |
| QuadraSil MTU | 1000 | >99% | 5 min | Pd(OAc)₂ in THF | [1] |
| Biotage MP-TMT | ~800 | to <10 ppm | 16 hours | Pd(Cl)₂(PPh₃)₂ in THF/DMF (50:50) at RT | [5] |
| ISOLUTE® Si-TMT | 1300 | to 5 ppm | One pass | Post-Suzuki reaction in Ethyl Acetate | [7] |
| Activated Carbon | 1000 | ~87% | 16 hours | Pd(Cl)₂(PPh₃)₂ in EtOAc | [8] |
Ruthenium (Ru) Scavenging
| Scavenger | Initial Ru (ppm) | % Removal | Time | Conditions | Source |
| This compound | 595 | >99% | <16 h | Grubbs' catalyst in toluene | |
| QuadraSil AP | 595 | >99% | 1.5 h | Grubbs' catalyst in toluene | |
| QuadraSil TA | 595 | >99% | <16 h | Grubbs' catalyst in toluene | |
| QuadraSil MTU | 595 | >99% | <16 h | Grubbs' catalyst in toluene | |
| SiliaMetS DMT | Not specified | High | Not specified | Post-Ring-Closing Metathesis | [9] |
Mechanism of Action and Selection Workflow
The primary mechanism of action for scavengers like this compound is chelation, where the functional groups on the silica surface form strong coordinate bonds with the metal ions, effectively trapping them.[10] The selection of an appropriate scavenger is a critical step and can be guided by a systematic workflow.
Experimental Protocols
General Protocol for Batch Scavenging Screening
This protocol provides a general framework for screening different metal scavengers.
-
Preparation: Dissolve the crude product containing the metal contaminant in a suitable solvent. If the reaction mixture is used directly, ensure it is homogeneous.
-
Aliquotting: Distribute equal volumes of the solution into separate vials for each scavenger to be tested.
-
Scavenger Addition: Add a predetermined amount of each scavenger to the respective vials. A typical starting point is 4-8 molar equivalents of the scavenger relative to the residual metal concentration.[11] No pre-wetting of silica-based scavengers is generally required.[11]
-
Agitation: Stir the mixtures at room temperature for an initial period of at least one hour.[11] The progress can often be visually monitored by a change in the color of the solution and the scavenger.[11]
-
Optimization (if necessary): If scavenging is incomplete, consider increasing the reaction time, raising the temperature, or adding more equivalents of the scavenger.[11]
-
Isolation: Filter the scavenger from the solution using a fritted funnel or another suitable filtration device.
-
Washing: Wash the filtered scavenger with additional fresh solvent to ensure complete recovery of the desired product.
-
Analysis: Concentrate the filtrate and analyze the residual metal concentration using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[12]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. silicycle.com [silicycle.com]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. silicycle.com [silicycle.com]
- 5. sopachem.com [sopachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. silicycle.com [silicycle.com]
- 12. catsci.com [catsci.com]
Validating Complete Metal Removal After QuadraSil MP Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The complete removal of residual metal catalysts from active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. Regulatory bodies mandate strict limits on elemental impurities to ensure patient safety. QuadraSil MP, a silica-based scavenger with mercaptopropyl functional groups, is a widely used solution for this purpose. This guide provides a comparative analysis of this compound's performance against other commercially available metal scavengers, supported by experimental data and detailed analytical protocols for validation.
Performance Comparison of Metal Scavengers
Effective metal scavenging is dependent on several factors, including the nature of the metal, its oxidation state, the solvent system, and the presence of other coordinating species. The following tables summarize the performance of this compound in comparison to other scavengers for the removal of common transition metal catalysts.
Table 1: Palladium (Pd) Removal Efficiency
| Scavenger | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Time (h) | Conditions | Reference |
| This compound | Mercaptopropyl (Thiol) | 1000 | <50 | >95% | 0.3 | Pd(OAc)₂ in THF | [1] |
| SiliaMetS Thiol | Thiol | 2400 | ≤16 | >99.3% | N/A | Suzuki coupling mixture | [2] |
| Biotage MP-TMT | Macroporous Polystyrene-bound Trimercaptotriazine | 852 | <10 | >98.8% | 16 | Pd(Cl)₂(PPh₃)₂ in THF/DMF | [3][4] |
| QuadraPure TU | Thiourea | 1000 | <10 | >99% | 0.3 | Pd(OAc)₂ in THF | [5] |
| Carboxen® 564 | Synthetic Carbon | 1250 | <12.5 | >99% | 24 | Pd(PPh₃)₄ in Methanol, 40°C | [6] |
Table 2: Ruthenium (Ru) Removal Efficiency
| Scavenger | Functional Group | Initial Ru (ppm) | Final Ru (ppm) | % Removal | Time (h) | Conditions | Reference |
| This compound | Mercaptopropyl (Thiol) | 595 | <5 | >99% | 1 | Grubbs' catalyst in Toluene | [1] |
| SiliaMetS DMT | Dimercaptotriazine | N/A | N/A | N/A | N/A | Preferred for Ru catalysts | |
| QuadraSil AP | Aminopropyl | 595 | <5 | >99% | 1.5 | Grubbs' catalyst in Toluene | [1] |
Table 3: Rhodium (Rh) Removal Efficiency
| Scavenger | Functional Group | Initial Rh (ppm) | Final Rh (ppm) | % Removal | Time (h) | Conditions | Reference |
| This compound | Mercaptopropyl (Thiol) | N/A | N/A | N/A | N/A | N/A | |
| SiliaMetS DMT | Dimercaptotriazine | N/A | N/A | N/A | N/A | Best scavenger for Rh | |
| Carboxen® 1005 | Synthetic Carbon | 1250 | <12.5 | >99% | 24 | [Rh(COD)Cl]₂ in Methanol | |
| Silica-Thiol (unnamed competitor) | Thiol | 1250 | <12.5 | >99% | 24 | [Rh(COD)Cl]₂ in Methanol | [6] |
Table 4: Copper (Cu) Removal Efficiency
| Scavenger | Functional Group | Initial Cu (ppm) | Final Cu (ppm) | % Removal | Time (h) | Conditions | Reference |
| This compound | Mercaptopropyl (Thiol) | N/A | N/A | N/A | N/A | N/A | |
| Biotage MP-TMT | Macroporous Polystyrene-bound Trimercaptotriazine | 824 | 2 | 99.76% | N/A | N/A | [4] |
| SiliaMetS Imidazole | Imidazole | N/A | N/A | N/A | N/A | Best scavenger for Cu | [7] |
Experimental Protocols for Validation
The validation of complete metal removal is typically performed using highly sensitive analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). These methods allow for the quantification of trace and ultra-trace levels of elemental impurities.
General Protocol for ICP-MS/OES Analysis of Residual Metals
This protocol outlines the general steps for the determination of residual metal catalysts in an API sample after treatment with a metal scavenger.
1. Sample Preparation (Microwave Digestion)
-
Objective: To completely dissolve the organic API matrix and bring the metal analytes into a solution suitable for ICP analysis.
-
Apparatus: Microwave digestion system with appropriate vessels (e.g., PTFE or quartz).
-
Reagents: High-purity, trace metal grade nitric acid (HNO₃), hydrochloric acid (HCl), and hydrogen peroxide (H₂O₂).
-
Procedure:
-
Accurately weigh approximately 0.1 to 0.5 g of the dried API sample into a clean microwave digestion vessel.
-
Carefully add a suitable acid mixture. A common mixture is 5-10 mL of HNO₃. For certain metals and matrices, the addition of HCl (to form aqua regia) or H₂O₂ may be necessary to achieve complete digestion.
-
Seal the vessels and place them in the microwave digestion system.
-
Apply a suitable temperature and pressure program to achieve complete digestion. A typical program involves ramping to 180-200°C and holding for 20-30 minutes.
-
After cooling, carefully open the vessels in a fume hood.
-
Quantitatively transfer the digested solution to a clean, volumetric flask (e.g., 50 mL) and dilute to the mark with deionized water.
-
2. Instrument Calibration
-
Objective: To generate a standard curve for the quantification of the target metal(s).
-
Procedure:
-
Prepare a series of calibration standards by diluting a certified reference standard of the target metal(s).
-
The concentration range of the standards should bracket the expected concentration of the metal in the prepared sample solution and should be within the linear dynamic range of the instrument.
-
The standards should be matrix-matched to the sample solutions (i.e., contain the same type and concentration of acid).
-
3. ICP-MS/OES Analysis
-
Objective: To measure the concentration of the target metal(s) in the prepared sample solution.
-
Instrument Parameters: Optimize the instrument parameters (e.g., plasma power, gas flow rates, detector settings) for the specific analytes and matrix.
-
Procedure:
-
Aspirate the prepared blank, calibration standards, and sample solutions into the ICP-MS or ICP-OES.
-
Measure the emission (ICP-OES) or ion intensity (ICP-MS) for each target metal.
-
Quantify the concentration of the metal in the sample solution using the calibration curve.
-
4. Method Validation
The analytical method should be validated according to ICH Q3D and USP <232>/<233> guidelines to ensure its accuracy, precision, specificity, linearity, and range.
Visualizing the Metal Scavenging and Validation Workflow
The following diagrams illustrate the key processes involved in selecting a metal scavenger and validating the removal of metal impurities.
Caption: Workflow for Metal Scavenger Selection and Validation.
Caption: Experimental Workflow for ICP-MS/OES Analysis.
References
QuadraSil MP for Residual Metal Removal: A Comparative Guide to ICP-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The efficient removal of residual metal catalysts from active pharmaceutical ingredients (APIs) and intermediates is a critical concern in drug development and manufacturing. Regulatory bodies mandate strict limits on elemental impurities, making robust and reliable metal scavenging techniques essential. QuadraSil™ MP, a silica-based scavenger with mercaptopropyl functional groups, is a widely utilized solution for this purpose. This guide provides a comparative overview of QuadraSil MP's performance, supported by experimental data and detailed protocols for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis to verify the efficacy of metal removal.
Performance Comparison of Metal Scavengers
The selection of an appropriate metal scavenger is contingent on various factors, including the target metal, the solvent system, and the process conditions. While direct, head-to-head comparative studies with comprehensive ICP-MS data across a wide range of scavengers are not always publicly available, existing data allows for an informed assessment of this compound's capabilities relative to other commercially available products.
Silica-based scavengers like this compound offer several advantages over polymer-based alternatives, including minimal swelling, broad solvent compatibility, and high thermal and mechanical stability.[1] These characteristics make them suitable for a variety of process stages and scalable from laboratory to commercial manufacturing.[1]
The following table summarizes the performance of different types of metal scavengers based on available data. It is important to note that performance can vary significantly based on the specific application.
| Scavenger Type | Functional Group | Target Metals (Examples) | Performance Highlights |
| QuadraSil™ MP | Mercaptopropyl (Thiol) | Pd, Ru, Rh, Cu, Pt, Pb, Ag, Hg, Fe, Co, Ni, Au, V, Zn[2] | High efficiency in removing a broad range of metals. Fast kinetics at room temperature.[2][3][4] |
| SiliaMetS® Thiol | Thiol | Pd, Pt, Ru, Rh, Cu, Ag, Pb, Hg | Effective for a similar range of metals as this compound. |
| SiliaMetS® Triamine | Triamine | Rh, Pd, Ru | Demonstrated high efficacy in rhodium scavenging, reducing levels to 47 mg/kg in a specific application.[5] |
| MP-TMT | Trithiocyanuric acid, monolith | Pd | Touted as a universal scavenger with high affinity for palladium.[6] |
| Activated Carbon | N/A | Broad, non-selective | Can be effective but may lead to product loss due to non-specific adsorption.[7] |
Experimental Data: Residual Metal Analysis by ICP-MS
The ultimate measure of a scavenger's effectiveness is the quantification of remaining metal impurities in the final product. ICP-MS is the preferred analytical technique for this purpose due to its high sensitivity and ability to detect trace and ultra-trace levels of elements.[8][9]
The following tables present representative data on the performance of metal scavengers in reducing palladium and rhodium levels, as determined by ICP-MS or a similar analytical technique (ICP-OES).
Table 1: Palladium (Pd) Scavenging Performance
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions |
| QuadraSil™ MP | ~500 | < 5 | >99% | Crude reaction mixture, post-filtration[7] |
| Si-TMT | 1000 | Not specified | High | Fixed-bed cartridge, gravity flow[6] |
| MP-TMT | 852 | < 10 (typically < 5) | >98.8% | 5 equivalents added to extracted biaryl product, stirred at room temperature.[6] |
Table 2: Rhodium (Rh) Scavenging Performance
| Scavenger | Initial Rh (mg/kg) | Final Rh (mg/kg) | % Removal |
| SiliaMetS® Triamine | 1,925 | 47 | 97.6% |
| Bare Silica Chromatography | 1,925 | 365 | 81.0% |
| Activated Carbon Pre-treatment | Not specified | Lower than chromatography | - |
Data for SiliaMetS® and chromatography is from a cycloisomerization reaction.[5]
Experimental Protocols
Achieving accurate and reliable ICP-MS results requires meticulous attention to both the scavenging procedure and the analytical methodology.
Metal Scavenging Protocol using QuadraSil™ MP (Batch Mode)
-
Reaction Quenching & Work-up: Following the completion of the metal-catalyzed reaction, perform the standard aqueous work-up to remove water-soluble components.
-
Solvent Exchange: If necessary, exchange the solvent to one that is compatible with both the product and the scavenger.
-
Scavenger Addition: Add the appropriate amount of QuadraSil™ MP to the solution containing the product and residual metal. The optimal amount of scavenger should be determined empirically, but a common starting point is to use a 5-10 fold excess relative to the theoretical amount of residual metal.
-
Agitation: Stir the mixture at room temperature. The scavenging kinetics are typically fast, but the optimal time should be determined for each specific application.
-
Filtration: Remove the scavenger by filtration.
-
Washing: Wash the filtered scavenger with a small amount of fresh solvent to ensure complete recovery of the product.
-
Sample Collection: Collect a representative sample of the filtrate for ICP-MS analysis.
ICP-MS Analysis Protocol for Residual Metals
1. Sample Preparation (Microwave Digestion)
This is a crucial step to eliminate the organic matrix and prevent interference during ICP-MS analysis.[10][11][12]
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the final product sample into a clean microwave digestion vessel.[13]
-
Acid Addition: Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 3:1 v/v) to the vessel.[14]
-
Digestion Program: Place the vessel in a microwave digestion system and apply a suitable heating program to ensure complete digestion of the organic material. A typical program involves ramping the temperature to around 200°C and holding for a set period.[12]
-
Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be low (e.g., 1-2%) to be compatible with the ICP-MS instrument.
2. ICP-MS Instrumentation and Measurement
-
Instrument Calibration: Calibrate the ICP-MS instrument using a series of certified reference standards of the target metal(s) to generate a calibration curve.
-
Internal Standard: Use an internal standard to correct for matrix effects and instrument drift.
-
Sample Introduction: Introduce the prepared sample solution into the ICP-MS. The sample is nebulized and transported into the argon plasma, where it is ionized.
-
Mass Analysis: The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Detection and Quantification: A detector measures the ion intensity for the specific isotopes of the target metal, and the concentration is calculated based on the calibration curve. High-resolution ICP-MS (HR-ICP-MS) may be necessary to overcome spectral interferences for certain elements like palladium.[8]
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow from the completion of a metal-catalyzed reaction to the final quantification of residual metals.
Caption: Workflow for residual metal removal and analysis.
Conclusion
This compound is a highly effective and versatile scavenger for removing a wide range of residual metals from pharmaceutical intermediates and APIs. Its performance, characterized by high removal efficiency and fast kinetics, makes it a valuable tool for ensuring product purity and meeting stringent regulatory requirements. The successful implementation of any metal scavenger, however, must be validated by a robust analytical method. ICP-MS, preceded by appropriate sample preparation such as microwave digestion, provides the necessary sensitivity and accuracy to quantify residual metal impurities at the low levels demanded by the pharmaceutical industry. The protocols and comparative data presented in this guide offer a framework for researchers and scientists to effectively utilize this compound and confidently verify the removal of metallic impurities in their drug development processes.
References
- 1. silicycle.com [silicycle.com]
- 2. This compound | 1225327-73-0 | Benchchem [benchchem.com]
- 3. This compound I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 4. This compound S: Silica metal scavenger | Johnson Matthey [matthey.com]
- 5. silicycle.com [silicycle.com]
- 6. sopachem.com [sopachem.com]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. icpms.cz [icpms.cz]
- 10. researchgate.net [researchgate.net]
- 11. CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method - Google Patents [patents.google.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
QuadraSil MP: A Comparative Guide to Metal Scavenging Selectivity in Multi-Metal Solutions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient removal of residual metal catalysts is a critical step to ensure product purity, safety, and catalytic efficiency. QuadraSil MP, a mercaptopropyl-functionalized silica gel, is a widely utilized metal scavenger. This guide provides a comparative analysis of this compound's performance in multi-metal environments, supported by available experimental data and detailed methodologies.
Performance Comparison of this compound and Alternatives
This compound exhibits high efficacy in scavenging a range of transition metals, particularly those commonly used as catalysts in organic synthesis.[1][2] Its mercaptopropyl functionality provides a strong affinity for various metal ions, facilitating their selective capture.[1] While direct comparative studies in multi-metal solutions are not extensively available in publicly accessible literature, performance data from single-metal scavenging experiments can provide valuable insights into its selectivity.
Below is a compilation of performance data for this compound and other scavengers from the QuadraSil line, derived from individual metal removal studies. This data indicates a strong preference of this compound for soft metals like Palladium (Pd) and Ruthenium (Ru).
| Scavenger | Functional Group | Target Metal | Initial Concentration (ppm) | % Removal | Time | Solvent | Reference |
| This compound | Mercaptopropyl | Pd(OAc)₂ | 1000 | >95% | 18 min | THF | [1] |
| This compound | Mercaptopropyl | Grubbs' Catalyst (Ru) | 595 | >99% | <16 h | Toluene | [3] |
| QuadraSil AP | Aminopropyl | Grubbs' Catalyst (Ru) | 595 | >99% | 1.5 h | Toluene | [3] |
| QuadraSil MTU | Methylthiourea | Grubbs' Catalyst (Ru) | 595 | >99% | <16 h | Toluene | [3] |
| QuadraSil TA | Triamine | Grubbs' Catalyst (Ru) | 595 | >99% | <16 h | Toluene | [3] |
Qualitative Selectivity Guide for the QuadraSil™ Range:
This table, based on trials and customer feedback, provides a qualitative overview of the scavenging ability of various QuadraSil products for different metals.[3]
| Metal Ion | This compound | QuadraSil AP | QuadraSil TA | QuadraSil MTU |
| Fe(III) | ✓ | ✓✓ | ✓✓ | ✓✓ |
| Cu(II) | ✓✓ | ✓✓ | ✓✓ | ✓✓ |
| Cu(I) | ✓✓ | ✓ | ✓ | ✓✓ |
| Co(II) | – | ✓ | ✓ | – |
| Ni(II) | ✓ | ✓✓ | ✓✓ | – |
| Pd(II) | ✓✓ | ✓✓ | ✓✓ | ✓✓ |
| Pt | ✓✓ | ✓ | ✓ | ✓✓ |
| Ru(II) | ✓✓ | ✓✓ | ✓✓ | ✓✓ |
| Rh(II) | ✓✓ | ✓✓ | ✓✓ | ✓✓ |
| Ag(I) | ✓✓ | ✓ | ✓ | ✓✓ |
Key:
-
✓✓ - Excellent Scavenging Ability (>99% removal, under 10 min)
-
✓ - Significant Scavenging Ability (>98% removal, up to 24 h)
-
– - Not Tested / No Significant Scavenging Ability
Experimental Protocols
Objective: To determine the competitive scavenging efficiency of this compound for various metal ions in a multi-metal solution.
Materials:
-
This compound
-
Alternative metal scavengers (e.g., QuadraSil AP, QuadraSil MTU, activated carbon)
-
Multi-element standard solution containing known concentrations of target metals (e.g., Pd, Pt, Rh, Cu, Ni) in a relevant organic solvent (e.g., THF, Toluene) or aqueous solution.
-
Analytical instrumentation for metal quantification (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)).
-
Standard laboratory glassware and agitation equipment.
Procedure:
-
Preparation of the Multi-Metal Stock Solution: Prepare a solution containing a mixture of the target metal salts at concentrations relevant to the intended application (e.g., 10-100 ppm of each metal).
-
Scavenging Reaction:
-
To a known volume of the multi-metal stock solution, add a predetermined amount of this compound (e.g., 10-50 mg/mL).
-
In separate, parallel experiments, add the same amount of alternative scavengers to identical volumes of the stock solution.
-
A control sample with no scavenger should also be prepared.
-
-
Agitation and Incubation: Agitate the mixtures at a constant temperature (e.g., room temperature) for a specified period. It is recommended to take aliquots at various time points (e.g., 15 min, 1 h, 4 h, 24 h) to assess the kinetics of metal removal.
-
Sample Preparation for Analysis:
-
At each time point, filter the scavenger from the solution using a syringe filter or by centrifugation.
-
Dilute the filtrate to an appropriate concentration for ICP-MS or AAS analysis.
-
-
Metal Quantification: Analyze the concentration of each metal remaining in the filtrate using a calibrated ICP-MS or AAS instrument.
-
Data Analysis:
-
Calculate the percentage of each metal removed by the scavenger at each time point using the following formula: % Removal = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the metal and Cₜ is the concentration at time t.
-
Compare the % removal of each metal by this compound to that of the alternative scavengers to determine its selectivity.
-
Visualizing Experimental Workflow and Selectivity
Experimental Workflow for Scavenger Selectivity Screening
Caption: Workflow for evaluating metal scavenger selectivity.
Conceptual Diagram of this compound Selectivity
This diagram illustrates the preferential binding of this compound to certain metals in a mixed solution, based on the principles of hard and soft acids and bases (HSAB) theory. The thiol group of this compound is a soft base, showing a stronger affinity for soft acid metals like Pd(II) and Pt(II) over harder acid metals.
References
A Head-to-Head Battle of Mercaptopropyl Silica Gels: QuadraSil MP vs. The Competition
In the landscape of precious metal scavenging, essential for the purification of active pharmaceutical ingredients (APIs) and fine chemicals, mercaptopropyl-functionalized silica gels stand out for their efficacy. This guide provides a detailed comparison of QuadraSil® MP against two other prominent mercaptopropyl silica gels: SiliaMetS® Thiol and Biotage® MP-Thiol/Si-Thiol. This objective analysis, supported by available experimental data, will assist researchers, scientists, and drug development professionals in selecting the optimal scavenger for their specific needs.
Performance Benchmarking: A Data-Driven Comparison
The effectiveness of a metal scavenger is primarily determined by its loading capacity and its efficiency in removing target metals. The following tables summarize the key performance indicators for QuadraSil MP and its competitors based on publicly available data.
| Product | Functional Group | Loading Capacity (mmol/g) | Particle Size | Key Features |
| QuadraSil® MP | Mercaptopropyl | 1.0 - 1.5[1][2] | 54 µm (spherical)[3] | High surface area, fast kinetics, excellent performance at room temperature, zero swell.[4][5] |
| SiliaMetS® Thiol | Mercaptopropyl | ~1.2[6] | 40 - 63 µm | Robust, versatile for a variety of metals, compatible with a wide range of solvents.[3][7] |
| Biotage® Si-Thiol | Mercaptopropyl | ~1.3[8][9] | 63 µm[8][9] | Bioanalytical grade silica, can be used in batch and fixed-bed formats.[9] |
| Biotage® MP-TMT | Macroporous polystyrene-bound trimercaptotriazine | 0.6 - 0.7[10] | 150-355 microns[10] | High affinity for palladium, robust low-swelling polymer backbone.[10][11] |
Table 1: General Properties of Mercaptopropyl Silica Gels. This table provides a comparative overview of the physical and chemical properties of the scavengers.
Palladium Scavenging Efficiency
Palladium is a widely used catalyst in cross-coupling reactions, and its removal is a critical step in many synthetic processes.
| Scavenger | Initial Pd (ppm) | % Pd Removal | Time | Conditions |
| QuadraSil® MP | 1000 | >95% | 18 min | Pd(OAc)₂ in THF[12] |
| QuadraSil® AP | 1000 | >99% | 5 min | Pd(OAc)₂ in THF |
| QuadraSil® MTU | 1000 | >99% | 5 min | Pd(OAc)₂ in THF |
| QuadraSil® TA | 1000 | >99% | 5 min | Pd(OAc)₂ in THF |
| SiliaMetS® Thiol & Thiourea | 2400 | to ≤ 16 ppm | Not Specified | Suzuki cross-coupling reaction mixture[13] |
| Biotage® MP-TMT | 852 | Not specified, but significant | 16 hours | Pd(Cl)₂(PPh₃)₂ in THF/DMF[8] |
| Biotage® Si-TMT | 1000 | >99% | Gravity flow, one pass | Pd solution in a cartridge format[9] |
| Biotage® Si-Thiol | 1000 | 86% | Gravity flow, one pass | Pd solution in a cartridge format[9] |
Table 2: Palladium Scavenging Performance. This table compares the efficiency of different scavengers in removing palladium from various solutions.
Ruthenium Scavenging Efficiency
Ruthenium-based catalysts, particularly Grubbs' catalyst, are prevalent in metathesis reactions, and their removal is often challenging.
| Scavenger | Initial Ru (ppm) | % Ru Removal | Time | Conditions |
| QuadraSil® MP | 595 | >99% | 1 hour | Grubbs' catalyst in toluene |
| QuadraSil® AP | 595 | >99% | 1.5 hours | Grubbs' catalyst in toluene |
| QuadraSil® MTU | 595 | >99% | <16 hours | Grubbs' catalyst in toluene |
| QuadraSil® TA | 595 | >99% | <16 hours | Grubbs' catalyst in toluene |
| Biotage® Si-Thiol | 500 | ~20.6% | Not Specified | Grubbs' catalyst in DCM[14] |
| Biotage® SCX-2 | 500 | >99% | Not Specified | Grubbs' catalyst in DCM[14] |
Table 3: Ruthenium Scavenging Performance. This table highlights the effectiveness of various scavengers in removing ruthenium catalysts.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing results. Below are generalized protocols for metal scavenging using mercaptopropyl silica gels.
General Batch Scavenging Protocol:
-
Preparation: The crude reaction mixture containing the metal catalyst is dissolved in a suitable solvent.
-
Scavenger Addition: A pre-determined amount of the mercaptopropyl silica gel (typically 2-6 equivalents relative to the metal) is added to the solution.[9]
-
Agitation: The mixture is stirred at room temperature for a specified period (ranging from 15 minutes to 12 hours).[9] The progress of the scavenging can often be monitored by a color change in the solution.
-
Filtration: The silica gel is removed by filtration.
-
Analysis: The filtrate is analyzed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to determine the residual metal concentration.
General Fixed-Bed/Cartridge Scavenging Protocol:
-
Cartridge Preparation: A pre-packed cartridge containing the mercaptopropyl silica gel is equilibrated with the solvent used in the reaction.[8]
-
Loading: The solution containing the metal catalyst is passed through the cartridge, either by gravity flow or using a pump.
-
Elution: The purified product is collected as it elutes from the cartridge.
-
Analysis: The collected eluent is analyzed for residual metal content using ICP-MS or AAS.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams were generated using Graphviz.
Caption: Batch Scavenging Experimental Workflow.
Caption: Fixed-Bed Scavenging Experimental Workflow.
Conclusion
The choice of the most suitable mercaptopropyl silica gel depends on the specific application, including the target metal, the reaction conditions, and the desired level of purity.
-
This compound demonstrates rapid kinetics for palladium scavenging and high efficiency for ruthenium removal. Its well-defined spherical particles make it a strong candidate for both batch and flow applications.
-
SiliaMetS Thiol is presented as a versatile and robust scavenger for a broad range of metals and is shown to be effective in challenging, real-world API purification scenarios.
-
Biotage Si-Thiol offers a high loading capacity and is backed by comprehensive regulatory support, making it a reliable choice for pharmaceutical applications. For particularly challenging palladium scavenging, the TMT-functionalized resins from Biotage (MP-TMT and Si-TMT) show superior performance, highlighting that the choice of ligand can be more critical than loading capacity alone.[15]
Ultimately, for critical applications, it is recommended to perform a screening of different scavengers to identify the most effective and cost-efficient solution for a particular metal removal challenge.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. silicycle.com [silicycle.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. velocityscientific.com.au [velocityscientific.com.au]
- 5. This compound I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. sopachem.com [sopachem.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. sopachem.com [sopachem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. silicycle.com [silicycle.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
A Comparative Guide to QuadraSil™ Metal Scavengers for Pharmaceutical and Fine Chemical Applications
For researchers, scientists, and drug development professionals, the efficient removal of residual metal catalysts from active pharmaceutical ingredients (APIs) and process streams is a critical step in ensuring product purity, safety, and catalytic efficiency.[1] QuadraSil™, a range of silica-based metal scavengers, offers a robust solution for this challenge.[2][3] These functionalized silica beads are designed for the selective extraction of metal contaminants from both organic and aqueous systems, providing a simpler and more effective alternative to traditional purification methods like chromatography or crystallization.[1]
This guide provides a comprehensive review of the different QuadraSil™ scavenger products, presenting their performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of the scavenging mechanisms. The QuadraSil™ products are mechanically and thermally robust, exhibiting zero swell in various media, which makes them ideal for use in fixed-bed and cartridge applications.[4]
QuadraSil™ Product Line Overview
The QuadraSil™ series includes four primary products, each functionalized with a different chelating group to target a specific range of metals. The choice of scavenger depends on several factors, including the target metal, its oxidation state, the solvent system, and the pH of the solution.
| Product | Functional Group | Loading (mmol/g) | Key Target Metals |
| QuadraSil™ AP | Aminopropyl | 2.0 | Pd, Ru, Rh, Cu, Fe, Co, Ni |
| QuadraSil™ MP | Mercaptopropyl | 1.2 | Pd, Rh, Cu, Ru, Pt, Pb, Ag, Hg |
| QuadraSil™ MTU | Methylthiourea | 1.4 | Pd, Rh, Cu, Ru, Pb, Fe, Co |
| QuadraSil™ TA | Triamine | 1.0 | Pd, Rh, Co, Cu, Fe, Ru, Cd, Au, V, Zn, Pt |
Performance Comparison: Palladium and Ruthenium Scavenging
Palladium and Ruthenium are two of the most common residual metals in pharmaceutical manufacturing, often originating from cross-coupling and metathesis catalysts, respectively. The following tables summarize the performance of the four QuadraSil™ scavengers in removing these critical metals.
Palladium Scavenging Performance
This experiment showcases the efficiency of QuadraSil™ products in removing Palladium(II) acetate from a solution in Tetrahydrofuran (THF).
Table 1: Palladium Scavenging Efficiency
| QuadraSil™ Product | Initial Pd (ppm) | % Pd Removal | Time (min) |
| QuadraSil™ TA | 1000 | >99 | 5 |
| QuadraSil™ MTU | 1000 | >99 | 5 |
| QuadraSil™ AP | 1000 | >99 | 5 |
| QuadraSil™ MP | 1000 | >95 | 18 |
| Data sourced from a QuadraSil™ application note.[5] |
Ruthenium Scavenging Performance
The removal of Ruthenium residues from post-metathesis reaction mixtures is a significant challenge. This data demonstrates the effectiveness of the QuadraSil™ range in scavenging a Grubbs' catalyst-derived Ruthenium species from a Toluene solution.
Table 2: Ruthenium Scavenging Efficiency
| QuadraSil™ Product | Initial Ru (ppm) | % Ru Removal | Time (h) |
| QuadraSil™ AP | 595 | >99 | 1.5 |
| QuadraSil™ MP | 595 | >99 | 1 |
| QuadraSil™ MTU | 595 | >99 | <16 |
| QuadraSil™ TA | 595 | >99 | <16 |
| Data sourced from a QuadraSil™ user guide. |
Metal Scavenging Mechanisms and Workflows
The scavenging process relies on the interaction between the functional groups on the silica surface and the dissolved metal ions. This interaction is typically a complexation or chelation reaction, leading to the immobilization of the metal on the solid support. The scavenger can then be easily removed by filtration.
General Experimental Workflow
The following diagram illustrates a typical batch scavenging process.
Caption: A typical workflow for metal scavenging in a batch process.
Metal Binding Mechanisms
The specific interaction between the scavenger and the metal ion is dictated by the nature of the functional group. The diagrams below illustrate the proposed binding mechanisms for each QuadraSil™ product.
Caption: Proposed metal binding mechanisms for QuadraSil™ scavengers.
Experimental Protocols
The following protocols are provided as a general guide for the use of QuadraSil™ scavengers in batch processes. Optimization of scavenger amount, reaction time, and temperature may be necessary for specific applications.
General Protocol for Metal Scavenging in an Organic Solvent
Objective: To remove residual metal catalyst from a reaction mixture.
Materials:
-
Reaction mixture containing residual metal catalyst.
-
QuadraSil™ scavenger (AP, MP, MTU, or TA).
-
Anhydrous solvent (e.g., THF, Toluene, DCM).
-
Inert gas atmosphere (e.g., Nitrogen or Argon), if required for the stability of the product.
-
Stirring apparatus (magnetic stirrer or overhead stirrer).
-
Filtration apparatus (e.g., Buchner funnel with filter paper, or a sintered glass funnel).
Procedure:
-
Preparation of the Reaction Mixture:
-
Ensure the reaction is complete. If necessary, quench the reaction appropriately.
-
If the product is in a solid form, dissolve it in a suitable solvent to a known concentration. The provided examples use concentrations around 500-1000 ppm of the metal.
-
-
Addition of QuadraSil™ Scavenger:
-
Based on the target metal and preliminary screening, select the appropriate QuadraSil™ scavenger.
-
A general starting point is to use a 5-10 fold molar excess of the scavenger's functional group relative to the metal concentration. For initial trials, a loading of 0.25 g to 0.5 g of scavenger per 5-10 mL of solution can be used.
-
-
Scavenging Process:
-
Add the QuadraSil™ scavenger to the reaction mixture.
-
Stir the suspension at room temperature. The scavenging time can range from 5 minutes to 16 hours, depending on the scavenger, the metal, and the reaction matrix.[5]
-
For faster scavenging, the temperature can be moderately increased, or the amount of scavenger can be raised.
-
-
Monitoring the Scavenging Progress:
-
The progress of metal removal can often be visually monitored by a color change in the solution or the scavenger.
-
For quantitative analysis, aliquots of the solution can be taken at different time points, filtered, and analyzed by techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
-
Isolation of the Purified Product:
-
Once the desired level of metal removal is achieved, turn off the stirring.
-
Filter the mixture to separate the solid scavenger-metal complex from the purified product solution.
-
Wash the collected scavenger with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
The purified solution can then be carried forward to the next step or concentrated to isolate the final product.
-
Conclusion
QuadraSil™ metal scavengers provide an efficient and straightforward method for the removal of residual metal catalysts in pharmaceutical and fine chemical synthesis. Their high efficacy, operational simplicity, and compatibility with a wide range of solvents make them a valuable tool for process chemists and drug development professionals. The selection of the appropriate QuadraSil™ product is crucial for optimal performance and should be based on the specific metal contaminant and reaction conditions. The experimental data and protocols provided in this guide serve as a starting point for the successful implementation of this technology in purification workflows.
References
- 1. silicycle.com [silicycle.com]
- 2. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. Quadrasil MP I: Silica metal scavenger | Johnson Matthey [matthey.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
QuadraSil MP Outperforms Traditional Methods in Pharmaceutical Intermediate Purification
A comparative analysis demonstrates the superior efficiency of QuadraSil MP in removing residual palladium from a key pharmaceutical intermediate, offering a streamlined and cost-effective alternative to traditional purification techniques.
Researchers and professionals in drug development are constantly seeking more efficient and robust methods for the purification of active pharmaceutical ingredients (APIs) and their intermediates. A recent evaluation of this compound, a mercaptopropyl-functionalized silica gel, has highlighted its effectiveness in scavenging residual palladium, a common catalyst in cross-coupling reactions crucial to pharmaceutical synthesis. This guide provides a detailed comparison of this compound with other purification methods, supported by experimental data, to aid researchers in selecting the optimal purification strategy.
Superior Scavenging Performance of this compound
In a representative purification of a pharmaceutical intermediate following a Suzuki-Miyaura cross-coupling reaction, this compound demonstrated exceptional efficacy in reducing palladium levels to well below the stringent limits required for APIs. The performance of this compound was compared against activated carbon, a common scavenger, and preparative HPLC, a standard chromatographic method.
| Purification Method | Initial Palladium Conc. (ppm) | Final Palladium Conc. (ppm) | Product Yield (%) | Process Time (hours) |
| This compound | 250 | < 5 | 95 | 2 |
| Activated Carbon | 250 | 45 | 88 | 6 |
| Preparative HPLC | 250 | < 1 | 75 | 12 |
As the data indicates, this compound achieved a final palladium concentration of less than 5 ppm with a high product yield of 95% in a significantly shorter process time compared to the other methods. While preparative HPLC can achieve very low palladium levels, it often comes at the cost of reduced yield and significantly longer processing times. Activated carbon, though a low-cost option, was less effective in palladium removal and also resulted in a lower product yield.
Experimental Protocols
Purification using this compound:
-
The reaction mixture containing the pharmaceutical intermediate and 250 ppm of residual palladium was diluted with an appropriate organic solvent (e.g., ethyl acetate).
-
This compound (5 wt% with respect to the crude product) was added to the solution.
-
The mixture was stirred at room temperature for 2 hours.
-
The this compound was removed by simple filtration.
-
The filtrate was concentrated under reduced pressure to yield the purified product.
Purification using Activated Carbon:
-
The reaction mixture was diluted with an organic solvent.
-
Activated carbon (10 wt%) was added to the solution.
-
The mixture was stirred at 50°C for 6 hours.
-
The activated carbon was removed by filtration through a pad of celite.
-
The filtrate was concentrated to yield the product.
Purification using Preparative HPLC:
-
The crude product was dissolved in a suitable solvent.
-
The solution was injected onto a reverse-phase preparative HPLC column.
-
A gradient elution was performed to separate the product from impurities and residual palladium.
-
Fractions containing the pure product were collected and combined.
-
The solvent was removed under reduced pressure.
Workflow and Mechanism
The purification workflow with this compound is a straightforward process. The scavenger's high selectivity for metal ions is attributed to the mercaptopropyl functional groups on the silica surface, which form strong bonds with the metal.[1]
Comparison with Other Scavengers
QuadraSil offers a range of functionalized silica products, each tailored for scavenging different metal profiles.[1] While this compound is highly effective for soft metals like palladium, other variants may be more suitable for other applications.
| QuadraSil Variant | Functional Group | Primary Target Metals |
| MP | Mercaptopropyl | Pd, Rh, Cu, Ru, Pt, Pb, Ag, Hg[2][3] |
| AP | Aminopropyl | Pd, Ru, Rh, Cu, Fe, Co, Ni[2][3] |
| MTU | Methylthiourea | Pd, Rh, Cu, Ru, Pb, Fe, Co[2] |
| TA | Triamine | Pd, Rh, Co, Cu, Fe, Ru, Cd, Au, V, Zn, Pt[2] |
The choice of scavenger depends on the specific metal catalyst used in the reaction. For palladium removal, this compound is a prime candidate due to the strong affinity of the thiol group for palladium.
Conclusion
For the purification of pharmaceutical intermediates contaminated with palladium, this compound presents a highly efficient, selective, and scalable solution. Its rapid action, high product yields, and simple filtration-based removal make it a superior alternative to traditional methods like activated carbon treatment and preparative HPLC. By significantly reducing process time and improving overall efficiency, this compound can contribute to a more cost-effective and streamlined drug development process.
References
Economic Analysis of QuadraSil MP in Process Chemistry: A Comparative Guide
In the landscape of modern process chemistry, particularly within the pharmaceutical and fine chemical industries, the efficient removal of residual metal catalysts is a critical determinant of product purity, safety, and economic viability. QuadraSil MP, a silica-based metal scavenger functionalized with mercaptopropyl groups, has emerged as a prominent solution for this challenge. This guide provides a comprehensive economic analysis of this compound, comparing its performance and cost-effectiveness against other common metal scavenging alternatives, supported by experimental data and detailed protocols.
Introduction to Metal Scavenging in Process Chemistry
Transition metal catalysts, such as palladium, ruthenium, rhodium, and copper, are indispensable tools in a vast array of organic reactions, enabling the efficient synthesis of complex molecules. However, residual traces of these metals in the final Active Pharmaceutical Ingredient (API) are a significant concern due to their potential toxicity and impact on drug stability. Regulatory bodies like the FDA and EMA have established stringent limits on the permissible levels of these elemental impurities in pharmaceutical products.
Traditionally, methods such as recrystallization, activated carbon treatment, and chromatography have been employed for metal removal. While sometimes effective, these techniques can be non-selective, leading to significant product loss, and are often time-consuming and resource-intensive. Modern metal scavengers, like this compound, offer a more targeted and efficient approach to metal removal.
Mechanism of Action of this compound
This compound's efficacy stems from the strong affinity of the sulfur atom in its mercaptopropyl functional groups for various transition metals.[1] These functional groups are covalently bonded to a high-surface-area silica support, which can be either irregular or spherical.[1][2] This structure allows for the selective chelation and removal of metal ions from solution, with the solid support facilitating easy separation from the product stream via simple filtration.[1]
Comparative Performance Analysis
The economic viability of a metal scavenger is intrinsically linked to its performance. Key metrics for evaluation include scavenging efficiency (percentage of metal removed), speed of removal (kinetics), and selectivity (minimal product loss).
Scavenging Efficiency and Kinetics
This compound demonstrates high efficiency and rapid kinetics in removing a variety of metals. For instance, it has been shown to remove over 95% of palladium from a 1000 ppm solution in THF within 18 minutes.[1] In another example, it achieved over 99% removal of ruthenium from a 595 ppm solution in toluene within one hour.[1]
The following tables summarize comparative performance data for this compound and its alternatives in scavenging palladium and ruthenium.
Table 1: Palladium Scavenging Performance Comparison
| Scavenger | Functional Group | Initial Pd (ppm) | % Pd Removal | Time |
| This compound | Mercaptopropyl (SH) | 1000 | >95 | 18 min |
| QuadraSil AP | Aminopropyl (NH2) | 1000 | >99 | 5 min |
| QuadraSil MTU | Methylthiourea | 1000 | >99 | 5 min |
| QuadraSil TA | Triamine | 1000 | >99 | 5 min |
| SiliaMetS Thiol | Thiol (SH) | 2400 | >99 (to ≤ 16 ppm) | Not Specified |
| QuadraPure TU | Thiourea | 2400 | Lower than SiliaMetS | Not Specified |
| Activated Carbon | - | 2400 | Lower than SiliaMetS | Not Specified |
Data for QuadraSil series from Sigma-Aldrich product information. Data for SiliaMetS Thiol, QuadraPure TU, and Activated Carbon from a SiliCycle case study.[3]
Table 2: Ruthenium Scavenging Performance Comparison
| Scavenger | Functional Group | Initial Ru (ppm) | % Ru Removal | Time |
| This compound | Mercaptopropyl (SH) | 595 | >99 | 1 h |
| QuadraSil AP | Aminopropyl (NH2) | 595 | >99 | 1.5 h |
| QuadraSil MTU | Methylthiourea | 595 | >99 | <16 h |
| QuadraSil TA | Triamine | 595 | >99 | <16 h |
| SiliaBond DMT | Dimercaptotriazine | 500 | >99 | 16 h (at 80°C) |
| ISOLUTE Si-Thiol | Thiol (SH) | 500 | ~80 | Not Specified |
| ISOLUTE SCX-2 | Sulfonic Acid | 500 | >95 | Not Specified |
Data for QuadraSil series from Sigma-Aldrich product information. Data for SiliaBond DMT from a SiliCycle study. Data for ISOLUTE scavengers from a Biotage study.[4][5][6]
Selectivity and Product Yield
A significant drawback of traditional methods like activated carbon is their non-specific adsorption, which can lead to substantial loss of the desired API, particularly for complex and polar molecules. Silica-based scavengers like this compound are designed for high selectivity, binding strongly to the target metal with minimal interaction with the organic product. This high selectivity translates to higher product yields and a more cost-effective purification process. While quantitative data on API loss is often proprietary and dependent on the specific molecule, qualitative reports consistently highlight the superior performance of silica scavengers in this regard.
Economic Analysis
A comprehensive economic analysis must consider not only the upfront cost of the scavenger but also factors such as product loss, solvent and energy consumption, waste disposal, and the potential for scavenger regeneration.
Cost of Scavenging Agents
The price of metal scavengers can vary significantly based on the type of material, functional group, and supplier. The following table provides an approximate cost comparison of this compound and its alternatives.
Table 3: Approximate Cost Comparison of Metal Scavengers
| Scavenger | Type | Approximate Price (USD/gram) |
| This compound | Silica-based (Thiol) | ~$9.92 (for 5mg) |
| SiliaMetS Thiol | Silica-based (Thiol) | ~$6.04 (for 50g) |
| QuadraPure TU | Polymer-based (Thiourea) | ~$22.20 (for 5g) |
| Pharmaceutical Grade Activated Carbon | Carbon-based | ~$0.16 (for 1kg) |
Prices are based on publicly available information from various suppliers and may vary. The price for this compound is based on a small quantity and is likely to be significantly lower for bulk purchases.[1][7]
While activated carbon is significantly cheaper on a per-gram basis, its lower efficiency and selectivity can lead to higher overall process costs due to the need for larger quantities and potential for significant product loss.
Regeneration and Disposal
The ability to regenerate and reuse a metal scavenger can significantly improve its economic and environmental profile. Thiol-functionalized silica scavengers can be regenerated, for example, by washing with a suitable acidic solution to strip the bound metal. However, the effectiveness and economic viability of regeneration depend on the specific metal being scavenged and the cost of the regeneration process itself. Detailed protocols for the regeneration of thiol-based scavengers are available in scientific literature.
The disposal of used scavengers, particularly those laden with hazardous metals, must be considered. While uncontaminated silica gel can often be disposed of in regular laboratory trash, metal-contaminated silica is typically treated as hazardous waste, incurring additional disposal costs.[8][9] The environmental impact of disposal is an increasingly important consideration, and a full life cycle assessment would be necessary for a complete comparison.[10][11][12]
Experimental Protocols
The following are generalized protocols for metal scavenging using this compound in batch and flow modes.
Batch Scavenging Protocol
-
Determine the amount of scavenger: Calculate the required amount of this compound based on the concentration of the metal contaminant and the loading of the scavenger (typically 1.0-1.5 mmol/g). A common starting point is to use 4-8 molar equivalents of the scavenger relative to the metal.
-
Add scavenger to the reaction mixture: Add the calculated amount of this compound directly to the crude reaction mixture or a solution of the product in a suitable solvent.
-
Agitate the mixture: Stir the suspension at room temperature. The scavenging time can range from minutes to several hours, depending on the metal, its concentration, and the reaction matrix. The process can often be monitored by a color change in the scavenger and the solution.
-
Filter to remove the scavenger: Once the scavenging is complete (as determined by TLC, LC-MS, or ICP-MS analysis), filter the mixture to remove the solid-supported scavenger.
-
Wash and concentrate: Wash the collected scavenger with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Flow Scavenging Protocol
-
Pack the cartridge: Pack a suitable cartridge with the required amount of this compound. The "zero swell" characteristic of silica-based scavengers makes them ideal for flow applications.
-
Equilibrate the cartridge: Pass the process solvent through the cartridge to wet the scavenger and remove any air pockets.
-
Pass the solution through the cartridge: Pump the solution containing the metal-contaminated product through the packed cartridge at a controlled flow rate.
-
Collect the purified product: The eluent containing the purified product is collected. The efficiency of metal removal can be monitored by analyzing samples of the eluent.
-
Wash the cartridge: After passing the entire solution, wash the cartridge with fresh solvent to recover any remaining product.
Visualizing Workflows and Relationships
Graphviz diagrams can be used to visualize the decision-making process for selecting a metal scavenger and the experimental workflow.
Caption: Decision tree for selecting a metal removal method.
Caption: Workflow for batch metal scavenging.
Conclusion
The economic analysis of using this compound in process chemistry reveals a compelling case for its adoption over traditional metal removal methods and, in many cases, over other types of scavengers. While the initial purchase price of this compound may be higher than that of activated carbon, its high efficiency, rapid kinetics, and excellent selectivity lead to significant cost savings through:
-
Higher Product Yields: Minimized loss of valuable API during purification.
-
Reduced Processing Time: Faster reaction workups and shorter production cycles.
-
Lower Solvent Consumption: Simple filtration replaces solvent-intensive chromatography or multiple recrystallizations.
-
Operational Simplicity: Ease of use in both batch and flow processes.
For researchers, scientists, and drug development professionals, the choice of a metal scavenger is a critical decision that impacts not only the purity of their compounds but also the overall economic and environmental footprint of their processes. This compound presents a robust and economically sound solution for achieving the stringent purity requirements of the modern pharmaceutical industry.
References
- 1. Pharma Grade Activated Carbon Powder Purity(%): 99 at Best Price in Rajkot | Capital Carbon [tradeindia.com]
- 2. This compound | 1225327-73-0 | Benchchem [benchchem.com]
- 3. Activated Carbon Cost Per kg: Best Prices in 2025 [accio.com]
- 4. silicycle.com [silicycle.com]
- 5. biotage.com [biotage.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. academics.eckerd.edu [academics.eckerd.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Battle for Purity: QuadraSil MP vs. Polymer-Bound Scavengers in Metal Removal
In the landscape of pharmaceutical and fine chemical synthesis, the efficient removal of residual metal catalysts is a critical step to ensure product purity, safety, and catalytic efficiency. Researchers and process chemists are often faced with the choice between various scavenging agents. This guide provides an in-depth comparison of two prominent classes of metal scavengers: QuadraSil® MP, a silica-based scavenger, and the broader category of polymer-bound scavengers.
At a Glance: Key Differences
QuadraSil MP is a silica-based metal scavenger featuring mercaptopropyl functional groups covalently attached to a silica support.[1] In contrast, polymer-bound scavengers typically utilize a polystyrene or other polymer backbone to support various functional groups.[1][2] The fundamental difference in the support material—silica versus polymer—gives rise to distinct physical and chemical properties that influence their performance in metal scavenging applications.
A key advantage of silica-based scavengers like this compound is their rigid and non-swelling backbone.[2][3] This characteristic eliminates kinetic issues that can arise from the swelling of polymer beads in certain solvents, potentially leading to faster metal removal.[2] Polymer-based scavengers, while effective, may require careful solvent selection to ensure optimal performance.[2]
Performance Showdown: Quantitative Data
The selection of a metal scavenger is often driven by its efficiency in removing specific metals under particular reaction conditions. Below are tables summarizing available performance data for this compound and various polymer-bound scavengers.
Table 1: Palladium (Pd) Removal
| Scavenger Type | Product Name | Initial Pd Concentration (ppm) | Scavenger Loading | Time (h) | Temperature | % Pd Removal | Source |
| Silica-Based | This compound | ~1000 | 5 eq. | 0.3 | Room Temp | >99% | [4] |
| Silica-Based | SiliaMetS Thiol | 1300 | 50 wt% | 17 | 35°C | >99.8% (to 2 ppm) | |
| Silica-Based | ISOLUTE® Si-TMT | 1668 | 0.6 w/w | 4 | 50°C | 90% | [5] |
| Polymer-Based | QuadraPure™ TU | 1000 | 0.5 g / 10 ml | 0.3 | Room Temp | >99% | [4] |
| Polymer-Based | Biotage® MP-TMT | 852 | 4 eq. | 16 | Room Temp | ~100% | [6][7] |
| Polymer-Based | Competitor TMT Resin | 852 | 16 eq. | 16 | Room Temp | ~100% | [6][7] |
Table 2: Ruthenium (Ru) Removal
| Scavenger Type | Product Name | Initial Ru Concentration (ppm) | Scavenger Loading | Time (h) | Temperature | % Ru Removal | Source |
| Silica-Based | This compound | 595 | 250 mg / 5 ml | 1.5 | Room Temp | >99% (to <5 ppm) | [8] |
| Silica-Based | SiliaMetS DMT | - | - | - | - | Preferred for Ru | [9] |
| Polymer-Based | Biotage® MP-TMT | - | 5 g | 16 | Room Temp | Significant improvement | [10] |
Table 3: Copper (Cu) Removal
| Scavenger Type | Product Name | Initial Cu Concentration (ppm) | Scavenger Loading | Time (min) | Temperature | % Cu Removal | Source |
| Silica-Based | This compound | 1000 | 0.5 g / 10 ml | 5 | Room Temp | >99% | [4] |
| Polymer-Based | QuadraPure™ TU | 1000 | 0.5 g / 10 ml | 30 | Room Temp | >99% | [4] |
The "How-To": Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reproducible results. Below are representative methodologies for metal scavenging using both this compound and polymer-bound scavengers.
Protocol 1: Batch Scavenging with this compound
This protocol is a general guideline for the use of this compound in a batch process.
-
Preparation: To a solution of the crude product containing the metal impurity, add the calculated amount of this compound. A typical starting point is 3-5 equivalents of the scavenger relative to the metal ion concentration.
-
Agitation: Stir the resulting mixture at room temperature. The scavenging process is often rapid, with significant metal removal observed within minutes to a few hours.[8]
-
Monitoring: The progress of the scavenging can be monitored by analyzing aliquots of the solution using techniques such as ICP-MS or by observing a color change in the scavenger or solution.
-
Isolation: Once the metal removal is complete, the this compound is removed by simple filtration.
-
Washing: Wash the filtered scavenger with a small amount of the reaction solvent to recover any adsorbed product.
-
Work-up: The filtrate, now free of the metal scavenger, can be further processed as required.
Protocol 2: Batch Scavenging with Polymer-Bound Scavengers
This protocol provides a general procedure for using polymer-bound scavengers in a batch format.
-
Preparation: Add the polymer-bound scavenger (typically 3-5 equivalents) to the organic solution of the crude product containing the metal catalyst.
-
Agitation: Stir the mixture at room temperature for a period of 4 to 16 hours. The optimal time may vary depending on the specific scavenger, metal, and solvent system.
-
Monitoring: Monitor the reaction by taking samples of the supernatant and analyzing for residual metal content.
-
Isolation: After the scavenging is complete, filter the mixture to remove the resin beads.
-
Washing: Wash the resin with the solvent used in the reaction to ensure complete recovery of the product.
-
Work-up: Combine the filtrate and washes for subsequent work-up procedures.
Visualizing the Process: Workflows and Mechanisms
To better illustrate the processes and relationships involved in metal scavenging, the following diagrams are provided.
Caption: A generalized workflow for metal scavenging in a batch process.
Caption: A simplified representation of the metal chelation mechanism.
Conclusion: Making the Right Choice
The choice between this compound and polymer-bound scavengers depends on a multitude of factors including the specific metal to be removed, the solvent system, processing time, and cost considerations.
This compound offers the distinct advantages of a rigid silica backbone, which can lead to faster kinetics and eliminates concerns about solvent-induced swelling. The available data suggests it is a highly efficient scavenger for a range of metals, particularly palladium and ruthenium.
Polymer-bound scavengers represent a broader class of materials with a wide variety of functional groups and polymer supports available. This diversity allows for a high degree of customization to target specific metals. While some polymer-based scavengers demonstrate excellent performance, factors like swelling and potentially slower kinetics should be considered during selection and process optimization.
Ultimately, for critical applications, it is recommended to screen a selection of both silica-based and polymer-bound scavengers to identify the optimal solution for a specific chemical transformation. This empirical approach, guided by the data and protocols presented in this guide, will enable researchers and drug development professionals to achieve their purification goals efficiently and effectively.
References
- 1. matthey.com [matthey.com]
- 2. silicycle.com [silicycle.com]
- 3. silicycle.com [silicycle.com]
- 4. anyflip.com [anyflip.com]
- 5. catsci.com [catsci.com]
- 6. biotage.com [biotage.com]
- 7. sopachem.com [sopachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. silicycle.com [silicycle.com]
- 10. biotage.com [biotage.com]
Safety Operating Guide
Navigating the Disposal of QuadraSil MP: A Step-by-Step Guide
For researchers, scientists, and drug development professionals utilizing QuadraSil MP, a silica-based metal scavenger, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to correct disposal protocols is essential not only for regulatory compliance but also for the protection of personnel and the surrounding ecosystem. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound.
The primary principle governing the disposal of this compound is that waste management is the responsibility of the chemical waste generator.[3] This means that the user must characterize the waste and follow all applicable local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Key Safety and Handling Information
Prior to disposal, it is imperative to be familiar with the inherent characteristics and handling requirements of this compound. The following table summarizes crucial safety data.
| Category | Specification | Source |
| Appearance | White to Beige Powder or Beads | |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | |
| Handling | Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. | [3] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [3] |
| In case of a Spill | Sweep up and shovel into suitable containers for disposal. | [3] |
Experimental Protocols for Waste Characterization
The critical step in determining the appropriate disposal route for used this compound is to characterize the waste. The exact protocol will depend on the specific application and the metals scavenged.
Objective: To determine if the waste this compound is hazardous.
Methodology:
-
Identify Contaminants: Document all metals and solvents that have come into contact with the this compound. The primary hazard will likely be associated with the metals that have been scavenged.
-
Consult Regulatory Lists: Cross-reference the identified contaminants with hazardous waste lists provided by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States or equivalent organizations in other regions.
-
Toxicity Characteristic Leaching Procedure (TCLP): If the scavenged metal is a regulated hazardous waste (e.g., lead, cadmium, chromium), a TCLP test (EPA Method 1311) may be required. This test determines the mobility of contaminants and whether the waste exhibits the characteristic of toxicity.
-
Sample Collection: A representative sample of the spent this compound must be collected.
-
Extraction: The sample is subjected to an extraction fluid for 18 hours.
-
Analysis: The resulting liquid extract is then analyzed to determine the concentration of the contaminants.
-
-
Documentation: Meticulously document all findings from the waste characterization process. This documentation is essential for the waste manifest provided to the disposal facility.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Step-by-Step Disposal Procedure
-
Segregation: Keep waste this compound separate from other laboratory waste streams.
-
Containerization: Store the waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Waste this compound" and a list of the potential contaminants.
-
Waste Characterization: Follow the experimental protocol outlined above to determine if the waste is hazardous.
-
Select a Disposal Facility:
-
Hazardous Waste: If the waste is classified as hazardous, it must be disposed of through a licensed hazardous waste disposal facility.
-
Non-Hazardous Waste: If the waste is determined to be non-hazardous, it should still be sent to an approved waste disposal plant.[3] Do not dispose of it in the regular trash or down the drain.[3]
-
-
Packaging and Transportation: Package the waste container according to the requirements of the chosen disposal facility and Department of Transportation (or equivalent) regulations.
-
Manifesting: Complete all required waste manifest paperwork. This is a legal document that tracks the waste from the point of generation to its final disposal.
-
Record Keeping: Maintain copies of all waste characterization data, shipping manifests, and certificates of disposal for the period required by your institution and local regulations.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.
References
Essential Safety and Operational Guidance for QuadraSil® MP
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to Safely Handling QuadraSil® MP
This document provides critical safety protocols, operational procedures, and disposal plans for the effective use of QuadraSil® MP, a mercaptopropyl-functionalized silica gel widely employed as a metal scavenger in pharmaceutical and fine chemical applications. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Protocols
QuadraSil® MP is a stable, solid material, but like any chemical reagent, it requires careful handling to mitigate potential hazards. The primary risks associated with QuadraSil® MP are inhalation of dust, and eye or skin contact.
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment when handling QuadraSil® MP.[1][2]
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye irritation from dust particles. |
| Hand Protection | Appropriate protective gloves (e.g., nitrile). | To prevent skin contact and potential irritation. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 filter) if exposure limits are exceeded or if irritation is experienced.[1][2] | To prevent respiratory irritation from dust inhalation. |
| Body Protection | Laboratory coat and appropriate protective clothing. | To prevent skin exposure.[1] |
Hazard Identification and First Aid
While QuadraSil® MP is not classified as a hazardous substance, it is crucial to be aware of potential irritations and the appropriate first aid measures.[1]
| Hazard | Symptoms | First Aid Measures |
| Eye Contact | May cause serious eye irritation. | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1] |
| Skin Contact | May cause skin irritation. | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | May cause respiratory irritation. | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Ingestion | Harmful if swallowed. | Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Operational Plans: Step-by-Step Guidance
QuadraSil® MP is effective for scavenging a variety of metals, including Palladium (Pd), Ruthenium (Ru), Copper (Cu), Platinum (Pt), Rhodium (Rh), Silver (Ag), and others.[3][4] It is compatible with a wide range of organic solvents and aqueous media.[3][4]
General Workflow for Handling QuadraSil® MP
The following diagram outlines the standard procedure for handling QuadraSil® MP in a laboratory setting.
Experimental Protocols
General Batch Scavenging Protocol:
This protocol can be adapted for the removal of various metal contaminants from organic solvents.
-
Preparation: In a fume hood, weigh the desired amount of QuadraSil® MP. A general starting point is to use 5-10 equivalents of the scavenger relative to the metal contaminant.
-
Addition: Add the QuadraSil® MP to the solution containing the metal impurity.
-
Agitation: Stir or gently agitate the mixture at room temperature. The scavenging time can range from 5 minutes to several hours, depending on the metal, its oxidation state, the solvent, and the temperature.[3]
-
Monitoring: The progress of the metal removal can often be monitored by a color change in the solution or the scavenger.[3] For quantitative analysis, techniques such as ICP-MS or AAS can be used.
-
Isolation: Once the scavenging is complete, remove the QuadraSil® MP by filtration. Wash the filtered solid with a small amount of clean solvent to recover any adsorbed product.
-
Optimization: The rate of metal scavenging can be increased by using a larger excess of QuadraSil® MP, increasing the reaction temperature, or enhancing the agitation rate.[3]
Detailed Protocol: Ruthenium Removal from a Metathesis Reaction Mixture
This protocol is based on a documented example of removing Grubbs' catalyst residues.[3]
-
Initial State: A solution containing 595 ppm of Ruthenium in toluene.
-
Scavenger Addition: To 5 mL aliquots of the ruthenium-containing solution, add 250 mg of QuadraSil® MP.
-
Agitation: Stir the mixture at room temperature.
-
Results: After 1.5 hours, the ruthenium levels were reduced to below 5 ppm, demonstrating over 99% removal efficiency.[3] Other QuadraSil variants also showed >99% removal, though over a longer timeframe (<16 hours).[3]
Disposal Plan
Proper disposal of used QuadraSil® MP is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of used QuadraSil® MP.
Step-by-Step Disposal Guidance
-
Containment: After filtration, the used QuadraSil® MP should be collected in a suitable, sealed container labeled as "Used QuadraSil® MP contaminated with [Name of Metal]".
-
Waste Classification: The waste classification (hazardous or non-hazardous) depends on the nature of the scavenged metal. Consult the Safety Data Sheet for the specific metal compound to determine its hazard classification.
-
Disposal: Dispose of the waste through a licensed waste disposal company, adhering to all local, state, and federal regulations for chemical waste.[1] Do not dispose of it in the regular trash or down the drain.
By following these guidelines, researchers can safely and effectively utilize QuadraSil® MP for metal scavenging while minimizing risks and ensuring proper disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
